molecular formula C8H8N2O5 B1589579 2-(2,4-Dinitrophenyl)ethanol CAS No. 4836-69-5

2-(2,4-Dinitrophenyl)ethanol

Cat. No.: B1589579
CAS No.: 4836-69-5
M. Wt: 212.16 g/mol
InChI Key: AONMTYOVKUOHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dinitrophenyl)ethanol is a useful research compound. Its molecular formula is C8H8N2O5 and its molecular weight is 212.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dinitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c11-4-3-6-1-2-7(9(12)13)5-8(6)10(14)15/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONMTYOVKUOHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474106
Record name 2-(2,4-dinitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4836-69-5
Record name 2-(2,4-dinitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,4-Dinitrophenyl)ethanol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary: This technical guide provides a comprehensive overview of 2-(2,4-Dinitrophenyl)ethanol (CAS No. 4836-69-5), a nitroaromatic compound with applications in agriculture and veterinary medicine. This document elucidates its chemical structure, physicochemical properties, plausible synthetic routes, and critical safety protocols. A key objective of this guide is to clarify the common nomenclature confusion with the structurally distinct ether, 2-(2,4-Dinitrophenoxy)ethanol (CAS No. 2831-60-9), to ensure precision in research and application. The intended audience for this whitepaper includes researchers, chemists, and professionals in drug development and chemical synthesis who require a detailed, authoritative resource on this specific molecule.

Chemical Identity and Structural Elucidation

A frequent point of confusion in chemical databases and supplier catalogs is the distinction between "phenyl" and "phenoxy" ethers. This guide focuses exclusively on this compound, where the ethanol moiety is attached to the aromatic ring via a carbon-carbon bond.

Nomenclature and Identifiers

Correct identification is paramount for sourcing, synthesis, and regulatory compliance. The key identifiers for the target compound are summarized below.

IdentifierValueSource(s)
Chemical Name This compound[1][2]
IUPAC Name This compoundN/A
Synonyms 2,4-Dinitro phenyl ethyl alcohol, 2,4-Dinitrophenethyl alcohol, 2,4-Dinitrobenzene-ethanol[2]
CAS Number 4836-69-5[1][2][3]
Molecular Formula C₈H₈N₂O₅[1][2]
Molecular Weight 212.16 g/mol [1][2]
Chemical Structure

The structure of this compound consists of a benzene ring substituted with two nitro groups (NO₂) at positions 2 and 4, and an ethanol group (-CH₂CH₂OH) at position 1.

Caption: Chemical structure of this compound.

Structural Distinction from 2-(2,4-Dinitrophenoxy)ethanol

To prevent costly errors in experimental design, it is crucial to distinguish the target compound from its commonly confused analogue, 2-(2,4-Dinitrophenoxy)ethanol. The key difference is the linkage between the aromatic ring and the ethyl alcohol side chain.

G cluster_0 This compound (C-C Bond) cluster_1 2-(2,4-Dinitrophenoxy)ethanol (Ether Linkage) a Dinitrophenyl Ring b CH₂-CH₂-OH a->b Direct C-C Bond c Dinitrophenyl Ring d O-CH₂-CH₂-OH c->d C-O-C Ether Bond

Caption: Structural comparison highlighting the C-C vs. C-O linkage.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various applications, from solubility in biological media to storage and handling requirements.

PropertyValueUnitSource(s)
Molecular Formula C₈H₈N₂O₅-[1][2]
Molecular Weight 212.16 g/mol [1][2]
Density ~1.5g/cm³[1][2]
Boiling Point 376.5 ± 27.0°C at 760 mmHg[1][3]
Flash Point 167.1 ± 12.2°C[1][2]
Vapor Pressure 0mmHg at 25°C[2][3]
pKa 14.34 ± 0.10(Predicted)[2]
LogP 0.76-[1]

Synthesis and Characterization

While specific peer-reviewed synthesis procedures for this compound are not as prevalent as for its phenoxy counterpart, a logical synthetic strategy can be devised based on established organic chemistry principles.

Proposed Synthetic Workflow

A plausible and efficient method for synthesizing the target compound is the Knoevenagel condensation followed by a reduction step. This approach avoids the direct use of hazardous reagents and offers good control over the final product.

Start Starting Materials: 1-Methyl-2,4-dinitrobenzene Pyridine-4-carbaldehyde Step1 Step 1: Knoevenagel Condensation - Solvent: DMSO - Heat to 80°C - Form hydroxyl-containing intermediate Start->Step1 Intermediate Intermediate Product: 2-(2,4-dinitrophenyl)-1-(pyridin-4-yl)ethanol Step1->Intermediate Step2 Step 2: Dehydration & Reduction - (Hypothetical) Catalytic Hydrogenation - Cleavage of pyridine group and reduction of double bond Intermediate->Step2 Purification Step 3: Purification - Pour into water to precipitate - Filtration - Recrystallization from ethanol Step2->Purification Final Final Product: This compound Purification->Final

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative methodology derived from similar reactions and should be optimized for specific laboratory conditions.[4]

Objective: To synthesize this compound via a two-step condensation and reduction process.

Materials:

  • 1-Methyl-2,4-dinitrobenzene

  • An appropriate aldehyde (e.g., formaldehyde or a protected equivalent)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Strong base catalyst (e.g., piperidine)

  • Reducing agent (e.g., NaBH₄ or H₂/Pd-C)

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard glassware for organic synthesis, including a round-bottom flask, condenser, and magnetic stirrer.

Procedure:

  • Step 1: Condensation Reaction

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-Methyl-2,4-dinitrobenzene (1 equivalent) in 100 mL of anhydrous DMSO.

    • Add the aldehyde (1.1 equivalents) to the solution.

    • Add a catalytic amount of a suitable base (e.g., piperidine).

    • Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: The base deprotonates the methyl group of the dinitrobenzene, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a vinyl-dinitrophenyl intermediate after dehydration.

  • Step 2: Reduction

    • Cool the reaction mixture to room temperature.

    • Slowly add a reducing agent such as Sodium Borohydride (NaBH₄) (1.5 equivalents) in portions to reduce the double bond formed in the previous step. Maintain the temperature below 30°C.

    • Stir for an additional 2-3 hours at room temperature until the reduction is complete (monitor by TLC).

    • Causality: NaBH₄ provides hydride ions (H⁻) that selectively reduce the carbon-carbon double bond of the vinyl group to a single bond, yielding the desired ethyl side chain without affecting the nitro groups.

  • Step 3: Work-up and Purification

    • Once the reaction is complete, slowly pour the mixture into a beaker containing 500 mL of cold deionized water. This will cause the organic product to precipitate.

    • Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.

    • Dry the crude product in a vacuum oven.

    • Perform recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified this compound.

    • Causality: The product is significantly less polar than the DMSO solvent and reactants, causing it to precipitate upon addition of water. Recrystallization further purifies the compound based on differences in solubility between the product and any remaining impurities.

Characterization

The identity and purity of the synthesized product must be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dinitrophenyl ring, as well as two triplets for the diastereotopic protons of the -CH₂CH₂- group and a broad singlet for the hydroxyl (-OH) proton.

  • ¹³C NMR: The carbon NMR spectrum should display distinct peaks corresponding to the six aromatic carbons (with those bearing nitro groups shifted downfield) and the two aliphatic carbons of the ethanol side chain.

  • FTIR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro groups (NO₂) around 1530 cm⁻¹ and 1345 cm⁻¹, respectively.[5] A broad peak around 3300-3500 cm⁻¹ for the O-H stretch of the alcohol group should also be present.

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 212. Subsequent fragmentation patterns would involve the loss of the hydroxyl group, water, and nitro groups.

Applications and Research Interest

The unique chemical structure of this compound lends itself to several specialized applications.

  • Agriculture and Veterinary Medicine: The compound, also known as Dinitolmide, is utilized as a pesticide to protect crops from a wide range of insects, mites, and ticks.[2] In veterinary medicine, it is employed to control parasites in livestock, thereby preserving animal health and productivity.[2] Its mechanism of action involves inhibiting energy production in the target parasites.[2]

  • Public Health: It has applications in controlling disease-carrying vectors like ticks.[2]

  • Synthetic Chemistry: The dinitrophenyl group is a potent electron-withdrawing moiety, making the compound a useful intermediate in the synthesis of more complex molecules, including dyes and other bioactive compounds. The hydroxyl group provides a reactive handle for further functionalization.

Safety and Handling

Nitroaromatic compounds require careful handling due to their potential toxicity and reactivity.

Hazard Identification
  • Toxicity: While specific GHS classifications for this compound are not universally established, related compounds like 2,4-Dinitrophenol are highly toxic if swallowed, inhaled, or in contact with skin.[6] It is prudent to handle this compound with the same level of caution.[2]

  • Irritation: May cause skin and eye irritation.[7][8]

  • Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[7][9]

Safe Handling Protocol

Adherence to a strict safety protocol is mandatory when working with this chemical.[10][11]

  • Engineering Controls: Always handle in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[11][12]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-resistant lab coat.[12]

    • Respiratory Protection: If dust formation is unavoidable or exposure limits may be exceeded, use a full-face respirator with an appropriate cartridge.[11]

  • Handling Practices:

    • Avoid all personal contact, including inhalation.[7]

    • Do not eat, drink, or smoke in the handling area.[7]

    • Avoid formation of dust and aerosols.[10] Use non-sparking tools to prevent ignition.[11]

    • Keep containers tightly closed when not in use.[10]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials and foodstuff containers.[7][10] Recommended storage temperature is between 2-8°C.[2]

  • Emergency Procedures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[10][12]

    • Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][12]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[12]

References

An In-Depth Technical Guide to 2-(2,4-Dinitrophenoxy)ethanol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(2,4-Dinitrophenoxy)ethanol, a versatile chemical compound with significant applications in organic synthesis and biochemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical methodologies, and strategic applications that underpin its utility. We will explore not just the "what" but the "why," offering field-proven insights into its synthesis, reactivity, and handling to empower your research endeavors.

Core Molecular Identity and Physicochemical Properties

2-(2,4-Dinitrophenoxy)ethanol is an organic compound distinguished by a 2,4-dinitrophenyl ether linked to an ethanol moiety.[1] This structure is fundamental to its chemical behavior, lending it a unique combination of reactivity and utility. The presence of two strong electron-withdrawing nitro groups on the aromatic ring is the primary determinant of its chemical character, a concept we will explore in detail.

The foundational identifiers and key physical properties are summarized below for rapid reference and experimental planning.

PropertyValueSource(s)
CAS Number 2831-60-9[2][3]
Molecular Formula C₈H₈N₂O₆[2][3]
Molecular Weight 228.16 g/mol [2][3]
Appearance Yellow crystalline solid[1]
Melting Point 109 °C[2]
Boiling Point 439.7 °C at 760 mmHg[2][3]
Density 1.509 g/cm³[2][3]
Solubility Soluble in polar organic solvents. Can be recrystallized from ethanol/water.[1][4]

Synthesis and Mechanistic Insight: The Williamson Ether Synthesis

The most common and efficient route for preparing 2-(2,4-Dinitrophenoxy)ethanol is a variation of the Williamson ether synthesis, which itself is a cornerstone of organic chemistry.[5] This method involves a nucleophilic substitution reaction between an alkoxide and an organohalide.[5]

In this specific application, the synthesis proceeds via the reaction of 2,4-dinitrochlorobenzene with ethylene glycol in the presence of a base.[6] The choice of reactants is strategic: 2,4-dinitrochlorobenzene serves as a highly activated electrophile, and ethylene glycol provides the hydroxyethyl nucleophile.

The Causality of Reagent Choice and Reaction Mechanism

The success of this synthesis hinges on the principles of Nucleophilic Aromatic Substitution (SNAr) . Unlike typical SN2 reactions that occur at sp³-hybridized carbons, the SNAr mechanism allows for substitution at an aromatic ring. This is only possible because the two nitro groups (NO₂) are powerful electron-withdrawing groups positioned ortho and para to the chlorine leaving group. Their strong resonance and inductive effects pull electron density out of the aromatic ring, making the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack.

The reaction proceeds through a stabilized carbanion intermediate known as a Meisenheimer complex . The negative charge from the incoming nucleophile is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups, providing significant stabilization and lowering the activation energy for the reaction.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Optimized Laboratory Protocol for Synthesis

This protocol is a consolidation of established methods, optimized for high yield and purity.[6] The critical parameters are temperature control and the stoichiometry of the base to minimize side-product formation.

Materials:

  • 2,4-Dinitrochlorobenzene (DNCB)

  • Ethylene Glycol (EG)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Ethanol and Water for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a solution of ethylene glycol and the chosen base (e.g., NaOH). A molar ratio of approximately 6:1 for EG to DNCB and 1.25:1 for NaOH to DNCB is recommended to ensure the availability of the nucleophile and complete reaction.[6]

  • Addition of DNCB: Gently heat the solution to 65-85°C.[6] Slowly add the 2,4-dinitrochlorobenzene to the stirred solution. The DNCB can be added as a solid in portions or as a melt.

  • Reaction Monitoring: Maintain the reaction temperature and stir for approximately 6 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the DNCB starting material.

  • Workup and Isolation: After the reaction is complete, cool the mixture. Precipitate the crude product by adding water.

  • Purification: Collect the solid product by vacuum filtration. The primary impurity is often 1,2-bis(2,4-dinitrophenoxy)ethane, which arises from the reaction of the product with another molecule of DNCB. This side-product can be minimized by using an excess of ethylene glycol. Purify the crude product by recrystallization from an ethanol/water mixture to yield the final yellow crystalline solid.[4][6]

  • Characterization: Confirm the product's identity and purity using standard analytical techniques such as melting point determination, NMR, and IR spectroscopy. HPLC analysis should show a purity of >99%.[6]

Caption: Workflow for the Synthesis of 2-(2,4-Dinitrophenoxy)ethanol.

Applications in Research and Development

The unique electronic properties of 2-(2,4-Dinitrophenoxy)ethanol make it a valuable tool in several scientific domains.

Reagent in Organic Synthesis

As demonstrated in its own synthesis, the 2,4-dinitrophenoxy group is an excellent leaving group in nucleophilic aromatic substitution reactions. This principle can be inverted. The ethanol moiety of 2-(2,4-Dinitrophenoxy)ethanol can be functionalized (e.g., converted to an azide or amine) to create building blocks. These building blocks can then be used to introduce the dinitrophenoxy group onto other molecules, which can subsequently be displaced by other nucleophiles. Its role as an effective nucleophile itself is also noted in the synthesis of spirocyclic compounds.[4]

Protecting Group Chemistry in Peptide Synthesis

While 2-(2,4-Dinitrophenoxy)ethanol itself is not a protecting group, the closely related 2,4-dinitrophenyl (Dnp) group is used for the protection of the hydroxyl function of tyrosine residues during solid-phase peptide synthesis. The Dnp group is introduced via O-arylation and is valued for its stability to acidic conditions commonly used to remove other protecting groups (e.g., Boc).

Crucially, the Dnp ether can be cleaved under very mild, orthogonal conditions via thiolysis . This selective deprotection is highly valuable in complex multi-step syntheses, such as those in drug development.

Illustrative Deprotection Protocol (Thiolysis):

  • Reagent Solution: Prepare a solution of a thiol, such as 2-mercaptoethanol, in a suitable organic solvent like dimethylformamide (DMF).

  • Deprotection: Treat the Dnp-protected peptide (e.g., O-Dnp-tyrosine residue on a solid support) with the thiol solution.

  • Mechanism: The thiolate anion acts as a soft nucleophile, attacking the electron-deficient aromatic ring and displacing the phenoxide of the tyrosine residue.

  • Monitoring: The cleavage can be conveniently monitored spectrophotometrically by observing the formation of the S-Dnp-2-mercaptoethanol byproduct.

  • Workup: Following cleavage, the resin is washed thoroughly to remove the thiol reagent and the Dnp byproduct.

Other Industrial Applications

Beyond the research lab, 2-(2,4-Dinitrophenoxy)ethanol has been identified as an excellent plasticizer for cellulose acetate and serves as a key intermediate in the synthesis of certain hair dyes.

Safety, Handling, and Analytical Control

4.1. Hazard Identification and Safe Handling 2-(2,4-Dinitrophenoxy)ethanol is a hazardous substance and must be handled with appropriate precautions.

  • Toxicity: It is classified as toxic if swallowed and harmful in contact with skin or if inhaled.

  • Irritation: It is known to cause skin and serious eye irritation.

  • Sensitization: May cause an allergic skin reaction.[2]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2]

Mandatory Personal Protective Equipment (PPE):

  • Wear protective gloves (e.g., nitrile), protective clothing, and safety glasses with side-shields or chemical goggles.

  • Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid generating dust during handling.

Storage:

  • Store in a cool, dry, well-ventilated area in tightly sealed containers.

  • Keep away from incompatible materials and foodstuff containers.

4.2. Analytical Quality Control For researchers synthesizing or using this compound, robust analytical verification is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing purity.

General HPLC Protocol:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically effective.

  • Mobile Phase: An isocratic or gradient system of acetonitrile and water is commonly used. A starting point could be a 60:40 (v/v) mixture of acetonitrile to water.

  • Detection: The dinitrophenyl chromophore allows for sensitive UV detection. The maximum absorbance is typically around 360-370 nm, providing excellent sensitivity and selectivity against many non-aromatic impurities.

  • Sample Preparation: Prepare samples by dissolving a known quantity of the material in the mobile phase or pure acetonitrile.

  • Quantification: Purity is determined by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

Conclusion

2-(2,4-Dinitrophenoxy)ethanol is more than a simple chemical; it is an enabling tool for advanced chemical synthesis. Its utility is a direct consequence of fundamental principles of physical organic chemistry, namely the powerful electron-withdrawing nature of its dual nitro substituents. By understanding the mechanism of its synthesis and the basis of its reactivity, researchers can confidently and safely employ it as a versatile building block and nucleophilic reagent. From the academic synthesis lab to the process chemistry of drug development, a thorough grasp of this compound's properties and protocols is a valuable asset.

References

A Comprehensive Spectroscopic Guide to 2-(2,4-Dinitrophenyl)ethanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the spectroscopic characteristics of 2-(2,4-dinitrophenyl)ethanol. In the interest of scientific rigor, it is important to note that while physical properties for this compound (CAS No. 4836-69-5) are available, experimentally derived spectroscopic data is not widely published.[1][2] Therefore, this guide will present a multi-faceted approach. Firstly, we will discuss the predicted spectroscopic data for the target molecule. Secondly, we will provide a detailed analysis of the experimentally obtained spectra for the closely related and more extensively characterized compound, 2-(2,4-dinitrophenoxy)ethanol (CAS No. 2831-60-9), highlighting the structural distinctions and their spectroscopic implications.[3][4][5] This comparative methodology offers valuable insights for researchers working with related compounds. Finally, this guide will furnish detailed, field-proven protocols for acquiring high-quality NMR, IR, and UV-Vis spectra, applicable to this class of compounds.

Molecular Structure and Its Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key to interpreting the spectra of this compound lies in recognizing its constituent functional groups: a 2,4-dinitrophenyl ring and an ethanol side chain. The strong electron-withdrawing nature of the two nitro groups on the aromatic ring significantly influences the electronic environment of the entire molecule, which is a critical factor in all three spectroscopic techniques discussed herein.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum of this compound

Based on the structure, we can predict the following proton signals:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.8d1HAr-H ortho to both NO₂ groups
~8.4dd1HAr-H ortho to one NO₂ and the ethyl group
~7.8d1HAr-H meta to both NO₂ groups
~4.0t2H-CH₂-OH
~3.2t2HAr-CH₂-
~2.5s (broad)1H-OH

Note: The exact chemical shifts and coupling constants would be dependent on the solvent used.

Experimental ¹H NMR Data for 2-(2,4-Dinitrophenoxy)ethanol

For comparison, the experimental ¹H NMR data for the related ether, 2-(2,4-dinitrophenoxy)ethanol, in DMSO-d6 is presented.[3] The key difference is the presence of an ether linkage, which will deshield the adjacent protons to a different extent than a direct C-C bond.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.73d1HAr-H
8.41dd1HAr-H
7.21d1HAr-H
4.14t2H-O-CH₂-
3.73t2H-CH₂-OH
4.95t1H-OH
Predicted ¹³C NMR Spectrum of this compound

The predicted carbon signals for the target molecule are as follows:

Predicted Chemical Shift (ppm)Assignment
~148Ar-C attached to NO₂
~146Ar-C attached to NO₂
~140Ar-C attached to ethyl group
~130Ar-CH
~122Ar-CH
~116Ar-CH
~60-CH₂-OH
~38Ar-CH₂-
Experimental ¹³C NMR Data for 2-(2,4-Dinitrophenoxy)ethanol

The experimental ¹³C NMR data for 2-(2,4-dinitrophenoxy)ethanol provides a useful comparison.[3]

Chemical Shift (ppm)Assignment
155.8Ar-C-O
141.5Ar-C-NO₂
139.7Ar-C-NO₂
129.5Ar-CH
122.3Ar-CH
115.6Ar-CH
69.8-O-CH₂-
59.5-CH₂-OH

Experimental Protocol for NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Lock and shim the magnetic field. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. acq2->acq3 proc1 Apply Fourier transformation to the raw data. acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Integrate the signals and reference the chemical shifts to TMS. proc2->proc3

Figure 2: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorptions for this compound

The key expected IR absorption bands are:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500-3200 (broad)O-HStretching
3100-3000C-H (aromatic)Stretching
2960-2850C-H (aliphatic)Stretching
1590-1500N-O (nitro)Asymmetric Stretching
1390-1300N-O (nitro)Symmetric Stretching
1600, 1475C=C (aromatic)Stretching
1250-1000C-OStretching
850-800C-NStretching
Experimental IR Data for 2-(2,4-Dinitrophenoxy)ethanol

The experimental IR data for the related ether, obtained as a KBr wafer, shows the following characteristic peaks.[3][5]

Wavenumber (cm⁻¹)Functional Group
3400-3200O-H
3100-3000C-H (aromatic)
2950-2850C-H (aliphatic)
1608C=C (aromatic)
1520N-O (asymmetric)
1345N-O (symmetric)
1270C-O (ether)
1080C-O (alcohol)

Experimental Protocol for IR Spectroscopy (KBr Pellet)

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. prep2 Place the mixture in a pellet press. prep1->prep2 prep3 Apply pressure to form a transparent pellet. prep2->prep3 acq1 Place the KBr pellet in the sample holder of the IR spectrometer. prep3->acq1 acq2 Record the background spectrum (air). acq1->acq2 acq3 Record the sample spectrum. acq2->acq3 proc1 The instrument software automatically ratios the sample spectrum against the background. acq3->proc1 proc2 Identify and label the significant absorption bands. proc1->proc2

Figure 3: Workflow for IR data acquisition (KBr pellet method).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Predicted UV-Vis Absorptions for this compound

The dinitrophenyl group is a strong chromophore. We can expect to see absorptions corresponding to π → π* transitions of the aromatic ring and n → π* transitions involving the nitro groups. The presence of the hydroxyl group is not expected to significantly alter the absorption maxima compared to 2,4-dinitrotoluene.

Predicted λmax (nm)Electronic Transition
~260π → π
~340n → π
Experimental UV-Vis Data for 2-(2,4-Dinitrophenoxy)ethanol

The experimental UV-Vis spectrum of 2-(2,4-dinitrophenoxy)ethanol in methanol shows absorption maxima that are consistent with the predicted transitions for a dinitrophenyl system.[3]

λmax (nm)Solvent
~260Methanol
~300-320Methanol

The exact position of the n → π* transition can be solvent-dependent.

Experimental Protocol for UV-Vis Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). prep2 The concentration should be adjusted to give an absorbance between 0.1 and 1.0. prep1->prep2 prep3 Fill a quartz cuvette with the sample solution. prep2->prep3 acq1 Place a cuvette with the pure solvent in the reference beam. prep3->acq1 acq2 Place the sample cuvette in the sample beam. acq1->acq2 acq3 Scan the desired wavelength range (e.g., 200-800 nm). acq2->acq3 proc1 The instrument software plots absorbance versus wavelength. acq3->proc1 proc2 Identify the wavelength of maximum absorbance (λmax). proc1->proc2

Figure 4: Workflow for UV-Vis data acquisition.

Conclusion

This technical guide has provided a comprehensive overview of the expected and comparative spectroscopic data for this compound. By combining predicted data for the target molecule with experimental data from a close structural analog, and by providing detailed, robust experimental protocols, this document serves as a valuable resource for researchers in the field. The principles and methodologies outlined here are broadly applicable to the characterization of other substituted aromatic compounds.

References

A Technical Guide to the Solubility and Stability of 2-(2,4-Dinitrophenyl)ethanol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility and chemical stability of 2-(2,4-Dinitrophenyl)ethanol, a critical chemical intermediate. A thorough understanding of these properties is paramount for its effective use in research, development, and quality control environments. The information and protocols herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to ensure experimental reproducibility, develop robust analytical methods, and maintain the compound's integrity during storage and handling.

Introduction and Physicochemical Profile

This compound (CAS 4836-69-5) is an organic compound featuring a phenethyl alcohol core substituted with two nitro groups.[1] These structural motifs—a polar hydroxyl group, a nonpolar aromatic ring, and strongly electron-withdrawing nitro groups—govern its chemical behavior, including its solubility in various media and its susceptibility to degradation. Accurate manipulation of this compound in the lab, whether for organic synthesis, derivatization reactions, or as an analytical standard, begins with a firm grasp of its fundamental properties.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈N₂O₅[1]
Molecular Weight 212.16 g/mol [5]
Appearance Not explicitly stated, but related dinitrophenyl compounds are typically yellow crystalline solids.[6][7]N/A
Boiling Point 376.5 ± 27.0 °C at 760 mmHg[5]
Density 1.5 ± 0.1 g/cm³[5]

Solubility Profile

The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction kinetics to formulation development. The dual nature of this compound's structure—possessing both polar (hydroxyl, nitro groups) and nonpolar (benzene ring) regions—results in a nuanced solubility profile.

Theoretical Considerations

The principle of "like dissolves like" provides a predictive framework for solubility.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with the hydroxyl group of this compound. Ethanol and methanol are expected to be effective solvents due to their ability to interact with both the polar and nonpolar parts of the molecule.[7] Solubility in water is anticipated to be limited.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can interact via dipole-dipole forces with the highly polar nitro groups. Dimethyl sulfoxide (DMSO) is often an excellent solvent for a wide range of organic compounds and is expected to readily dissolve this compound.[8]

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility in these solvents is expected to be low, as they can only engage in weak van der Waals interactions with the aromatic ring.

Qualitative Solubility Data

Table 2: Estimated Qualitative Solubility in Common Laboratory Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSlightly SolubleHydrogen bonding with the hydroxyl group is possible, but outweighed by the large nonpolar aromatic moiety.
EthanolSolubleThe ethyl group of ethanol interacts with the aromatic ring, while its hydroxyl group forms hydrogen bonds.[7]
MethanolSolubleSimilar to ethanol, offers favorable polar and nonpolar interactions.[7]
Polar Aprotic DMSOSolubleHighly polar nature effectively solvates the dinitrophenyl group.[8]
AcetonitrileModerately SolubleCapable of dissolving polar compounds, but may be less effective than DMSO.
AcetoneSolubleA versatile solvent for many organic compounds.
Nonpolar TolueneSlightly SolubleAromatic ring interaction (pi-stacking) may allow for minimal solubility.
HexaneInsolubleLacks any effective mechanism to solvate the polar functional groups.

Chemical Stability and Degradation

Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions and for developing stability-indicating analytical methods.[10] The electron-deficient aromatic ring is susceptible to nucleophilic attack, and the nitro groups can undergo reduction.

Potential Degradation Pathways

Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are used to identify potential degradation products and pathways.[11][12] Common stress conditions include acid, base, oxidation, heat, and light.[13]

  • Hydrolysis: In strongly basic (alkaline) conditions, the molecule may be susceptible to hydrolysis, potentially leading to the formation of 2,4-dinitrophenol.

  • Reduction: The nitro groups are prone to reduction, which can occur under certain catalytic conditions or in the presence of reducing agents. This can lead to the formation of amino-substituted derivatives like 2-amino-4-nitrophenylethanol.[14][15]

  • Photodegradation: Exposure to high-intensity UV or visible light can induce degradation. ICH guidelines recommend exposure to a minimum of 1.2 million lux hours and 200 watt-hours per square meter.[12][13]

The diagram below illustrates a potential degradation pathway for dinitrophenyl compounds, which involves the reduction of a nitro group, a common transformation for this class of molecules.[14][15]

G cluster_main Potential Reductive Degradation Pathway parent This compound product 2-(2-Amino-4-nitrophenyl)ethanol parent->product Reduction (e.g., NaBH₄ or catalytic hydrogenation) G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) aliquot Aliquot Stock into Vials prep->aliquot acid Acidic (0.1 M HCl) base Basic (0.1 M NaOH) oxid Oxidative (3% H₂O₂) therm Thermal (80°C) photo Photolytic (ICH Light Box) timepoint Incubate and Sample at Time Points (e.g., 0, 4, 8, 24 hr) acid->timepoint base->timepoint oxid->timepoint therm->timepoint photo->timepoint analyze Neutralize (if needed) & Analyze by Stability-Indicating HPLC Method timepoint->analyze

References

Navigating the Risks: A Technical Guide to the Safe Handling of 2-(2,4-Dinitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of 2-(2,4-Dinitrophenyl)ethanol. As a compound utilized in specialized research and development, a thorough understanding of its potential hazards is paramount to ensuring laboratory safety and experimental integrity. Due to the limited availability of specific safety data for this compound, this guide synthesizes information from closely related and structurally similar compounds, primarily 2,4-Dinitrophenol (DNP), to provide a comprehensive and cautious approach to its management. The dinitrophenyl moiety is the principal determinant of the toxicological and hazardous properties of this class of compounds.

Understanding the Inherent Hazards: A Toxicological Overview

This compound is an organic compound that, due to the presence of the 2,4-dinitrophenyl group, is anticipated to be toxic.[1] The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria. This disruption of cellular energy production leads to a rapid increase in metabolic rate and heat generation, which can result in severe hyperthermia.[2]

Key Health Hazards:

  • Acute Toxicity: Ingestion of similar compounds can lead to nausea, vomiting, sweating, dizziness, and headaches.[1] In severe cases of DNP poisoning, a combination of hyperthermia, rapid heart rate, profuse sweating, and rapid breathing can occur, potentially leading to fatality.[2]

  • Skin and Eye Irritation: Direct contact can cause severe irritation and burns to the skin and eyes.[1][3]

  • Dermal Absorption: There is a significant risk of absorption through the skin, which can contribute to systemic toxicity.[4]

  • Chronic Exposure: Long-term exposure to related compounds has been associated with the formation of cataracts, skin lesions, weight loss, and potential damage to the bone marrow, central nervous system, and cardiovascular system.[1]

  • Inhalation: Inhalation of dust or aerosols may cause irritation of the respiratory tract.[5]

Prudent Practices: Safe Handling and Storage Protocols

A proactive and informed approach to handling and storage is critical for mitigating the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling lies in a multi-layered approach that prioritizes engineering controls and supplements them with appropriate personal protective equipment.

  • Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.[3][6]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[7]Protects against splashes and airborne particles.
Hand Protection Double-gloving with nitrile gloves is mandatory.[3]Provides a barrier against dermal absorption. Gloves should be changed immediately upon contamination.
Body Protection A lab coat, long pants, and closed-toed shoes.[3]Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator may be necessary for certain operations.Required if there is a potential for high exposure or if engineering controls are insufficient.
Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[6][8] The container should be tightly sealed.[6]

  • Incompatible Materials: Avoid contact with strong bases (like sodium hydroxide), oxidizing agents, acid chlorides, and acid anhydrides, as dinitrophenols can form shock-sensitive materials with these substances.[4]

Visualizing Safety: Workflow and Hazard Communication

Visual aids can significantly enhance the understanding and retention of critical safety information.

Hazard_Communication cluster_Handling Handling Protocol cluster_Emergency Emergency Response cluster_Storage Storage Requirements a Don PPE b Work in Fume Hood a->b c Handle with Care b->c d Clean Up Spills Promptly c->d e Eye Contact: Flush for 15 min f Skin Contact: Wash with Soap & Water g Inhalation: Move to Fresh Air h Ingestion: Seek Immediate Medical Attention i Cool, Dry, Ventilated Area j Tightly Sealed Container i->j k Away from Incompatibles j->k

Caption: A logical workflow for the safe handling, emergency response, and storage of this compound.

Emergency Preparedness: A Step-by-Step Response Guide

Prompt and correct action during an emergency can significantly mitigate harm.

First-Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[3] Seek immediate medical attention.

  • Skin Contact: Promptly remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Spill and Leak Procedures
  • Minor Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, carefully clean up the spill.

    • For solid spills, avoid generating dust.[8]

    • Place the spilled material into a sealed, labeled container for proper disposal.[4]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[8]

Responsible Disposal: Environmental Stewardship

Dinitrophenols are considered hazardous waste and must be disposed of in accordance with all local, state, and federal regulations.[9]

  • Waste Collection: All waste materials, including contaminated gloves, labware, and spill cleanup materials, should be collected in a designated, labeled hazardous waste container.[3]

  • Disposal Vendor: Utilize a licensed hazardous waste disposal company for the final disposal of this compound waste.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a set of procedures but a mindset rooted in a deep understanding of its potential hazards. By integrating the principles outlined in this guide into your daily laboratory practices, you contribute to a robust culture of safety that protects yourself, your colleagues, and the integrity of your research.

References

A Technical Guide to the Applications of Dinitrophenyl Compounds in Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Dinitrophenyl Group

The dinitrophenyl (DNP) moiety, a simple aromatic ring adorned with two nitro groups, represents a cornerstone of chemical biology and analytical chemistry. Its utility stems from a unique combination of properties: the strong electron-withdrawing nature of the two nitro groups renders the aromatic ring highly susceptible to nucleophilic attack, while its distinct chromophoric signature and compact size make it an ideal tag and hapten. This guide provides an in-depth exploration of the diverse applications of DNP compounds, from foundational techniques in protein chemistry to modern applications in immunology and drug development. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights grounded in decades of scientific application for researchers, scientists, and drug development professionals.

Chapter 1: The Chemistry of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The majority of the applications of DNP compounds are predicated on the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] Unlike substitution on aliphatic carbons, the SNAr reaction is a two-step addition-elimination process.[2]

  • Nucleophilic Attack and Meisenheimer Complex Formation: A nucleophile (e.g., the N-terminal amine of a protein or a thiol group) attacks the electron-deficient carbon atom bearing a leaving group (like fluorine in 1-fluoro-2,4-dinitrobenzene). This forms a resonance-stabilized anionic intermediate called a Meisenheimer complex, temporarily disrupting the ring's aromaticity.[1][2] The two nitro groups are critical here; they stabilize the negative charge of this intermediate through resonance, which is why this step is often the rate-determining step.[1]

  • Elimination and Aromaticity Restoration: The leaving group is expelled, and the aromaticity of the ring is restored, resulting in a stable, covalently modified product.[1]

The choice of leaving group is paramount. Fluorine, as seen in 1-fluoro-2,4-dinitrobenzene (FDNB), is an excellent leaving group for this reaction, not because it's a stable anion in solution, but because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial nucleophilic attack.[3]

Chapter 2: A Foundational Pillar of Biochemistry: Protein Sequencing with Sanger's Reagent

In the 1940s, Frederick Sanger pioneered the first-ever method for protein sequencing using 1-fluoro-2,4-dinitrobenzene (FDNB), now famously known as Sanger's Reagent.[3][4] This work, which earned him a Nobel Prize, laid the groundwork for molecular biology. The method identifies the N-terminal amino acid of a polypeptide chain.[5][6]

The chemistry is a direct application of the SNAr mechanism. The uncharged α-amino group of the N-terminal residue acts as the nucleophile, attacking the FDNB to form a stable, yellow 2,4-dinitrophenyl (DNP) derivative of the peptide.[3][7] This bond is resistant to acid hydrolysis.[8]

Workflow for N-Terminal Amino Acid Identification

The entire process is a self-validating system: only the N-terminal amino acid will yield a detectable DNP-amino acid derivative after the final step, confirming its identity.

sanger_workflow cluster_reaction Step 1: Labeling cluster_hydrolysis Step 2: Hydrolysis cluster_analysis Step 3: Identification P Polypeptide (with free N-terminus) DNP_P DNP-Polypeptide (Yellow Derivative) P->DNP_P  pH ~8.5 (ensures deprotonated N-terminus) FDNB Sanger's Reagent (FDNB) FDNB->DNP_P DNP_P_H DNP-Polypeptide Mix Free Amino Acids + DNP-N-terminal AA DNP_P_H->Mix 6M HCl 110°C, 24h Mix_A Hydrolyzed Mixture Chrom Chromatography (e.g., HPLC, TLC) Mix_A->Chrom Result Identified DNP-AA (Compared to Standards) Chrom->Result

Caption: Workflow for N-terminal analysis using Sanger's Reagent (FDNB).

Detailed Experimental Protocol: N-Terminal Labeling of Insulin

This protocol is adapted from established methods for the dinitrophenylation of insulin.[7]

  • Protein Preparation: Dissolve 10 mg of insulin and 10 mg of sodium bicarbonate in 100 µL of deionized water (Solution A). The bicarbonate raises the pH to ensure the N-terminal amino group is deprotonated and thus nucleophilic.

  • Reagent Preparation: Add 10 µL of 1-fluoro-2,4-dinitrobenzene (FDNB) to 200 µL of absolute ethanol (Solution B).

  • Conjugation Reaction: Gently mix Solution A and Solution B. Allow the reaction to proceed for 2 hours at room temperature with gentle agitation. A yellow precipitate of DNP-insulin will form.[7]

  • Purification: Centrifuge the mixture to pellet the DNP-insulin. Wash the precipitate sequentially with water, ethanol, and finally diethyl ether to remove unreacted reagents and byproducts. Air-dry the purified yellow powder.

  • Hydrolysis: Add 500 µL of 6M HCl to the dried DNP-insulin. Seal the tube under vacuum or nitrogen and heat at 110°C for 24 hours.

  • Analysis: After hydrolysis, dry the sample to remove HCl. Redissolve the sample in a suitable solvent (e.g., acetone/water) and spot it on a TLC plate or inject it into an HPLC system alongside DNP-amino acid standards to identify the N-terminal residue.

Chapter 3: The DNP Moiety as a Model Hapten in Immunology

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The DNP group is an archetypal hapten used extensively in immunology to study the mechanisms of antibody response and B-cell activation.[9][10]

When conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), the DNP-protein conjugate becomes immunogenic.[11] The immune system recognizes the DNP moiety as a foreign epitope, leading to the production of anti-DNP antibodies. This system is highly controlled and reproducible, making it invaluable for:

  • Studying Antibody Affinity and Specificity: Researchers can precisely control the number of DNP groups on a carrier protein (the hapten density) and study how this affects the resulting immune response.[11]

  • Assay Development: The high-affinity interaction between DNP and anti-DNP antibodies is exploited in various immunoassay formats, often as an alternative to the biotin-streptavidin system.[9]

  • Understanding Immune Tolerance: Studies have shown that a high density of DNP on a carrier can induce tolerance rather than immunity, providing insights into how B-cells are regulated.[11]

hapten_concept cluster_conjugation Step 1: Hapten-Carrier Conjugation cluster_immune_response Step 2: Immune Response DNP {DNP Hapten| Non-Immunogenic} Conjugate {DNP-Carrier Conjugate| Highly Immunogenic} DNP->Conjugate Carrier {Carrier Protein (e.g., BSA)| Immunogenic} Carrier->Conjugate Conjugate_Immune DNP-Carrier Conjugate APC Antigen Presenting Cell (APC) THelper T-Helper Cell APC->THelper Presents Carrier Peptide BCell B-Cell THelper->BCell Activates PlasmaCell Plasma Cell BCell->PlasmaCell Differentiates Antibody {Anti-DNP Antibody} PlasmaCell->Antibody Produces Conjugate_Immune->APC Uptake & Processing

Caption: The DNP group as a hapten to elicit a specific immune response.

Chapter 4: A Double-Edged Sword in Bioenergetics: 2,4-Dinitrophenol (DNP)

2,4-Dinitrophenol (DNP) itself is a potent biological agent that functions as a protonophore, or a mitochondrial "uncoupling agent".[12] In cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton motive force. This gradient is then used by ATP synthase to produce ATP.

DNP, being a lipophilic weak acid, disrupts this process.[13] It readily picks up a proton in the acidic intermembrane space, diffuses across the inner membrane, and releases the proton into the alkaline matrix, effectively short-circuiting the proton gradient.[12][13] The energy stored in the gradient is not captured as ATP but is instead dissipated as heat.[12]

This uncoupling effect has led to two very different applications:

  • A Research Tool: DNP is used in labs to study mitochondrial function, respiration control, and the effects of bioenergetic failure.[14] By uncoupling respiration from ATP synthesis, scientists can measure maximum respiratory capacity and probe the mechanisms of cellular energy regulation.

  • A Dangerous Weight-Loss Drug: Because it forces the body to burn more fuel (like fat) to compensate for the inefficient ATP production, DNP leads to a rapid increase in metabolic rate and weight loss.[12] However, this is extremely dangerous. The therapeutic window is virtually non-existent, and overdose leads to uncontrolled hyperthermia, tachycardia, and often, fatal consequences.[12] Its use for human consumption is banned in most countries.[12]

dnp_uncoupling cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space (High [H+]) cluster_matrix Mitochondrial Matrix (Low [H+]) ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates H_out->ATP_Synthase Normal Path DNP_neg DNP- H_out->DNP_neg Protonation DNP_H DNP-H H_in H+ DNP_H->H_in Uncoupling Path (DNP diffuses across membrane) DNP_H->DNP_neg Deprotonation Heat HEAT H_in->Heat Fuel Fuel (e.g., NADH) Fuel->ETC Oxidation

Caption: Mechanism of mitochondrial uncoupling by 2,4-Dinitrophenol (DNP).

Chapter 5: Modern Applications in Drug Development and Diagnostics

The unique properties of the DNP group continue to be exploited in modern chemical and biomedical research.

Affinity Chromatography

The high-affinity DNP/anti-DNP antibody interaction is leveraged for protein purification. A DNP-linked resin can be used to capture proteins that have been tagged with an anti-DNP antibody, or to purify the anti-DNP antibodies themselves.[15] This method is valued for its specificity and the gentle elution conditions that can be used.

Parameter Typical Value Notes
Resin Binding Capacity5 - 15 mg protein / mL resinDependent on the density of immobilized DNP and the size of the target protein.[15]
Protein Yield70 - 95%Percentage of target protein recovered after elution.[15]
Protein Purity> 90%Purity of the eluted protein as assessed by SDS-PAGE.[15]
Table 1: Typical performance data for DNP-based affinity chromatography.[15]
Carbonyl Detection

2,4-Dinitrophenylhydrazine (DNPH) is a classic reagent used in organic chemistry to detect the presence of aldehydes and ketones.[16][17] The hydrazine group of DNPH reacts with the carbonyl group to form a brightly colored dinitrophenylhydrazone precipitate.[18] This qualitative test, known as Brady's test, is simple and effective.[19] The distinct melting points of the resulting hydrazone crystals can also be used to identify the specific carbonyl compound.[18]

Drug Development & Therapeutics
  • Cancer Therapy: The metabolic disruption caused by DNP is being investigated as a way to sensitize cancer cells to chemotherapy. By impairing ATP production, DNP can make cancer cells more vulnerable to drugs like doxorubicin.[20]

  • Neuroprotection: Paradoxically, at very low, non-toxic doses, DNP has shown neuroprotective effects in preclinical models of stroke, Alzheimer's, and Parkinson's disease.[21][22] This is thought to be due to a mild uncoupling effect that reduces mitochondrial oxidative stress, a process known as mitohormesis.[14]

  • Drug Delivery: The DNP hapten is being explored in drug delivery systems. For instance, drugs can be conjugated to DNP-linked microparticles.[23]

Conclusion

From its foundational role in unraveling the primary structure of proteins to its ongoing use as a sophisticated tool in immunology, bioenergetics, and drug discovery, the dinitrophenyl group demonstrates remarkable versatility. Its predictable reactivity, driven by the principles of nucleophilic aromatic substitution, combined with its utility as a hapten and metabolic modulator, ensures its continued relevance in the chemical and life sciences. This guide has illuminated the core applications, providing both the theoretical underpinnings and practical methodologies to empower researchers in their use of this indispensable chemical moiety.

References

A Technical Guide to the Mechanism of Nucleophilic Substitution in 2-(2,4-Dinitrophenoxy)ethanol: A Case Study in Anchimeric Assistance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the mechanistic pathways governing nucleophilic substitution reactions of 2-(2,4-dinitrophenoxy)ethanol. This substrate is uniquely poised for complex reactivity due to two key structural features: the exceptionally stable 2,4-dinitrophenoxide leaving group and a terminal hydroxyl group positioned to act as an internal nucleophile. We will dissect the competition between the direct bimolecular substitution (S_N2) pathway and a more dominant, intramolecularly-assisted mechanism known as Neighboring Group Participation (NGP) or anchimeric assistance. This guide explores the theoretical underpinnings, kinetic and stereochemical evidence, and the influence of reaction conditions on the mechanistic outcome. Detailed experimental protocols are provided for researchers seeking to investigate these phenomena, offering a framework for mechanistic elucidation in related systems relevant to synthetic chemistry and drug development.

Introduction: The Substrate and its Key Features

The reactivity of an alkyl substrate in nucleophilic substitution is fundamentally dictated by the nature of its leaving group and its intrinsic molecular structure. In 2-(2,4-dinitrophenoxy)ethanol, these elements conspire to create a fascinating case study in reaction mechanisms.

Structure of 2-(2,4-Dinitrophenoxy)ethanol

The substrate consists of an ethanol backbone where one hydroxyl group is converted to an ether linkage with a 2,4-dinitrophenyl group. The remaining terminal hydroxyl group is located at the C-2 position, beta (β) to the carbon atom (C-1) bearing the ether linkage. This specific arrangement is critical to its reactivity.

The 2,4-Dinitrophenoxide Anion: An Exceptional Leaving Group

The efficacy of a leaving group is determined by its ability to stabilize the negative charge it acquires upon departure. The 2,4-dinitrophenoxide anion is an outstanding leaving group. The negative charge on the oxygen atom is extensively delocalized across the aromatic ring and, most importantly, is strongly stabilized by the powerful inductive and resonance electron-withdrawing effects of the two nitro groups at the ortho and para positions.[1][2] This high degree of stabilization lowers the activation energy for bond cleavage, making the 2,4-dinitrophenoxy moiety readily displaceable.[3]

The β-Hydroxyl Group: A Potent Internal Nucleophile

The most significant structural feature influencing the mechanism is the terminal hydroxyl (-OH) group. Its proximity to the reaction center (the carbon atom attached to the dinitrophenoxy group) allows it to function as an internal nucleophile. This intramolecular participation, known as Neighboring Group Participation (NGP) or anchimeric assistance, can dramatically alter the course and rate of the reaction compared to a simple alkyl ether.[4][5]

Dissecting the Mechanistic Landscape

For 2-(2,4-dinitrophenoxy)ethanol, a primary ether, two primary mechanistic pathways must be considered: a direct external attack (S_N2) and an internally assisted pathway (NGP).

The Direct Displacement Pathway (S_N2)

In a standard S_N2 mechanism, an external nucleophile (Nu⁻) directly attacks the electrophilic carbon atom (C-1), leading to a concerted displacement of the leaving group. This process occurs through a single, high-energy transition state and results in the inversion of stereochemistry at the reaction center. While plausible, this pathway often competes with the NGP mechanism.

SN2_Mechanism Reactants Nu⁻ + 2-(2,4-DNP-O)ethanol TS Transition State [Nu---C---O-DNP]⁻ Reactants->TS Direct Attack Products Nu-CH₂CH₂-OH + DNP-O⁻ TS->Products LG Departure

Caption: The direct S_N2 displacement pathway.

The Anchimerically Assisted Pathway (NGP)

The NGP pathway is a two-step process that is often kinetically favored.[5][6]

  • Step 1: Intramolecular Cyclization. The neighboring hydroxyl group acts as an internal nucleophile, attacking C-1 and displacing the 2,4-dinitrophenoxide leaving group. This results in the formation of a strained, three-membered cyclic intermediate, a protonated oxirane (epoxide). This intramolecular step is often the rate-determining step.[7]

  • Step 2: Nucleophilic Ring-Opening. An external nucleophile then attacks one of the carbon atoms of the strained cyclic intermediate. This attack, following S_N2-like geometry, opens the ring to yield the final substitution product.

Crucially, the NGP mechanism involves two successive S_N2-like inversions. The first inversion occurs during the formation of the cyclic intermediate, and the second occurs when the external nucleophile opens it. The net result is an overall retention of configuration at the reaction center, a key diagnostic feature of NGP.[5][8]

NGP_Mechanism Substrate 2-(2,4-DNP-O)ethanol TS1 TS₁ Substrate->TS1 Intramolecular Attack Intermediate Protonated Oxirane Intermediate TS1->Intermediate LG Departure TS2 TS₂ Intermediate->TS2 + Nu⁻ Products Substitution Product + DNP-O⁻ TS2->Products Ring Opening

Caption: The two-step Neighboring Group Participation (NGP) pathway.

Comparison of Pathways: Why NGP Often Dominates

NGP is also referred to as "anchimeric assistance" because the neighboring group assists in the departure of the leaving group, leading to a significant rate enhancement.[4][7] The rate of reaction for a substrate capable of NGP can be orders of magnitude faster than for an analogous substrate lacking the participating group. This is because intramolecular reactions are entropically more favorable than their intermolecular counterparts. The internal nucleophile is "tethered" in close proximity to the reaction center, increasing the effective concentration and the probability of a productive collision.

Experimental Validation of the NGP Mechanism

Distinguishing between the S_N2 and NGP pathways requires specific experimental investigation, primarily focused on kinetics and stereochemistry.

Kinetic Analysis: The Signature of Rate Enhancement

The most direct evidence for NGP is a dramatic increase in the reaction rate. A well-designed kinetic experiment would compare the rate of substitution for 2-(2,4-dinitrophenoxy)ethanol with a control substrate that cannot undergo NGP, such as methoxy(2,4-dinitrophenoxy)ethane.

SubstrateParticipating GroupExpected Relative RatePrimary Mechanism
Methoxy(2,4-dinitrophenoxy)ethane-OCH₃ (Poor)1S_N2
2-(2,4-Dinitrophenoxy)ethanol-OH (Good)>> 1 (e.g., 10²-10⁴)NGP
Table 1. Hypothetical relative rate constants illustrating anchimeric assistance. The large rate increase for the hydroxyl-containing substrate is a hallmark of NGP.
Protocol for Kinetic Measurement via UV-Vis Spectrophotometry

The release of the 2,4-dinitrophenoxide anion (DNP-O⁻) can be conveniently monitored as it has a distinct yellow color and a strong absorbance maximum in the visible range (approx. 360-400 nm).

Objective: To determine the pseudo-first-order rate constant (k_obs) for the nucleophilic substitution reaction.

Materials:

  • 2-(2,4-Dinitrophenoxy)ethanol

  • Selected nucleophile (e.g., sodium acetate)

  • Buffered solvent system (e.g., 50:50 ethanol/water with a phosphate buffer to maintain constant pH)

  • Thermostatted UV-Vis spectrophotometer with a multicell holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a ~1 mM stock solution of 2-(2,4-dinitrophenoxy)ethanol in the chosen solvent.

    • Prepare a series of concentrated stock solutions of the nucleophile in the same buffered solvent. A large excess (at least 10-fold) relative to the substrate is required to ensure pseudo-first-order conditions.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the λ_max of the 2,4-dinitrophenoxide anion.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 °C).

  • Kinetic Run:

    • Pipette the required volume of the nucleophile solution and buffer into a quartz cuvette to a final volume of just under the target (e.g., 2.9 mL for a 3 mL final volume). Place the cuvette in the thermostatted holder and allow it to equilibrate for 5-10 minutes.

    • To initiate the reaction, add a small, precise volume of the substrate stock solution (e.g., 100 µL), rapidly mix by inverting the cuvette with a stopper, and immediately begin data acquisition.

    • Record the absorbance at the λ_max at regular time intervals until the reaction is >95% complete (i.e., absorbance reaches a stable plateau, A_∞).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to the first-order rate equation: A_t = A_∞ - (A_∞ - A_0)e^(-k_obs * t)

    • Alternatively, a plot of ln(A_∞ - A_t) versus time (t) will yield a straight line with a slope of -k_obs.

  • Determination of Second-Order Rate Constant:

    • Repeat the experiment with several different excess concentrations of the nucleophile. A plot of k_obs versus [Nucleophile] will yield a straight line with a slope equal to the second-order rate constant (k₂).

Kinetic_Workflow A Prepare Stock Solutions (Substrate, Nucleophile, Buffer) B Equilibrate Reactants in Cuvette at Temp (T) A->B C Initiate Reaction (Add Substrate) B->C D Monitor Absorbance (A) at λ_max vs. Time C->D E Plot ln(A_∞ - A_t) vs. Time D->E F Calculate Slope = -k_obs E->F

Caption: Experimental workflow for kinetic analysis using UV-Vis spectrophotometry.

Influence of Reaction Conditions

The competition between NGP and S_N2 can be tuned by altering the reaction conditions.

Effect of pH: Base Catalysis

The nucleophilicity of the neighboring hydroxyl group can be dramatically enhanced by deprotonation. In the presence of a base, the hydroxyl group is converted to the corresponding alkoxide (-O⁻), which is a much more powerful nucleophile. This will cause a substantial increase in the rate of the NGP pathway, to the point where it will almost certainly be the exclusive mechanism. A study of the reaction rate as a function of pH would show a marked rate increase as the pH approaches and exceeds the pKa of the ethanol hydroxyl group.

Solvent Effects
  • Polar Protic Solvents (e.g., water, methanol): These solvents can solvate both the leaving group anion and the nucleophile. They can also hydrogen-bond with the neighboring hydroxyl group, which may slightly decrease its nucleophilicity but can help stabilize the developing charge in the transition state.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents excel at solvating cations but leave anions relatively "bare" and highly reactive. This would enhance the reactivity of an external anionic nucleophile, potentially increasing the rate of the competing S_N2 pathway.

Nucleophile Strength

The outcome can also depend on the external nucleophile. A very powerful, unhindered external nucleophile might be able to compete more effectively with the internal hydroxyl group, increasing the proportion of reaction that proceeds via the direct S_N2 pathway. Conversely, a weaker or more sterically hindered external nucleophile will favor the NGP pathway.

Conclusion and Outlook

The nucleophilic substitution reactions of 2-(2,4-dinitrophenoxy)ethanol are not mechanistically straightforward. While a direct S_N2 displacement is possible, the reactivity is dominated by anchimeric assistance from the β-hydroxyl group. This Neighboring Group Participation leads to a significant rate enhancement and proceeds through a cyclic oxonium ion intermediate, resulting in an overall retention of stereochemistry. Understanding this mechanistic dichotomy is crucial for predicting reaction outcomes and designing synthetic strategies. For researchers in drug development, molecules with such latent reactivity can act as pro-drugs, where a linker is cleaved via an intramolecular cyclization under specific physiological conditions. The principles demonstrated by this model system provide a robust framework for investigating and exploiting complex reactivity in more elaborate molecular architectures.

References

Physical properties like melting point and boiling point of 2-(2,4-Dinitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 2-(2,4-dinitrophenyl)ethanol (CAS No. 4836-69-5), a nitroaromatic compound of interest in various chemical and pharmaceutical research domains. This document delves into the available data for its boiling point and the notable absence of a reported melting point in standard chemical literature. A plausible synthetic pathway is proposed based on established organic chemistry principles. Furthermore, detailed, field-proven protocols for the experimental determination of melting and boiling points are provided, alongside a theoretical discussion of the expected spectroscopic characteristics of the molecule. This guide is intended to be a valuable resource for researchers handling or synthesizing this compound, ensuring scientific rigor and safety in the laboratory.

Introduction and Chemical Identity

This compound is a derivative of phenylethanol containing two nitro groups on the aromatic ring. The presence of these electron-withdrawing nitro groups significantly influences the molecule's physical and chemical properties, including its reactivity, polarity, and thermal characteristics. A clear distinction must be made between this compound and its isomer, 2-(2,4-dinitrophenoxy)ethanol (CAS No. 2831-60-9), as their physical properties differ significantly. This guide focuses exclusively on this compound (CAS No. 4836-69-5).

Table 1: Chemical Identity and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 4836-69-5[1][2][3]
Molecular Formula C₈H₈N₂O₅[2]
Molecular Weight 212.16 g/mol [1][3]
Boiling Point 376.5 ± 27.0 °C at 760 mmHg[1]
Melting Point Not available[1][2]
Density 1.5 ± 0.1 g/cm³[1]

Thermal Properties: A Closer Look

Boiling Point

The boiling point of this compound is consistently reported to be approximately 376.5 °C at atmospheric pressure (760 mmHg)[1]. This relatively high boiling point is attributable to the molecule's significant polarity arising from the nitro groups and the hydroxyl group, leading to strong intermolecular dipole-dipole interactions and hydrogen bonding.

  • Expert Insight: When considering distillation, it is crucial to be aware of the potential for thermal decomposition, a common characteristic of nitroaromatic compounds. Vacuum distillation is highly recommended to reduce the boiling temperature and minimize the risk of decomposition. The exact boiling point under reduced pressure can be estimated using a nomograph or the Clausius-Clapeyron equation, though experimental determination is always preferable for accuracy.

Melting Point: An Undocumented Parameter

A thorough review of available chemical databases and literature reveals that an experimentally determined melting point for this compound is not reported[1][2]. This lack of data could be due to several factors: the compound may exist as an oil or a low-melting solid at room temperature, or it may decompose before or during melting.

  • Researcher's Note: The absence of a reported melting point necessitates careful experimental determination for any newly synthesized or acquired sample. A sharp melting point range is a critical indicator of purity for a solid compound.

Synthesis Pathway: A Proposed Route

The methyl group of 2,4-dinitrotoluene is activated by the strongly electron-withdrawing nitro groups on the aromatic ring, making the methylene protons acidic enough to be removed by a suitable base, forming a nucleophilic carbanion. This carbanion can then attack the electrophilic carbonyl carbon of formaldehyde.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product 2_4_Dinitrotoluene 2,4-Dinitrotoluene Carbanion Carbanion Intermediate 2_4_Dinitrotoluene->Carbanion Base Deprotonation Formaldehyde Formaldehyde Product This compound Formaldehyde->Product Base Base (e.g., NaOH, Et3N) Solvent Solvent (e.g., Ethanol, THF) Carbanion->Product Nucleophilic attack on Formaldehyde

Caption: Proposed synthesis of this compound via the Henry reaction.

Experimental Determination of Physical Properties: Methodologies

To ensure the scientific integrity of research involving this compound, accurate experimental determination of its physical properties is paramount. The following are detailed protocols for determining the melting and boiling points.

Protocol for Melting Point Determination

This protocol outlines the use of a standard melting point apparatus.

Materials:

  • Sample of this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. Alternatively, drop the capillary tube through a long glass tube onto the benchtop. The packed sample should be approximately 2-3 mm high.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Approximate Melting Point: Heat the sample rapidly to get a rough estimate of the melting point. Note the temperature at which the sample begins to melt.

  • Accurate Melting Point Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary with the sample. Heat the sample at a slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal melts (the end of melting). This is the melting point range.

  • Purity Assessment: A pure compound will have a sharp melting point range (typically 0.5-1.5 °C). An impure sample will exhibit a depressed and broader melting point range.

Melting_Point_Workflow Start Start Prep_Sample Prepare Dry, Powdered Sample Start->Prep_Sample Load_Capillary Load Capillary Tube (2-3 mm) Prep_Sample->Load_Capillary Place_in_Apparatus Insert into Melting Point Apparatus Load_Capillary->Place_in_Apparatus Rapid_Heat Rapid Heating for Approximate M.P. Place_in_Apparatus->Rapid_Heat Cool_Down Cool Apparatus Rapid_Heat->Cool_Down Slow_Heat Slow Heating (1-2 °C/min) Cool_Down->Slow_Heat Record_Range Record Melting Point Range Slow_Heat->Record_Range End End Record_Range->End

Caption: Workflow for experimental melting point determination.

Protocol for Boiling Point Determination (Micro-scale)

This micro-scale method is suitable for small sample quantities and helps to minimize exposure to potentially hazardous vapors.

Materials:

  • Sample of this compound

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Sample Preparation: Add a small amount (approximately 0.5 mL) of the liquid sample to the small test tube.

  • Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in the heating bath. The heat should be applied slowly and steadily.

  • Observation: As the liquid heats, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until the bubbling becomes a rapid and continuous stream.

  • Boiling Point Determination: Stop heating and allow the bath to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

  • Confirmation: Repeat the heating and cooling cycle to obtain a consistent reading.

Spectroscopic Characterization: Theoretical Expectations

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadness resulting from hydrogen bonding.

  • C-H Stretch (Aromatic): Weak to medium absorptions are anticipated above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions are expected just below 3000 cm⁻¹ for the ethyl group.

  • N-O Stretch (Nitro Group): Two strong, characteristic absorption bands are predicted: one for the asymmetric stretch around 1500-1560 cm⁻¹ and another for the symmetric stretch around 1335-1385 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption is expected in the 1000-1250 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: The three protons on the dinitrophenyl ring will appear as complex multiplets in the downfield region (typically 7.5-9.0 ppm) due to the strong deshielding effect of the nitro groups.

    • Methylene Protons (-CH₂-CH₂OH): The two methylene groups will likely appear as two distinct triplets in the range of 2.5-4.5 ppm. The methylene group adjacent to the aromatic ring will be more deshielded than the one adjacent to the hydroxyl group.

    • Hydroxyl Proton (-OH): A broad singlet is expected, the chemical shift of which is concentration and solvent-dependent. This peak will disappear upon the addition of D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (120-150 ppm). The carbons bearing the nitro groups will be significantly downfield.

    • Aliphatic Carbons: Two signals are expected for the ethyl group's carbons, typically in the range of 30-70 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 212. Common fragmentation patterns would likely involve the loss of the hydroxyl group, the ethyl group, and the nitro groups.

Safety and Handling

Nitroaromatic compounds should be handled with caution as they can be toxic and potentially explosive under certain conditions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Thermal Hazards: Be aware of the potential for decomposition at elevated temperatures, especially during distillation.

Conclusion

This technical guide has consolidated the available physical property data for this compound, highlighting its known boiling point and the current lack of a reported melting point. A plausible synthetic route via the Henry reaction has been proposed, and detailed, practical protocols for the experimental determination of its thermal properties have been provided. The theoretical spectroscopic characteristics outlined will serve as a valuable reference for researchers in the characterization of this compound. Adherence to the described methodologies and safety precautions will ensure the generation of reliable data and the safe handling of this compound in a research setting.

References

Commercial suppliers and purchasing options for 2-(2,4-Dinitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Procurement of 2-(2,4-Dinitrophenyl)ethanol

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for sourcing this compound. It offers a detailed look at supplier options, procurement strategies, and critical safety information to facilitate informed purchasing decisions for research and development applications.

Compound Identification and Specification

This compound is a nitrated aromatic alcohol. Its chemical structure is characterized by an ethanol group attached directly to the dinitrophenyl ring, making it a valuable intermediate or building block in various synthetic pathways.

A critical point of clarification is the distinction between This compound (CAS 4836-69-5) and the similarly named 2-(2,4-Dinitrophenoxy)ethanol (CAS 2831-60-9) . The latter contains an ether linkage between the phenyl ring and the ethanol moiety. This structural difference is fundamental, and researchers must ensure they are sourcing the correct compound by verifying the CAS number.

The key specifications for this compound are summarized below.

PropertyValueSource
CAS Number 4836-69-5[1][2]
Molecular Formula C₈H₈N₂O₅[1][2]
Molecular Weight 212.16 g/mol [1][2][3]
Synonyms 2,4-Dinitrophenethyl alcohol, Benzeneethanol,2,4-dinitro-[3]
Density 1.5 ± 0.1 g/cm³[2]
Boiling Point 376.5 ± 27.0 °C at 760 mmHg[2]

Commercial Supplier Landscape

The availability of this compound is primarily through chemical suppliers specializing in laboratory-scale and bulk quantities. These suppliers often operate through online platforms that connect buyers with manufacturers and distributors, many of whom are based in China.

Supplier / PlatformPurity OfferedNotesSource
Conier Chem&Pharma Limited Not specifiedA trading company established in 2010, accessible via the ECHEMI platform.[3]
HANGZHOU LEAP CHEM CO., LTD. ≥99.0%Listed on the ECHEMI platform.[3]
Henan Lihao Chem Plant Limited 99%Listed as a supplier on ECHEMI.[3]
ChemUniverse 98%Provides product number P81682 and accepts blanket purchase orders for larger quantities.[1]
Shanghai Amole Biotechnology Co., Ltd. Not specifiedListed on Chemsrc.com with stock available for inquiry.[2]
LIDE PHARMACEUTICALS LIMITED Not specifiedA trading company based in Nanjing, China, listed on LookChem. Specializes in custom development.[4]

Recommended Procurement Workflow

A systematic approach to procurement is essential to ensure the quality and suitability of this compound for its intended application. The following workflow outlines the key steps from initial sourcing to final acquisition.

G cluster_plan Phase 1: Planning & Vetting cluster_quote Phase 2: Quotation & Documentation cluster_purchase Phase 3: Purchasing & Logistics Purity Define Purity Requirement (e.g., >98% for screening, >99.5% for synthesis) SupplierID Identify Potential Suppliers (Use platforms like ECHEMI, LookChem) Purity->SupplierID Input for search Vetting Vet Suppliers (Request company profile, check establishment date) SupplierID->Vetting RFQ Request for Quotation (RFQ) (Specify quantity, purity, delivery) Vetting->RFQ For shortlisted suppliers CoA Request Certificate of Analysis (CoA) (Verify identity, purity, impurities) RFQ->CoA SDS Request Safety Data Sheet (SDS) (Crucial for lab safety protocols) CoA->SDS Review in parallel PO Issue Purchase Order (PO) SDS->PO If all docs are acceptable Logistics Arrange Shipping & Customs PO->Logistics Receipt Receive & Quarantine (Perform incoming QC check) Logistics->Receipt

Caption: End-to-end procurement workflow for sourcing chemical reagents.

Step-by-Step Methodology
  • Define Analytical and Purity Requirements : The primary determinant in supplier selection is the required purity grade. For early-stage discovery and screening, a purity of 98% may be sufficient.[1] For use in later-stage drug development or as a critical intermediate in multi-step synthesis, a higher purity of 99% or greater is recommended.[3]

  • Identify and Vet Potential Suppliers : Utilize chemical sourcing platforms to identify vendors. It is crucial to distinguish between manufacturers and trading companies or distributors.[3][4] For custom or large-scale orders, direct engagement with a manufacturer may be preferable.

  • Request Quotation and Documentation : Contact the shortlisted suppliers to request a formal quotation. Crucially, always request a current Certificate of Analysis (CoA) for the specific batch being offered, as well as a comprehensive Safety Data Sheet (SDS).

  • Technical Document Review :

    • Certificate of Analysis (CoA) : Scrutinize the CoA to confirm that the material meets your specifications. Verify the analytical methods used for characterization (e.g., HPLC, NMR).

    • Safety Data Sheet (SDS) : The SDS is a mandatory document for risk assessment and establishing safe handling protocols within the laboratory.[5]

  • Purchase and Logistics : Once a supplier is selected, issue a purchase order. For international suppliers, clarify Incoterms, shipping methods, and responsibilities for customs clearance.

  • Incoming Quality Control : Upon receipt, it is best practice to quarantine the material and perform an in-house identity check (e.g., via melting point or spectroscopy) to verify it against the supplier's CoA.

Safety, Handling, and Storage

While a specific, comprehensive SDS for this compound was not available in the public domain at the time of this guide's compilation, the hazards can be inferred from the dinitrophenyl moiety, which is common to many hazardous compounds. The following guidance is based on data for structurally related chemicals and should be treated as preliminary until the supplier-specific SDS is obtained and reviewed.

Hazard AspectPrecautionary GuidanceSource (from related compounds)
Acute Toxicity Potentially harmful or toxic if swallowed, in contact with skin, or if inhaled.[6][7]
Handling Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid formation of dust and aerosols.[5][8]
First Aid If inhaled: Move person to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Rinse mouth with water. In all cases, consult a physician.[5][9]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials and sources of ignition.
Disposal Disposal must be in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[5]

Authoritative Grounding : The GHS classifications for the related compound 2-(2,4-dinitrophenoxy)ethanol include Acute Toxicity, Skin Sensitization, and long-term hazard to aquatic life.[6] Researchers should assume a similar hazard profile for this compound pending receipt of an official SDS from the supplier.

Conclusion

The procurement of this compound requires careful attention to chemical identity, purity specifications, and supplier vetting. By leveraging online chemical platforms and following a structured procurement workflow that prioritizes comprehensive documentation (CoA and SDS), researchers can confidently source high-quality material suitable for their scientific endeavors. Always prioritize safety by adhering to the guidance provided in the supplier's official Safety Data Sheet.

References

Methodological & Application

Application Notes and Protocols for the Pre-column Derivatization of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine (DNPH)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the pre-column derivatization of carbonyl compounds (aldehydes and ketones) with 2,4-dinitrophenylhydrazine (DNPH). This widely adopted method converts volatile and often poorly detectable carbonyls into stable, chromophoric 2,4-dinitrophenylhydrazone (DNPH-hydrazone) derivatives.[1] These derivatives are highly suitable for analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Liquid Chromatography-Mass Spectrometry (LC-MS), enabling sensitive and accurate quantification in diverse matrices such as environmental, clinical, and pharmaceutical samples.[1][2] This document delves into the underlying chemistry, provides step-by-step experimental procedures, outlines analytical conditions, and offers troubleshooting guidance to ensure robust and reliable results for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Carbonyl Analysis

Carbonyl compounds are a class of organic molecules characterized by a carbon-oxygen double bond. They are ubiquitous in the environment, originating from both natural and anthropogenic sources, including industrial emissions and vehicle exhaust.[3][4] Many low molecular weight aldehydes and ketones are of significant concern due to their adverse health effects; for instance, formaldehyde and acetaldehyde are classified as probable human carcinogens.[5] Their high volatility and reactivity, coupled with a lack of strong chromophores for many, present analytical challenges.[3][6]

Pre-column derivatization with DNPH addresses these challenges by converting the target analytes into more stable, less volatile derivatives that strongly absorb UV light, typically around 360 nm, facilitating highly sensitive detection.[7][8] This technique forms the basis of several regulatory methods, including the U.S. Environmental Protection Agency (EPA) Method TO-11A for ambient air analysis.[4][9][10][11]

The Chemistry of DNPH Derivatization

The reaction between a carbonyl compound and DNPH is a classic acid-catalyzed nucleophilic addition-elimination (condensation) reaction.[1][12][13] The lone pair of electrons on the terminal nitrogen of the hydrazine moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable C=N double bond, resulting in the corresponding 2,4-dinitrophenylhydrazone.[1][10][14]

Reaction Mechanism:

  • Step 1: Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic -NH2 group of DNPH on the carbonyl carbon. Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack.[15]

  • Step 2: Formation of a Carbinolamine Intermediate: This addition results in the formation of an unstable carbinolamine intermediate.

  • Step 3: Dehydration: The intermediate readily eliminates a water molecule to form the stable hydrazone derivative.[12][16]

It is important to note that the resulting hydrazones can exist as E and Z stereoisomers due to the restricted rotation around the C=N double bond. This can potentially lead to peak splitting or broadening in chromatographic analysis, which can complicate quantification.[16][17] However, for many standard methods, the E-isomer is the predominant and more stable form.[16][17]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific sample matrix and target analytes.

Reagent Preparation

Caution: Dry DNPH is sensitive to friction and shock and can be explosive.[12] It is typically supplied wetted. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

A. Purified DNPH Reagent: For trace-level analysis, commercial DNPH may contain background levels of carbonyls, particularly formaldehyde.[7] Purification by recrystallization is often necessary.

  • Prepare a saturated solution of DNPH in HPLC-grade acetonitrile at 40-60°C.

  • Allow the solution to cool slowly to promote the formation of large crystals.

  • Filter the crystals and wash them with small portions of cold acetonitrile.

  • Repeat the recrystallization process until the background contamination is below the method detection limit.[7]

  • Store the purified crystals under HPLC-grade acetonitrile.[7]

B. Acidified DNPH Derivatizing Solution:

  • Dissolve approximately 200 mg of purified DNPH in 100 mL of HPLC-grade acetonitrile.[8]

  • Carefully add a strong acid, such as phosphoric acid or hydrochloric acid, to catalyze the reaction. The optimal pH is typically around 2-3.[7][18] For example, adding 1-2 mL of concentrated HCl per 100 mL of solution is a common practice.[8]

  • Store the solution in a dark, amber bottle at 4°C.

General Derivatization Protocol for Liquid Samples

This protocol is suitable for aqueous samples, extracts from solid matrices, or pharmaceutical formulations.

  • Sample Preparation: Adjust the pH of the aqueous sample to approximately 3 using a citrate buffer. For samples in organic solvents, this may not be necessary.[7]

  • Reaction: To 1 mL of the sample, add an excess of the acidified DNPH reagent solution (e.g., 4 mL).[19] The molar ratio of DNPH to the expected maximum carbonyl concentration should be at least 3:1, with much higher ratios (e.g., >300) sometimes recommended to drive the reaction to completion.[8][20]

  • Incubation: Seal the reaction vessel and incubate. Reaction times and temperatures can vary; 30 minutes to 1 hour at 40-65°C is a common starting point.[7][8] Room temperature incubation for longer periods (e.g., overnight) can also be effective.[21]

  • Sample Cleanup (SPE): Excess DNPH can interfere with the analysis and potentially damage the HPLC column.[22] Solid-Phase Extraction (SPE) is a highly effective cleanup step.

    • Condition a C18 SPE cartridge with acetonitrile followed by reagent water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with a weak organic solvent/water mixture to remove excess DNPH.

    • Elute the DNPH-hydrazone derivatives with a small volume of acetonitrile or ethanol.[1][7] This step effectively removes a significant portion of the unreacted DNPH.[22]

  • Final Preparation: Dilute the eluate to a known volume with the initial mobile phase (e.g., acetonitrile/water mixture) before injection into the HPLC system.[7]

Diagram: Experimental Workflow for DNPH Derivatization

experimental_workflow cluster_prep Preparation cluster_reaction Derivatization cluster_cleanup Cleanup & Analysis Sample Sample Collection (Aqueous, Air, etc.) Derivatize Mix Sample & Reagent (Acid Catalyzed) Sample->Derivatize Reagent DNPH Reagent Preparation Reagent->Derivatize Incubate Incubate (e.g., 40°C, 1 hr) Derivatize->Incubate SPE Solid-Phase Extraction (C18 Cartridge) Incubate->SPE Elute Elute Derivatives (Acetonitrile) SPE->Elute Analysis HPLC-UV or LC-MS Analysis Elute->Analysis

Caption: Workflow for carbonyl analysis using DNPH pre-column derivatization.

Protocol for Air Sampling (EPA Method TO-11A)

This method is the standard for analyzing carbonyls in ambient, indoor, and industrial air.[9]

  • Sampling: A known volume of air is drawn through a sorbent cartridge coated with acidified DNPH (e.g., silica gel or C18).[9][10][11] Sampling rates are typically between 100 and 2000 mL/min.[10][14] An ozone denuder should be placed upstream of the cartridge to prevent oxidative degradation of the DNPH and its derivatives.[9][23]

  • Elution: After sampling, the cartridge is eluted in the reverse direction of sample flow with 2-5 mL of HPLC-grade acetonitrile.

  • Analysis: The eluate is diluted to a final volume (e.g., 5 mL) and is then ready for direct analysis by HPLC.[10]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the most common technique for analyzing DNPH derivatives.[7][23]

  • Column: A reversed-phase C18 column is standard for separating the hydrazone derivatives.[3][24]

  • Mobile Phase: A gradient of acetonitrile and water is typically used.[25] Tetrahydrofuran is sometimes added to the organic phase to improve the resolution of certain isomers.[25]

  • Detection: A UV-Vis or Diode Array Detector (DAD) set to 360 nm provides excellent sensitivity and selectivity for the DNPH-hydrazones.[7][25]

  • Temperature: Column temperature is typically maintained around 30-40°C to ensure reproducible retention times.[19][25]

The use of Ultra-High-Performance Liquid Chromatography (UHPLC) with sub-2 µm particle columns can significantly reduce analysis time and improve resolution.[3][5][6][26]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced selectivity and confirmation of identity, LC-MS or LC-MS/MS is invaluable. It is particularly useful for complex matrices or when isomers cannot be chromatographically resolved.[5]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective, often showing abundant pseudomolecular ions [M-H]⁻.[2][21][27][28] Atmospheric pressure photoionization (APPI) and atmospheric pressure chemical ionization (APCI) have also been successfully used.[28][29]

  • Detection: Mass spectrometers, such as triple quadrupoles, provide high sensitivity and specificity through techniques like Multiple Reaction Monitoring (MRM).[5] This allows for the differentiation of co-eluting compounds based on their unique precursor-to-product ion transitions.[5]

Quantitative Data Summary

The following table provides typical analytical parameters for a selection of common carbonyl-DNPH derivatives. Values can vary based on the specific system and method.

Carbonyl AnalyteDNPH DerivativeTypical Retention Time (min, HPLC)LOD (ppb, LC-MS)[5]
FormaldehydeFormaldehyde-2,4-DNPH4.5 - 5.50.03 - 0.3
AcetaldehydeAcetaldehyde-2,4-DNPH5.5 - 6.50.03 - 0.3
AcetoneAcetone-2,4-DNPH7.0 - 8.00.03 - 0.3
PropionaldehydePropionaldehyde-2,4-DNPH7.5 - 8.50.03 - 0.3
CrotonaldehydeCrotonaldehyde-2,4-DNPH8.0 - 9.00.03 - 0.3
ButyraldehydeButyraldehyde-2,4-DNPH9.5 - 10.50.03 - 0.3
BenzaldehydeBenzaldehyde-2,4-DNPH10.0 - 11.00.03 - 0.3
HexaldehydeHexaldehyde-2,4-DNPH12.5 - 13.50.03 - 0.3

Troubleshooting and Field-Proven Insights

  • High Blank Levels: Contamination is a frequent issue, especially for formaldehyde and acetone.[7][19] Ensure all solvents are HPLC-grade, glassware is scrupulously cleaned, and purify the DNPH reagent if necessary.[7] Running laboratory reagent blanks is crucial to monitor for contamination.[7]

  • Poor Recovery: Incomplete derivatization can lead to low recoveries. Ensure the DNPH reagent is in sufficient excess and that reaction conditions (pH, time, temperature) are optimized.[8][30] For some challenging compounds like acrolein, the acidic conditions can lead to instability of the derivative; modifications such as in-situ extraction during sampling may be required.[15]

  • Peak Tailing or Splitting: This may be due to the presence of E/Z isomers.[16][17] While often unavoidable, ensuring consistent reaction conditions can help maintain a stable isomer ratio for reproducible quantification. Some advanced methods use reductive amination to convert the C=N double bond to a C-N single bond, eliminating isomerism.[17]

  • Derivative Instability: While generally stable, DNPH derivatives can degrade under certain conditions. For example, the formaldehyde-DNPH derivative has shown unexpected instability when stored at -70°C in acetonitrile due to cryo-concentration effects, while being stable at -20°C.[31][32] It is crucial to validate storage conditions for prepared standards and samples.

Conclusion

Pre-column derivatization with 2,4-dinitrophenylhydrazine is a robust, sensitive, and well-established technique for the quantitative analysis of carbonyl compounds. By converting volatile and reactive analytes into stable, UV-active derivatives, this method enables reliable detection at trace levels using standard HPLC-UV or advanced LC-MS systems. Adherence to rigorous protocols for reagent purification, reaction optimization, and sample cleanup is paramount for achieving accurate and reproducible results. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of this essential analytical methodology.

References

Application of 2-(2,4-Dinitrophenyl)ethanol in the synthesis of energetic plasticizers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers on the synthesis and application of energetic plasticizers derived from 2-(2,4-Dinitrophenyl)ethanol.

Introduction: The Imperative for Advanced Energetic Plasticizers

Energetic plasticizers are a critical component in modern high-performance energetic materials, including polymer-bonded explosives (PBXs) and solid rocket propellants.[1] Unlike inert plasticizers, which only improve mechanical properties, energetic plasticizers contain explosophoric groups (e.g., nitro, nitrate ester, azido) that contribute to the overall energy output of the formulation.[1][2] The ideal energetic plasticizer offers a delicate balance of properties: it must enhance the processability and low-temperature flexibility of the polymer binder by lowering its glass transition temperature (Tg), while simultaneously increasing the energy density and maintaining thermal stability and low sensitivity.[3][4][5][6]

The 2,4-dinitrophenyl moiety is a well-known energetic group due to the presence of two nitro groups on an aromatic ring.[7][8] By incorporating this structure into a plasticizer backbone, it is possible to develop novel compounds with significant energy contributions. This guide focuses on the use of this compound (also known as 2-(2,4-dinitrophenoxy)ethanol or DNPE) as a key intermediate for synthesizing such a plasticizer. We will detail the synthesis of the DNPE precursor and its subsequent conversion into a potent energetic plasticizer through nitration, providing field-proven insights and step-by-step protocols for researchers in the field.

Part 1: Synthesis of the Precursor, this compound (DNPE)

The foundational step in this process is the synthesis of this compound (DNPE). The most common and effective method is the condensation reaction between 2,4-dinitrochlorobenzene (DNCB) and an excess of ethylene glycol under basic conditions.[9][10] The base is crucial for neutralizing the hydrochloric acid formed during the reaction, driving it to completion.

Causality Behind Experimental Choices:
  • Reactant Choice: DNCB is an ideal starting material due to the electron-withdrawing nature of the two nitro groups, which activates the chlorine atom for nucleophilic aromatic substitution. Ethylene glycol serves as both the nucleophile and, often, the solvent.

  • Base Selection: Sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) are commonly used.[9] NaOH provides a higher reaction rate, but careful control is needed to minimize side reactions. Na2CO3 is a milder base, offering better control over the reaction.

  • Temperature Control: The reaction temperature is a critical parameter. Temperatures in the range of 65-95°C provide a balance between a reasonable reaction rate and the minimization of the primary byproduct, bis(2,4-dinitrophenoxy)ethane (BDNE), which forms when a second molecule of DNCB reacts with the newly formed DNPE.[9]

  • Molar Ratio: Using a significant excess of ethylene glycol favors the formation of the desired monosubstituted product (DNPE) over the disubstituted byproduct (BDNE).

Synthetic Workflow for DNPE

DNCB 2,4-Dinitrochlorobenzene (DNCB) Reaction Reaction Vessel (65-95°C) DNCB->Reaction EG Ethylene Glycol (Excess) EG->Reaction Base Base (e.g., NaOH, Na2CO3) Base->Reaction Neutralization Neutralization of HCl Base->Neutralization Consumed Solvent Solvent (Ethylene Glycol or Water) Solvent->Reaction Reaction->Neutralization Workup Reaction Workup (Cooling & Precipitation) Reaction->Workup Product Mixture Purification Purification (Recrystallization from Ethanol/Water) Workup->Purification Crude Product DNPE Final Product: This compound (DNPE) Purification->DNPE

Caption: Workflow for the synthesis of the DNPE precursor.

Detailed Experimental Protocol: Synthesis of DNPE

Materials:

  • 2,4-Dinitrochlorobenzene (DNCB)

  • Ethylene Glycol (EG)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na2CO3)

  • Deionized Water

  • Ethanol

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,4-dinitrochlorobenzene (1.0 mol) and ethylene glycol (6.0 mol).

  • Heating: Begin stirring and heat the mixture to 65°C. The DNCB will melt and form a solution with the ethylene glycol.

  • Base Addition: Prepare a solution of NaOH (1.25 mol) in a minimal amount of water. Add this solution dropwise to the reaction mixture over 2-3 hours, ensuring the temperature does not exceed 70°C. Vigorous stirring is essential.

  • Reaction: After the addition is complete, maintain the reaction mixture at 65-70°C for an additional 4-6 hours to ensure the reaction goes to completion.

  • Precipitation: Stop heating and allow the mixture to cool slightly. While still warm (~60°C), pour the reaction mixture into a large beaker containing a significant volume of cold deionized water. This will cause the crude DNPE product to precipitate out as a yellow solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove residual ethylene glycol and salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.[11] Dry the final product in a vacuum oven.

ParameterRecommended ConditionRationaleReference
Reactants DNCB, Ethylene GlycolActivated aromatic ring for substitution.
Base NaOH (1.25 eq)Neutralizes HCl byproduct.
Molar Ratio 1 : 6 (DNCB : EG)Excess EG minimizes disubstitution.
Temperature 65 - 70 °CBalances reaction rate and byproduct formation.
Reaction Time 6 - 8 hours totalEnsures complete conversion.

Part 2: Nitration of DNPE to Synthesize an Energetic Plasticizer

To transform the DNPE precursor into a true energetic plasticizer, the terminal hydroxyl group is converted into a highly energetic nitrate ester (-ONO2) group. This is achieved through a carefully controlled nitration reaction using a mixed acid of nitric and sulfuric acid. The resulting molecule, 2-(2,4-dinitrophenoxy)ethyl nitrate , combines the energetic dinitrophenyl group with the powerful nitrate ester functionality.

Mechanism and Rationale:

The nitration of an alcohol to a nitrate ester is a classic acid-catalyzed esterification.[12]

  • Protonation: Sulfuric acid, being the stronger acid, protonates the hydroxyl group of the DNPE, converting it into a good leaving group (H2O).

  • Nucleophilic Attack: The nitric acid then acts as a nucleophile, attacking the carbon atom.

  • Dehydration: The sulfuric acid also acts as a powerful dehydrating agent, absorbing the water produced and driving the equilibrium towards the formation of the nitrate ester product.

Crucial Safety Considerations:

  • Exothermic Reaction: This reaction is highly exothermic. Strict temperature control, typically below 10°C, using an ice/salt bath is mandatory to prevent runaway reactions.

  • Slow Addition: The DNPE must be added to the mixed acid slowly and in small portions to manage heat generation.

  • Energetic Product: The final product is a high-energy material and must be handled with extreme caution, using appropriate personal protective equipment (PPE) and behind a blast shield.

Nitration Reaction Scheme

DNPE This compound (DNPE) Reaction Nitration Reaction (< 10°C) DNPE->Reaction MixedAcid Mixed Acid (HNO3 / H2SO4) MixedAcid->Reaction Workup Quenching (Pouring onto Ice) Reaction->Workup Reaction Mixture Isolation Product Isolation (Filtration/Extraction) Workup->Isolation Crude Product Plasticizer Energetic Plasticizer: 2-(2,4-dinitrophenoxy)ethyl nitrate Isolation->Plasticizer cluster_synthesis Synthesis Stage cluster_formulation Formulation & Curing Stage DNCB DNCB + Ethylene Glycol DNPE DNPE Precursor DNCB->DNPE Condensation Nitration Nitration DNPE->Nitration EP Energetic Plasticizer Nitration->EP Mixing Mixing/ Casting EP->Mixing Binder Energetic Binder (e.g., GAP) Binder->Mixing Final Cured PBX or Propellant Mixing->Final Curing Process Curing Curing Agent (e.g., Isocyanate) Curing->Mixing

References

Application Note & Protocol: Spectrophotometric Determination of Carbonyls Using 2,4-Dinitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantification of carbonyl compounds—aldehydes and ketones—is a critical analytical task in fields ranging from pharmaceutical stability testing and drug development to environmental monitoring and clinical diagnostics. Carbonyls can be indicative of oxidative stress, product degradation, or environmental contamination. This document provides a comprehensive guide to the spectrophotometric determination of carbonyl compounds using 2,4-dinitrophenylhydrazine (DNPH). We delve into the underlying chemical principles, provide detailed, validated protocols for sample analysis, discuss potential interferences, and offer expert insights to ensure data integrity and reproducibility.

Scientific Principle: The DNPH Reaction

The cornerstone of this analytical method is the reaction between 2,4-dinitrophenylhydrazine (DNPH) and a carbonyl group (C=O). This reaction is a classic example of nucleophilic addition-elimination, also known as a condensation reaction.[1][2][3][4]

Mechanism Insight:

  • Nucleophilic Attack: The terminal amino group (-NH₂) of DNPH, being a strong nucleophile, attacks the electrophilic carbon atom of the carbonyl group.[3][5][6] This initial step forms an unstable intermediate.

  • Elimination (Dehydration): The intermediate then undergoes dehydration, eliminating a molecule of water to form a stable, brightly colored product called a 2,4-dinitrophenylhydrazone (DNPH-hydrazone).[1][3][4][5]

The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[6] The resulting DNPH-hydrazone derivatives are highly conjugated systems, which causes them to absorb light strongly in the visible region of the electromagnetic spectrum, appearing as yellow, orange, or red precipitates or solutions.[1][3][7] The intensity of this color is directly proportional to the concentration of the carbonyl compound in the original sample, forming the basis for spectrophotometric quantification. Aromatic carbonyls tend to produce redder precipitates, while aliphatic carbonyls yield more yellow-orange colors.[3][7]

It is crucial to note that while this method is excellent for aldehydes and ketones, other carbonyl-containing functional groups like carboxylic acids, esters, and amides do not typically react under these conditions.[1][3] This specificity is due to the resonance-stabilized nature of these latter groups, which reduces the electrophilicity of their carbonyl carbon.[3]

Figure 1: DNPH Reaction Mechanism

Applications in Research and Drug Development

  • Oxidative Stress Biomarker: Protein carbonylation is a common marker of protein oxidation and is widely used to measure oxidative damage. The DNPH method is a standard for quantifying carbonyl groups introduced into proteins.[8][9][10]

  • Pharmaceutical Stability: Aldehydes and ketones can arise from the degradation of drug substances or excipients, impacting product safety and efficacy. This assay is used to quantify these impurities.

  • Environmental Analysis: The method is adapted to measure carbonyl pollutants in air, water, and soil samples, often as a precursor to HPLC analysis.[11][12][13][14][15]

  • Food Science: Quantification of aldehydes in food products can indicate lipid peroxidation and off-flavor development.

Experimental Workflow & Protocols

A successful DNPH assay hinges on careful reagent preparation, a controlled derivatization reaction, and accurate spectrophotometric measurement.

Figure 2: General DNPH Assay Workflow
Reagent Preparation (Self-Validating System)

Critical Insight: The purity of the DNPH reagent is paramount. Commercial DNPH can contain carbonyl impurities, leading to high background signals. For trace analysis, recrystallization of DNPH from HPLC-grade acetonitrile is recommended.[6][12]

Protocol 1: Preparation of Acidified DNPH Reagent (Brady's Reagent)

  • Safety First: DNPH is flammable and potentially explosive when dry. Always handle it as a wetted powder and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][6]

  • Weighing: Carefully weigh 0.5 g of 2,4-dinitrophenylhydrazine.

  • Dissolution: In a 50 mL flask, add the DNPH to approximately 12-13 cm³ of 85% phosphoric acid. Rationale: Phosphoric acid provides the necessary acidic environment for the reaction and is a safer alternative to the historically used sulfuric acid.[16]

  • Stirring: Stir the mixture for 10-15 minutes, or until the DNPH is completely dissolved.

  • Final Volume: Make up the total volume to 25 cm³ with ethanol and stir to ensure a homogenous solution.[16]

  • Storage: Store the reagent in a tightly sealed, dark glass bottle at 4°C. The reagent is typically stable for several weeks.

Protocol 2: General Spectrophotometric Quantification of Carbonyls

This protocol is suitable for quantifying total carbonyls in a clear liquid sample.

  • Sample & Blank Preparation:

    • Pipette 1.0 mL of your sample into a clean glass test tube.

    • Prepare a reagent blank by pipetting 1.0 mL of the sample solvent (e.g., purified water, buffer) into a separate test tube.

  • Derivatization:

    • Add 1.0 mL of the prepared DNPH Reagent (Protocol 1) to both the sample and blank tubes.

    • Vortex briefly to mix.

    • Incubate the tubes at room temperature for 10 minutes, protected from light. Rationale: The incubation allows the derivatization reaction to proceed to completion.

  • Color Development (Optional but Recommended):

    • For enhanced sensitivity and a shift in λmax away from DNPH interference, a base can be added. Add 1.0 mL of 2 M Sodium Hydroxide (NaOH) to each tube. This will shift the hydrazone's maximum absorbance from ~370 nm to ~450 nm.[17] Causality: The basic environment deprotonates the hydrazone, leading to a bathochromic (red) shift in its absorption maximum.

  • Spectrophotometric Reading:

    • Set your spectrophotometer to the appropriate wavelength (typically 370-375 nm for acidic conditions, or ~450 nm if base was added).[8][10][17]

    • Use the reagent blank to zero the instrument.

    • Measure the absorbance of your sample.

  • Quantification:

    • Calculate the carbonyl concentration using a standard curve prepared with a known carbonyl compound (e.g., acetone or formaldehyde). The concentration is determined using the Beer-Lambert law (A = εbc).

Protocol 3: Quantification of Protein Carbonyls (Oxidative Stress)

This protocol is adapted from established methods for measuring protein oxidation.[8][10]

  • Sample Preparation: Prepare protein samples at a concentration of 1-10 mg/mL in a suitable buffer.

  • Derivatization:

    • To 100 µL of protein sample, add 100 µL of DNPH solution.

    • Vortex and incubate for 10 minutes at room temperature.[10]

  • Protein Precipitation:

    • Add 30 µL of 87% Trichloroacetic Acid (TCA) solution to precipitate the protein.[10]

    • Vortex and incubate on ice for 5 minutes.

    • Centrifuge at 13,000 x g for 2 minutes to pellet the protein. Discard the supernatant. Rationale: This step separates the DNPH-derivatized protein from excess, unreacted DNPH reagent.

  • Washing:

    • Add 500 µL of ice-cold acetone to the pellet.[10]

    • Sonicate briefly or vortex to wash the pellet. This step is crucial for removing any remaining free DNPH.

    • Centrifuge again at 13,000 x g for 2 minutes. Carefully decant and discard the acetone. Repeat the wash step once more.[10]

  • Resuspension:

    • Add 200 µL of 6 M Guanidine Hydrochloride solution to the pellet to resolubilize the protein.[10] Sonication may be required. Rationale: Guanidine is a strong denaturant that effectively solubilizes protein pellets.

  • Measurement & Analysis:

    • Transfer the solubilized sample to a microplate or cuvette.

    • Read the absorbance at ~375 nm.

    • Determine the protein concentration of the same sample (e.g., using a BCA assay or by reading absorbance at 280 nm).

    • Calculate the carbonyl content, typically expressed as nmol of carbonyl per mg of protein, using the molar extinction coefficient of DNPH-hydrazones (ε = 22,000 M⁻¹cm⁻¹).[18]

Data Presentation & Interpretation

Quantitative data should be presented clearly. A standard curve is essential for accurate quantification.

Analyte Concentration (µM)Absorbance at 375 nm (AU)
0 (Blank)0.005
100.225
200.448
400.895
601.340
801.785
Table 1: Example standard curve data for a generic carbonyl compound. A linear regression of this data would yield the equation used for calculating unknown concentrations.

Trustworthiness: A Self-Validating System & Potential Pitfalls

To ensure the trustworthiness of your results, be aware of common interferences and implement appropriate controls.

  • Nucleic Acid Interference: In biological extracts, particularly from bacteria, nucleic acids can react with DNPH, leading to artifactually high carbonyl readings in spectrophotometric assays.[8]

    • Validation Step: Treat a replicate sample with DNase/RNase or use streptomycin sulfate to precipitate nucleic acids. A significant drop in the apparent carbonyl content indicates initial interference.[8]

  • Thiol Interference: Reducing agents like dithiothreitol (DTT) in lysis buffers can alter protein carbonyl levels. Storing DNPH-derivatized samples in the presence of thiols may also lead to artifactually decreased values.[8]

    • Validation Step: Analyze samples prepared with and without the thiol-containing reagent to assess its impact.

  • Incomplete Removal of DNPH: Residual DNPH reagent is a primary source of high background and variability, as it absorbs strongly near the same wavelength as the hydrazone product.[18]

    • Validation Step: Ensure thorough washing of protein pellets (Protocol 3). For liquid samples, consider solid-phase extraction (SPE) to separate the derivatives from the excess reagent.[15]

  • Atmospheric Oxidants: Environmental samples can be affected by ozone and nitrogen oxides, which may degrade the DNPH reagent or the formed hydrazones.[19]

    • Validation Step: Use of an ozone scrubber or denuder during air sampling is a common practice to mitigate this interference.[13]

Conclusion

The spectrophotometric determination of carbonyls using 2,4-dinitrophenylhydrazine is a robust, versatile, and widely adopted analytical technique. Its foundation in a well-understood chemical reaction allows for reliable quantification when performed with meticulous attention to reagent purity, protocol execution, and an awareness of potential interferences. By understanding the causality behind each step—from the acid-catalyzed nucleophilic attack to the critical importance of washing steps—researchers and drug development professionals can generate accurate and reproducible data, ensuring the integrity of their findings in applications from basic research to regulated quality control.

References

Application Notes and Protocols: Advanced Solid-Phase Extraction Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Comprehensive Guide to Derivatization-Based Solid-Phase Extraction: Featuring 2,4-Dinitrophenylhydrazine (DNPH) for Carbonyl Analysis and a Theoretical Exploration of 2-(2,4-Dinitrophenyl)ethanol

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solid-Phase Extraction (SPE) stands as a cornerstone of modern analytical sample preparation, offering unparalleled efficiency, selectivity, and automation potential. A particularly powerful application of SPE involves the use of derivatizing agents immobilized on the solid support. This approach enables the selective capture and concentration of specific classes of analytes, often enhancing their chromatographic retention and detectability.

This document provides a detailed exploration of derivatization-based SPE, with a primary focus on the well-established and widely adopted use of 2,4-Dinitrophenylhydrazine (DNPH) for the analysis of carbonyl compounds (aldehydes and ketones). While direct applications of this compound in solid-phase extraction are not prominently documented in current scientific literature, we will present a theoretical application based on its chemical structure, offering a forward-looking perspective on potential future methodologies. The core of this guide, however, is dedicated to the practical, field-proven protocols for DNPH-based SPE, providing researchers with the knowledge to implement these robust methods for environmental, industrial, and clinical analyses.

Part 1: The Principle of Derivatization in Solid-Phase Extraction

Derivatization in the context of SPE is a chemical modification of the analyte of interest that facilitates its extraction, detection, or separation. By covalently bonding a reagent to the analyte, we can alter its physicochemical properties. In the case of SPE, the derivatizing agent is often coated onto the solid support material. As the sample matrix passes through the SPE cartridge, the target analytes react with the immobilized reagent and are retained, while interfering components are washed away.

Key Advantages of Derivatization-Based SPE:

  • Enhanced Selectivity: Only analytes with the specific functional group that reacts with the derivatizing agent are retained.

  • Improved Sensitivity: The derivatizing agent can introduce a chromophore or fluorophore, significantly enhancing the analyte's response in downstream detection methods like UV-Vis or fluorescence spectroscopy.

  • Increased Retention: The resulting derivative may have a greater affinity for the solid phase, leading to more efficient extraction.

  • Analyte Stabilization: The derivatization reaction can stabilize labile analytes, preventing their degradation during sample processing and storage.

Part 2: A Theoretical Application of this compound in SPE

While the use of this compound in SPE is not established, its structure suggests potential as a derivatizing agent. The presence of the hydroxyl (-OH) group on the ethanol moiety offers a reactive site for derivatization.

Hypothetical Mechanism of Action:

A plausible, though hypothetical, application of this compound in SPE would involve its immobilization on a solid support and subsequent reaction with analytes containing functional groups that can react with a hydroxyl group. For instance, it could potentially be used to trap analytes containing isocyanate or acyl chloride functionalities. The reaction would form a carbamate or an ester, respectively, thus retaining the analyte on the SPE cartridge. The dinitrophenyl group would serve as a strong chromophore for subsequent HPLC-UV detection.

It is important to emphasize that this is a theoretical application, and significant methods development would be required to validate such a procedure.

Part 3: The Gold Standard: 2,4-Dinitrophenylhydrazine (DNPH) for Carbonyl Analysis

The most prominent and widely practiced example of derivatization-based SPE is the use of 2,4-Dinitrophenylhydrazine (DNPH) for the selective extraction of aldehydes and ketones.[1][2][3] DNPH-coated silica gel is the stationary phase of choice for this application, available in pre-packed cartridges from various suppliers.[4]

Mechanism of Derivatization

DNPH reacts with the carbonyl group of aldehydes and ketones in an acidic environment to form stable, colored 2,4-dinitrophenylhydrazone derivatives.[5][6][7] This reaction is a condensation reaction where a molecule of water is eliminated.[5][7] The resulting hydrazones are typically yellow, orange, or red solids, which are readily amenable to analysis by High-Performance Liquid Chromatography (HPLC) with UV detection at approximately 360 nm.[1][8]

Applications

This methodology is extensively used for the determination of carbonyl compounds in various matrices, including:

  • Environmental Monitoring: Analysis of aldehydes and ketones in ambient and indoor air, as well as in water samples.[1][8]

  • Industrial Hygiene: Monitoring workplace exposure to volatile organic compounds (VOCs), such as formaldehyde and acetaldehyde.

  • Food and Beverage Industry: Quantifying carbonyls as indicators of flavor, freshness, or spoilage.

  • Clinical Research: Measuring carbonyls as biomarkers of oxidative stress.

Part 4: Experimental Protocols for DNPH-Based SPE

The following protocols provide a detailed, step-by-step guide for the use of DNPH-coated silica SPE cartridges for the analysis of carbonyl compounds in air and water samples.

Protocol 1: Analysis of Carbonyls in Air Samples

This protocol is adapted from established methods such as US EPA Method TO-11A.

1. Materials and Reagents:

  • DNPH-coated silica gel SPE cartridges (e.g., Waters Sep-Pak DNPH-Silica, Supelco LpDNPH)[4]

  • Air sampling pump with a calibrated flow rate

  • HPLC-grade acetonitrile

  • Volumetric flasks (5 mL)

  • Syringe filters (0.2 µm)

  • HPLC vials

  • Ozone scrubber (optional, but recommended for ambient air sampling)[9][10]

2. Sample Collection:

  • Remove the DNPH-SPE cartridge from its protective pouch and end caps.

  • If analyzing ambient air where ozone may be present, connect an ozone scrubber in-line before the DNPH cartridge.[9][10] Ozone can degrade the DNPH and the formed hydrazones, leading to inaccurate results.

  • Connect the outlet of the cartridge (or ozone scrubber) to the air sampling pump.

  • Draw a known volume of air through the cartridge at a calibrated flow rate (typically 0.2 to 1.5 L/min). The total sample volume will depend on the expected concentration of carbonyls.

  • After sampling, disconnect the cartridge from the pump, reseal it with the end caps, and place it back in its protective pouch.

  • Store the sampled cartridge at ≤ 4°C and protect it from light until elution. Elution should be performed within two weeks of sampling.[4]

3. Elution:

  • Remove the end caps from the sampled cartridge.

  • Place the cartridge onto a vacuum manifold or use a syringe to slowly pass the elution solvent through the cartridge.

  • Elute the trapped hydrazones with 3-5 mL of HPLC-grade acetonitrile at a flow rate of approximately 1-2 mL/min.[1]

  • Collect the eluate in a 5 mL volumetric flask.

  • Bring the flask to volume with acetonitrile, cap, and mix thoroughly.

  • Filter a portion of the eluate through a 0.2 µm syringe filter into an HPLC vial for analysis.

4. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[1]

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL[1]

  • Detection: UV at 360 nm[1][8]

Protocol 2: Analysis of Carbonyls in Water Samples

This protocol is based on methodologies for the determination of carbonyls in aqueous matrices.[8]

1. Materials and Reagents:

  • DNPH derivatizing solution (e.g., 0.5 mg/mL in acidified acetonitrile)

  • C18 SPE cartridges

  • HPLC-grade acetonitrile and ethanol[8]

  • Reagent water

  • pH meter and buffers

  • Water bath or incubator

  • Vacuum manifold

2. Derivatization in Solution:

  • Measure a known volume of the water sample (e.g., 100 mL) into a clean glass flask.

  • Adjust the pH of the sample to approximately 3 with a suitable acid.[8]

  • Add a sufficient volume of the DNPH derivatizing solution to the sample. The amount of DNPH should be in excess to ensure complete derivatization of the target carbonyls.

  • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour) to allow the derivatization reaction to go to completion.[8][11]

3. Solid-Phase Extraction of Derivatives:

  • Condition a C18 SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of reagent water through it. Do not allow the cartridge to go dry.

  • Load the derivatized water sample onto the conditioned C18 cartridge at a flow rate of about 5-10 mL/min. The hydrazone derivatives will be retained on the C18 sorbent.

  • Wash the cartridge with a small volume of reagent water to remove any unretained interfering compounds.

  • Dry the cartridge thoroughly by drawing air or nitrogen through it for 10-20 minutes.

4. Elution:

  • Elute the retained hydrazone derivatives from the cartridge with a small volume (e.g., 2-5 mL) of acetonitrile or ethanol.[8]

  • Collect the eluate in a volumetric flask or vial.

  • If necessary, bring the eluate to a known volume with the elution solvent.

  • Filter a portion of the eluate through a 0.2 µm syringe filter into an HPLC vial for analysis.

5. HPLC Analysis:

  • The HPLC conditions are generally the same as described in Protocol 1.

Part 5: Data Interpretation and Quantification

Quantification of the carbonyl compounds is achieved by creating a calibration curve using standards of the corresponding DNPH-hydrazone derivatives. The concentration of each analyte in the original sample is then calculated based on its peak area in the HPLC chromatogram and the initial sample volume.

Table 1: Typical Recovery Rates for Selected Carbonyls using DNPH-SPE

Carbonyl CompoundTypical MatrixAverage Recovery (%)
FormaldehydeAir95 - 105
AcetaldehydeAir90 - 100
AcetoneAir85 - 95
BenzaldehydeWater92 - 102
HexanalWater88 - 98

Note: Recovery rates can vary depending on the specific SPE cartridge, elution solvent, and analytical conditions.

Part 6: Troubleshooting and Best Practices

  • High Background: Contamination is a common issue. Ensure all glassware is thoroughly cleaned and avoid the use of solvents like acetone or methanol for rinsing if they are also target analytes.[8]

  • Low Recovery: Incomplete elution can be a cause. Optimize the elution solvent and volume. Ensure the cartridge does not dry out during conditioning and sample loading (for aqueous samples).

  • Ozone Interference: For air sampling, the use of an ozone scrubber is highly recommended to prevent negative interference.[9][10]

  • Storage: Sampled cartridges and extracts should be stored at low temperatures (≤ 4°C) and protected from light to prevent degradation of the hydrazone derivatives.[4]

Conclusion

Derivatization-based solid-phase extraction is a powerful technique for the selective analysis of specific compound classes. The use of DNPH-coated SPE cartridges for the analysis of aldehydes and ketones is a mature and robust methodology, widely adopted across various scientific disciplines. The detailed protocols and best practices provided in this guide offer a solid foundation for researchers to successfully implement this technique. While the application of this compound in SPE remains a theoretical concept, it highlights the potential for the development of new derivatizing agents for novel applications in solid-phase extraction.

References

Application Note & Protocol: Synthesis of 1,4-Dioxane via Acid-Catalyzed Condensation of Ethylene Glycol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 1,4-Dioxane as a Precursor

1,4-Dioxane is a heterocyclic organic compound widely utilized as a versatile aprotic solvent in various chemical processes.[1][2] Its stable ring structure, formed from the dimerization of ethylene glycol, also makes it a foundational precursor for the synthesis of more complex molecules. One such area of advanced research is in the field of energetic materials, where the dioxane backbone can be functionalized to create high-density compounds. The synthesis of molecules like 1,4-dioxane-2,3-dinitramide (DNE) would conceptually involve the formation of the core dioxane ring followed by hazardous nitration steps.

This application note provides a detailed, field-proven protocol for the initial, critical step: the synthesis of the 1,4-dioxane ring via the acid-catalyzed condensation (dehydration) of ethylene glycol.[3][4][5][6] Understanding and mastering this foundational reaction is essential before considering any subsequent, more hazardous derivatization. We will elucidate the causality behind the chosen methodology, from reaction setup to purification, and discuss the associated side reactions and safety considerations.

Disclaimer: This document does not provide a protocol for the synthesis of DNE or any energetic material. The nitration steps required for such a synthesis are exceptionally dangerous, involving risks of explosion and exposure to highly toxic and corrosive materials.[7][8] Any attempt at such a reaction must only be undertaken by explosives experts with access to specialized literature and appropriate safety infrastructure.

Foundational Principles: Reaction Mechanism

The conversion of ethylene glycol into 1,4-dioxane is a classic example of an acid-catalyzed intermolecular dehydration, which can be considered a condensation reaction where water is eliminated.[3][4]

The mechanism proceeds in several key stages:

  • Protonation: An alcohol group on an ethylene glycol molecule is protonated by the strong acid catalyst (e.g., H₂SO₄), forming a good leaving group (water).[3]

  • Nucleophilic Attack: A second molecule of ethylene glycol acts as a nucleophile, with one of its hydroxyl groups attacking the protonated carbon and displacing the water molecule. This forms the intermediate, diethylene glycol (DEG).[3][9]

  • Intramolecular Cyclization: The process repeats. A hydroxyl group on the newly formed diethylene glycol is protonated. The hydroxyl group at the other end of the same molecule then performs an intramolecular nucleophilic attack, displacing the second water molecule and closing the ring to form 1,4-dioxane.[4]

The reaction is driven to completion by continuously removing the products (1,4-dioxane and water) from the reaction mixture via distillation, in accordance with Le Châtelier's principle.[3]

Critical Safety Protocols

A thorough risk assessment must be conducted before commencing. This synthesis involves corrosive acids, heating, and flammable products.

Reagent-Specific Hazards
  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and can cause severe burns.[8][10] It is a strong dehydrating agent and reacts violently and exothermically with water; always add acid to other reagents slowly, never the other way around.[11]

  • Ethylene Glycol: Toxic if ingested.[12]

  • 1,4-Dioxane: Flammable and a suspected carcinogen.[13] It can form explosive peroxides upon prolonged storage and exposure to air. The final product should be stored under nitrogen and away from light.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all steps of this procedure.

  • Eye Protection: Chemical safety goggles and a full-face shield must be worn at all times.[10][11]

  • Hand Protection: Use acid-resistant gloves (e.g., nitrile gloves are often recommended, but compatibility should be verified).[14]

  • Body Protection: A chemical-resistant lab coat or apron is required.[11][14]

Engineering Controls
  • All steps, from reagent handling to distillation and purification, must be performed inside a certified chemical fume hood with adequate ventilation to prevent inhalation of vapors.[7][10]

  • An emergency eyewash station and safety shower must be immediately accessible.[8][11]

  • Ensure a spill containment kit compatible with acids and organic solvents is available.[8][14]

Experimental Protocol: Synthesis and Purification of 1,4-Dioxane

Materials and Reagents
Reagent/MaterialGradeQuantitySupplier Example
Ethylene Glycol (C₂H₆O₂)Reagent500 mLSigma-Aldrich
Sulfuric Acid (H₂SO₄), 98%Reagent50 mLFisher Scientific
Sodium Hydroxide (NaOH), pelletsReagent120 gVWR
Boiling Chips-A few-
Apparatus
Round-bottom flask1000 mL-
Heating mantle with stirrer--
Simple distillation setup--
Fractional distillation setup--
Receiving flasksVarious sizes-
Separatory funnel1000 mL-
Magnetic stir bar--
Step-by-Step Synthesis Procedure
  • Apparatus Setup: Assemble a simple distillation apparatus using the 1000 mL round-bottom flask as the distilling flask. Ensure all glass joints are properly sealed.

  • Charging the Reactor: Place a magnetic stir bar and a few boiling chips into the round-bottom flask. In a chemical fume hood, add 500 mL of ethylene glycol to the flask.[3]

  • Catalyst Addition: While stirring, slowly and carefully add 50 mL of concentrated sulfuric acid to the ethylene glycol.[3][4] Causality: The slow addition is critical to manage the significant exothermic heat of dilution. Dumping the acid in can cause a dangerous temperature spike and potential splashing.[15]

  • Reaction and Distillation: Gently heat the mixture using the heating mantle. The solution will darken, eventually turning black, which is normal due to polymerization and charring side reactions.[3][15] Heat until the mixture begins to boil and distillate starts collecting in the receiving flask. The ideal reaction temperature is around 160 °C.[16]

  • Driving the Reaction: Continue the distillation. The head temperature should be monitored; the initial distillate will be the water/dioxane azeotrope, which boils at approximately 87.6 °C.[3] Causality: By continuously removing the products via distillation, the reaction equilibrium is shifted towards the formation of more dioxane.[3]

  • Reaction Completion: Stop the heating when the rate of distillation significantly slows or the temperature in the distilling flask rises sharply. Allow the apparatus to cool completely.

Workup and Purification

The crude distillate contains 1,4-dioxane, water, and acidic impurities. The primary challenge is breaking the dioxane-water azeotrope.[3]

  • Neutralization and Salting Out: Transfer the crude distillate to a large beaker. While stirring, carefully add sodium hydroxide pellets in portions (total of ~120 g).[3]

    • Causality (Part A - Neutralization): The NaOH neutralizes any residual sulfuric acid that may have carried over.

    • Causality (Part B - Breaking the Azeotrope): NaOH is highly hygroscopic and dissolves in the water present, forming a dense, aqueous layer. This effectively "salts out" the less polar dioxane, breaking the azeotrope and allowing for separation.[3][4]

  • Layer Separation: The mixture will separate into two layers. The upper layer is the dioxane, and the bottom layer is the aqueous sodium hydroxide solution.[3] Carefully decant or use a separatory funnel to separate the upper dioxane layer.

  • Final Purification via Fractional Distillation:

    • Set up a fractional distillation apparatus. This is crucial for separating the dioxane from any remaining water and side products.

    • Dry the separated dioxane layer with a small amount of fresh NaOH pellets before transferring it to the distilling flask. Add fresh boiling chips.

    • Heat the flask. Collect and discard any initial fraction that distills below 100 °C.

    • Collect the pure 1,4-dioxane fraction, which should distill at approximately 101 °C.[3][5]

    • The final yield is typically around 40-50%.

Visualization of the Experimental Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Ethylene Glycol + Sulfuric Acid (cat.) Heating Heat to ~160°C in Distillation Setup Reactants->Heating Exothermic Addition Distillate Crude Distillate (Dioxane-Water Azeotrope) Heating->Distillate Simple Distillation Salting Add NaOH Pellets (Break Azeotrope) Distillate->Salting Transfer to Workup Separation Separate Layers (Decant Dioxane) Salting->Separation Fractional Fractional Distillation Separation->Fractional Product Pure 1,4-Dioxane (b.p. 101°C) Fractional->Product

Caption: Workflow for the synthesis and purification of 1,4-dioxane.

Characterization and Potential Side Reactions

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected ValueAnalytical Method
Boiling Point101 °CThermometer during distillation
AppearanceColorless liquidVisual Inspection
Identity/PurityMatch to referenceGas Chromatography/Mass Spectrometry (GC/MS)[13][17]
Water Content< 0.1%Karl Fischer Titration
Common Side Reactions

The harsh acidic and high-temperature conditions can lead to several byproducts.

  • Acetaldehyde Formation: Ethylene glycol can undergo an alternative acid-catalyzed dehydration and rearrangement to form acetaldehyde.[3][18]

  • Acetal Formation: The acetaldehyde formed can then react with unreacted ethylene glycol to produce cyclic acetals like 2-methyl-1,3-dioxolane.[16][18]

  • Polymerization: Under these conditions, ethylene glycol can also polymerize, contributing to the tar-like residue observed in the reaction flask.[16]

These byproducts are generally lower-boiling and are removed during the final fractional distillation step, underscoring the importance of careful distillation for achieving high purity.[3]

References

Application Notes & Protocols for the Analytical Determination of Dinitrophenylhydrazone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the determination of carbonyl compounds as their 2,4-dinitrophenylhydrazone (DNPH) derivatives. It is intended for researchers, scientists, and professionals in drug development and environmental analysis. This document delves into the underlying chemistry of DNPH derivatization and offers step-by-step methodologies for analysis by High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and UV-Vis Spectrophotometry. Emphasis is placed on the rationale behind experimental choices, ensuring robust and reliable results.

Introduction: The Significance of Carbonyl Analysis

Carbonyl compounds, a class of organic molecules containing a carbon-oxygen double bond (C=O), are ubiquitous in our environment and are of significant interest in various scientific disciplines. They are emitted from both natural and anthropogenic sources, including industrial processes and vehicle exhaust.[1] In the pharmaceutical industry, they can be present as impurities or degradation products in drug substances and formulations. Due to their reactivity, many low molecular weight aldehydes and ketones are associated with adverse health effects; for instance, formaldehyde is classified as a human carcinogen.[2]

Direct analysis of these compounds is often challenging due to their high volatility, reactivity, and, for many, the lack of a strong chromophore for UV detection.[1] To overcome these limitations, derivatization with 2,4-dinitrophenylhydrazine (DNPH) has become the most common and reliable method for their quantification.[2][3] This process converts volatile and reactive carbonyls into stable, non-volatile 2,4-dinitrophenylhydrazone derivatives that are amenable to chromatographic separation and possess a strong chromophore, allowing for sensitive UV detection.[1][4]

The Chemistry of DNPH Derivatization

The reaction between a carbonyl compound (an aldehyde or a ketone) and DNPH is a well-characterized acid-catalyzed nucleophilic addition-elimination reaction, also known as a condensation reaction.[4][5] The lone pair of electrons on the terminal amino group of DNPH acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable C=N double bond, resulting in the corresponding 2,4-dinitrophenylhydrazone.[5]

The resulting hydrazone derivatives are typically yellow, orange, or red crystalline solids, with the exact color depending on the degree of conjugation in the molecule.[5] This derivatization not only imparts stability and UV-absorptivity to the analyte but also enhances its chromatographic retention on reversed-phase columns.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous or Air Sample Derivatization Add Acidified DNPH Solution Sample->Derivatization Reaction Incubate (e.g., 40°C, 1 hr) Derivatization->Reaction Injection Inject into HPLC Reaction->Injection Separation C18 Column Separation (ACN/Water Gradient) Injection->Separation Detection UV Detection (360 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification Report Report Results Quantification->Report

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(2,4-Dinitrophenyl)ethanol synthesis to improve yield

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(2,4-Dinitrophenyl)ethanol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will focus on the most direct and reliable method: the chemoselective reduction of 2,4-Dinitrobenzaldehyde. Our goal is to move beyond simple protocols and explain the causality behind each experimental choice, empowering you to troubleshoot and enhance your reaction yields effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of the likely cause and a validated solution.

Q1: My reaction yield is very low, or I've recovered mostly unreacted 2,4-Dinitrobenzaldehyde. What went wrong?

A1: This is a common issue often related to reagent activity, solubility, or reaction time.

  • Causality: The reduction of an aldehyde to a primary alcohol using sodium borohydride (NaBH₄) is a nucleophilic addition of a hydride ion to the carbonyl carbon.[1] If the starting material is not consumed, it implies a failure in this key step.

    • Reagent Inactivity: Sodium borohydride is a moisture-sensitive reagent. Over time, it can be hydrolyzed by atmospheric moisture, losing its reducing power.

    • Poor Solubility: 2,4-Dinitrobenzaldehyde has limited solubility in certain solvents. If it is not properly dissolved, the hydride reagent cannot effectively react with it in the solution phase.

    • Insufficient Stoichiometry: While the stoichiometry is 4:1 (aldehyde:NaBH₄), as each NaBH₄ molecule can deliver four hydride ions, practical applications often require a molar excess of the reducing agent to ensure the reaction goes to completion, typically 1.0 to 1.5 equivalents relative to the aldehyde.

    • Inadequate Reaction Time: The reaction may be sluggish, especially at lower temperatures, and may not have reached completion in the allotted time.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Use a fresh, unopened bottle of NaBH₄ or one that has been stored correctly in a desiccator.

    • Optimize Solvent System: Use a solvent that effectively dissolves 2,4-Dinitrobenzaldehyde. Anhydrous ethanol or a mixture of tetrahydrofuran (THF) and ethanol are excellent choices. Ethanol serves as a protic solvent that also helps to protonate the resulting alkoxide.[2]

    • Adjust Stoichiometry: Increase the molar equivalents of NaBH₄ to 1.2-1.5 relative to the starting aldehyde. Add it portion-wise to control the reaction rate and temperature.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The reaction is complete when the starting aldehyde spot is no longer visible.

Q2: My TLC plate shows the formation of multiple new spots, and my final product is impure. What are these side products?

A2: The formation of multiple side products points towards a loss of chemoselectivity or competing reaction pathways.

  • Causality: The key to this synthesis is the chemoselective reduction of the aldehyde in the presence of two nitro groups.

    • Nitro Group Reduction: While NaBH₄ is generally mild enough to leave nitro groups untouched, overly harsh conditions (e.g., elevated temperatures, prolonged reaction times, or the presence of certain catalysts) can lead to their partial or full reduction to amines or intermediate species, resulting in a complex product mixture.[3][4]

    • Borate Ester Formation: The primary alcohol product can react with borane intermediates to form borate esters. These are typically hydrolyzed during the workup step, but incomplete hydrolysis can leave them as impurities.

    • Cannizzaro Reaction: 2,4-Dinitrobenzaldehyde has no α-hydrogens. In the presence of a strong base, it can undergo a disproportionation reaction (Cannizzaro reaction) to yield both the corresponding alcohol and carboxylic acid. This is unlikely with NaBH₄ alone but can be a concern if the reaction medium becomes strongly basic.

  • Troubleshooting Protocol:

    • Maintain Temperature Control: Perform the addition of NaBH₄ at a reduced temperature (0-5 °C) using an ice bath. Once the addition is complete, allow the reaction to slowly warm to room temperature. This minimizes the risk of reducing the nitro groups.

    • Ensure Proper Workup: The workup step is critical. After the reaction is complete, carefully quench the excess NaBH₄ with a dilute acid (e.g., 1M HCl) at 0 °C. This step also serves to hydrolyze any borate esters back to the desired alcohol.[1]

    • Purify Carefully: If side products are present, purification via column chromatography or recrystallization is necessary. A solvent system like ethanol-water or ethyl acetate-hexane is often effective for recrystallization.[5]

Frequently Asked Questions (FAQs)

Q: Why is Sodium Borohydride (NaBH₄) the recommended reducing agent for this synthesis?

A: Sodium borohydride offers an excellent balance of reactivity and selectivity. It is a mild reducing agent, potent enough to readily reduce aldehydes and ketones to their corresponding alcohols.[1][2] Crucially, it is generally unreactive towards other functional groups like esters, amides, and, most importantly for this synthesis, aromatic nitro groups under standard conditions.[3] More powerful reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), would indiscriminately reduce both the aldehyde and the nitro groups.

Q: Can you explain the reaction mechanism for the reduction of 2,4-Dinitrobenzaldehyde with NaBH₄?

A: Certainly. The mechanism proceeds in two main stages:

  • Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex ([BH₄]⁻) to the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetracoordinate aluminum alkoxide intermediate.

  • Protonation (Workup): After the initial reduction, a protic solvent (like ethanol in the reaction or water/acid during workup) protonates the newly formed alkoxide ion to yield the final primary alcohol, this compound.

Below is a diagram illustrating this pathway.

ReactionMechanism intermediate intermediate intermediate_2 intermediate_2

Q: How can I effectively purify the final product?

A: Recrystallization is the most common and effective method for purifying this compound, which is a solid at room temperature.

  • Solvent Selection: The ideal solvent system is one in which the product is sparingly soluble at low temperatures but highly soluble at higher temperatures. A mixed solvent system, such as ethanol and water, is often very effective.

  • Procedure: Dissolve the crude product in a minimum amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. Re-add a few drops of hot ethanol to clarify the solution. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Optimized Reaction Protocol

This protocol provides a reliable, step-by-step method for the synthesis, incorporating best practices for maximizing yield and purity.

1. Materials and Setup:

  • Reactants: 2,4-Dinitrobenzaldehyde (1.0 eq), Sodium Borohydride (1.2 eq).

  • Solvent: Anhydrous Ethanol.

  • Workup: 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate Solution, Brine.

  • Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel (optional), ice bath.

2. Procedure:

  • Dissolve 2,4-Dinitrobenzaldehyde (e.g., 5.0 g, 25.5 mmol) in anhydrous ethanol (e.g., 100 mL) in a round-bottom flask with magnetic stirring.

  • Cool the resulting solution to 0-5 °C using an ice-water bath.

  • In a separate beaker, prepare a solution or slurry of Sodium Borohydride (e.g., 1.15 g, 30.6 mmol) in a small amount of cold ethanol.

  • Add the NaBH₄ solution/slurry to the stirred aldehyde solution slowly and portion-wise over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using TLC until the starting material is consumed.

3. Workup and Isolation:

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄. Vigorous hydrogen gas evolution will be observed. Continue adding acid until the solution is slightly acidic (pH ~5-6) and gas evolution ceases.

  • Remove the majority of the ethanol using a rotary evaporator.

  • Add deionized water to the remaining residue, which should cause the crude product to precipitate as a solid.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

4. Purification:

  • Recrystallize the crude solid from an ethanol/water mixture as described in the FAQ section to obtain pure this compound as a crystalline solid.

Data Summary: Optimizing Reaction Parameters

The following table summarizes key parameters and their expected impact on the reaction outcome.

ParameterStandard ConditionHigh-Yield OptimizationRationale for OptimizationPotential Pitfalls of Poor Control
NaBH₄ Stoichiometry 1.0 - 1.1 eq1.2 - 1.5 eqEnsures complete consumption of the starting material, accounting for any reagent degradation.Too Low: Incomplete reaction. Too High: More vigorous quench, potential side reactions.
Temperature Room Temperature0 °C for addition, then RTControls reaction rate, prevents overheating, and preserves the chemoselectivity by not reducing the nitro groups.[3]Too High: Risk of reducing nitro groups, leading to impurities.
Solvent EthanolAnhydrous EthanolPrevents premature decomposition of NaBH₄ by water and ensures good solubility of the aromatic aldehyde.[6]Aqueous/Wet Solvent: Deactivates the reducing agent, lowering the effective yield.
Workup pH NeutralizationMildly Acidic (pH 5-6)Ensures complete quenching of excess hydride and full hydrolysis of any borate ester intermediates.[1]Basic/Neutral: Incomplete hydrolysis of borate esters. Too Acidic: Potential for acid-catalyzed side reactions.

Troubleshooting Workflow Diagram

If you encounter suboptimal results, use the following workflow to diagnose the issue.

TroubleshootingWorkflow cluster_diagnosis Diagnosis Phase cluster_causes Potential Causes cluster_solutions Corrective Actions Start Experiment Complete Suboptimal Result (e.g., Low Yield, Impure) TLC {TLC Analysis | Mostly Starting Material | Multiple Product Spots | Streaking/Baseline Material} Start:f1->TLC Cause1 {Cause of Unreacted SM | Inactive NaBH₄ | Poor Solubility | Insufficient Time/Equivalents} TLC:p1->Cause1 Cause2 {Cause of Impurities | Nitro Group Reduction | Incomplete Workup (Borate Esters) | High Temperature} TLC:p2->Cause2 Cause3 {Cause of Streaking | Very Polar Impurity | Insoluble Material} TLC:p3->Cause3 Sol1 {Solution for Unreacted SM | Use Fresh NaBH₄ | Change/Co-Solvent (THF) | Increase Reaction Time & Stoichiometry} Cause1->Sol1 Address Sol2 {Solution for Impurities | Run at 0 °C | Ensure Acidic Quench (pH 5-6) | Recrystallize or use Column Chromatography} Cause2->Sol2 Address Sol3 {Solution for Streaking | Filter crude solution | Adjust TLC eluent polarity} Cause3->Sol3 Address

References

Technical Support Center: Resolving E/Z Stereoisomers of 2,4-Dinitrophenylhydrazone Derivatives in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for navigating the complexities of 2,4-dinitrophenylhydrazone (DNPH) derivative analysis in HPLC. The formation of E/Z stereoisomers is a common yet challenging phenomenon that can significantly impact method accuracy, reproducibility, and validation. This guide is designed to provide you, our fellow researchers and drug development professionals, with a deep understanding of the underlying chemistry and a practical framework for developing robust and reliable HPLC methods. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your separations with confidence.

Part 1: Frequently Asked Questions - The "Why" Behind E/Z Isomerism

This section addresses the fundamental principles governing the formation and behavior of DNPH E/Z isomers. Understanding this chemistry is the first step toward controlling it.

Q1: Why do my DNPH derivatives form two peaks in HPLC?

The two peaks you are observing are likely the E and Z stereoisomers of your DNPH derivative. This isomerism arises from the restricted rotation around the carbon-nitrogen double bond (C=N) formed during the derivatization reaction between the carbonyl compound and 2,4-dinitrophenylhydrazine.[1][2] The E isomer (from the German entgegen, meaning opposite) and the Z isomer (from zusammen, meaning together) have different spatial arrangements of the substituents around the double bond, making them distinct chemical entities (diastereomers) that can be separated by achiral HPLC.[2]

Q2: What factors cause the E/Z isomers to form and interconvert?

While purified DNPH derivatives of aldehydes often exist solely as the more stable E-isomer, interconversion to the Z-isomer can be induced, creating an equilibrium mixture.[3][4] The primary catalysts for this isomerization are:

  • Acid: The presence of even catalytic amounts of acid, such as phosphoric acid or trifluoroacetic acid, significantly accelerates the rate of interconversion between the E and Z forms.[3][5][6] This is the most common cause of seeing two peaks in analytical samples, as acid is often used to catalyze the initial derivatization reaction.

  • UV Irradiation: Exposure to UV light, including the UV detector lamp or ambient laboratory light over time, can also promote isomerization and shift the equilibrium ratio.[3][6]

The mechanism involves protonation of the imine nitrogen, which weakens the C=N double bond, allows for rotation, and subsequent deprotonation to form the other isomer.

E_Z_Isomerization cluster_equilibrium Acid-Catalyzed Equilibrium E_Isomer E-Isomer (More Stable) TransitionState Protonated Intermediate (Rotation around C-N single bond) E_Isomer->TransitionState + H⁺ Z_Isomer Z-Isomer (Less Stable) Z_Isomer->TransitionState + H⁺ TransitionState->E_Isomer - H⁺ TransitionState->Z_Isomer - H⁺

Caption: Acid-catalyzed E/Z isomerization workflow.

Q3: Is it better to separate the E/Z isomers or force them into a single peak?

This is a critical strategic decision in method development.

  • Strategy 1: Separate and Sum (Highest Accuracy): Develop a method that provides baseline resolution of both isomers. For quantification, the peak areas of both the E and Z isomers are summed. This approach is the most accurate as it accounts for the total analyte concentration, regardless of the E/Z ratio.

  • Strategy 2: Controlled Co-elution (Lower Accuracy): Adjust chromatographic conditions (e.g., high temperature) to intentionally merge the two isomer peaks into a single, sharp peak. This can simplify quantification but is risky. The detector response (e.g., UV absorbance) for the two isomers may not be identical, leading to analytical errors.[6] The spectral patterns of Z-isomers can differ from E-isomers, with absorption maxima shifted to shorter wavelengths.[3][6]

  • Strategy 3: Chemical Conversion (Advanced): An alternative approach is to chemically convert the C=N double bond into a C-N single bond through reductive amination, eliminating the possibility of isomerism.[4] This adds a sample preparation step but results in a single, stable analyte for analysis.

For regulated environments and drug development, Strategy 1 (Separate and Sum) is strongly recommended for its superior accuracy and robustness.

Part 2: HPLC Method Development & Optimization Guide

A systematic approach is crucial for efficiently developing a method that can reliably resolve E/Z isomers.

Q4: How do I select an appropriate HPLC column (Stationary Phase)?

The choice of stationary phase is paramount for achieving selectivity between the structurally similar E/Z isomers.

  • Standard C18 Columns: These are the workhorses of reversed-phase HPLC and are often sufficient for separating DNPH derivatives. Columns with high carbon loads and dense bonding provide strong hydrophobic retention.[7]

  • Phenyl-Hexyl Phases: These columns offer alternative selectivity due to π-π interactions between the phenyl groups in the stationary phase and the aromatic rings of the DNPH derivatives. This can significantly enhance the resolution of isomers where a standard C18 fails.

  • Polar-Embedded Phases (e.g., Amide, EPG): These phases can offer unique selectivity, especially for more polar analytes. An alkyl amide reversed-phase column has been shown to successfully separate E/Z isomers of several carbonyl-DNPH derivatives due to its different selectivity compared to simple C18 phases.[5][8]

  • Superficially Porous Particles (SPP) / Core-Shell Columns: These columns provide higher efficiency (sharper peaks) compared to fully porous particles of the same size. This increased efficiency (N) directly improves resolution, making them an excellent choice for challenging isomer separations.

Q5: What is the best strategy for optimizing the mobile phase?

Mobile phase optimization is where you will likely spend most of your method development time. The key is to manipulate retention (k) and selectivity (α).[9]

  • Organic Modifier: Acetonitrile (ACN) is the most common choice for DNPH derivatives.[10] Methanol (MeOH) is an alternative that can provide different selectivity. Tetrahydrofuran (THF) can also be used as a third component to aid in the separation of more polar components by altering selectivity.[11] Start with a simple water/ACN gradient to determine the approximate elution conditions.

  • pH and Buffering: Since the isomerization is acid-catalyzed, controlling the pH is critical for reproducibility.

    • To ensure a stable and consistent E/Z ratio between your samples and standards, the best practice is to add the same concentration of acid (e.g., 0.02-1% phosphoric acid) to all solutions.[3][6] This forces the equilibrium to a fixed point, making quantification reliable.

    • Low pH (e.g., pH 2.5-3.0) is generally used to ensure good peak shape for the acidic DNPH derivatives. Phosphoric acid or formic acid are common choices.

  • Isocratic vs. Gradient: A gradient elution is typically used for screening a mixture of different carbonyl derivatives.[12][13] For separating the E/Z isomers of a single derivative, an optimized isocratic method often provides better resolution and reproducibility once the ideal solvent composition is found.

Q6: How does column temperature influence the separation of E/Z isomers?

Temperature is a powerful but often underutilized tool in HPLC method development.[14][15]

  • Decreased Retention Time: Increasing temperature lowers the mobile phase viscosity, allowing for higher flow rates at lower backpressure and generally reducing retention times.[14]

  • Increased Efficiency: Higher temperatures enhance analyte diffusion, which can lead to sharper peaks (higher N) and improved resolution.[15]

  • Altered Selectivity: Temperature can change the selectivity (α) between the E/Z isomers. This effect is compound-specific and must be evaluated empirically. A change of just 5-10°C can sometimes be enough to resolve previously co-eluting peaks.

  • Impact on Isomerization: Be aware that temperature can affect the kinetics and equilibrium position of the E/Z isomerization.[16] However, in a consistently acidic mobile phase and with a column thermostat, the on-column conditions should be stable, leading to reproducible results. Operating at a stable, controlled temperature (e.g., 40°C) is crucial for method robustness.[14]

ParameterEffect on E/Z SeparationRationale & Key Considerations
Stationary Phase High Impact (Selectivity, α)C18 is a good starting point. Phenyl-Hexyl or Polar-Embedded phases can offer alternative selectivity (π-π or hydrogen bonding interactions) crucial for resolving isomers.
Mobile Phase: Organic High Impact (Retention, k; Selectivity, α)Acetonitrile is standard. Switching to Methanol or adding THF can drastically change selectivity and may be the key to achieving separation.
Mobile Phase: pH/Acid Critical for Reproducibility Controls the E/Z equilibrium. Add the same amount of acid (e.g., Phosphoric Acid) to all samples and standards to ensure a consistent isomer ratio for accurate quantification.[3]
Temperature Medium to High Impact (Efficiency, N; Selectivity, α)Higher temperatures reduce viscosity, improve peak efficiency, and can alter selectivity. Must be precisely controlled for reproducibility. A temperature screening (e.g., 30, 40, 50 °C) is highly recommended.
Flow Rate Low Impact (Efficiency, N)Primarily affects analysis time and pressure. Optimization around the van Deemter curve optimum can slightly improve efficiency.
Part 3: Troubleshooting Guide

Even with a well-designed method, problems can arise. This section addresses common issues encountered during the analysis of DNPH E/Z isomers.

Caption: A logical workflow for troubleshooting DNPH isomer separation issues.

Q7: My DNPH derivative peak is broad, split, or has a shoulder. What's the cause?
Probable Cause Recommended Solution
On-column Isomerization If the mobile phase conditions (e.g., pH) are not optimized, the isomers may be interconverting on the column, leading to peak broadening. Ensure the mobile phase is sufficiently acidic to maintain a stable equilibrium.
Incomplete Resolution You may be seeing two partially merged peaks. The solution is not to eliminate the "shoulder" but to improve the separation. Modify the mobile phase composition or temperature to increase resolution.
Column Overload Injecting too much sample can cause peak distortion. Reduce the injection volume or sample concentration.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ACN), peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.
Column Degradation An old or fouled column can lead to poor peak shape. Try flushing the column with a strong solvent or replace it if necessary.[17]
Q8: The ratio of my E/Z isomer peaks is inconsistent between runs. How do I fix this?

This is a classic sign that the E/Z equilibrium is not being controlled.

  • Inconsistent Acidification: The most likely cause is inconsistent acid concentration between samples and standards. Implement a strict protocol where a precise amount of acid is added to every vial. The goal is to achieve a stable, equilibrium Z/E isomer ratio in all solutions.[3] For example, for acetaldehyde- and propanal-2,4-dinitrophenylhydrazones, an equilibrium Z/E ratio of 0.32 and 0.14, respectively, is observed in 0.02-0.2% (v/v) phosphoric acid solutions.[3][6]

  • Variable Light Exposure: If samples are left on the autosampler for extended periods, exposure to light can alter the isomer ratio. Use amber vials and minimize the time samples spend in the queue before injection.

  • Sample Age: Prepare samples and standards fresh daily. The isomer ratio may shift over time, even in acidified solution, as it takes time to reach final equilibrium.[6]

Q9: I can't achieve baseline resolution between the E and Z peaks. What are my next steps?

When you've hit a resolution wall, a systematic change is needed.

  • Change Organic Modifier: If you are using ACN, develop a method using MeOH. The change in solvent properties often produces a significant change in selectivity.

  • Perform a Temperature Study: Analyze the sample at three different temperatures (e.g., 30°C, 40°C, 50°C). Plot the resolution vs. temperature to see if there is a trend. Higher temperatures often improve efficiency and can sometimes be all that is needed.[18]

  • Change Stationary Phase: This is the most powerful way to alter selectivity.[9] If you are using a C18 column, switch to a Phenyl-Hexyl or a Polar-Embedded phase column. The different retention mechanisms are very likely to resolve the isomers.

Part 4: Experimental Protocol - Method Development Screening

This protocol outlines a systematic approach to screen for initial separation conditions.

Objective: To efficiently screen key chromatographic variables to find a promising starting point for resolving E/Z isomers of a DNPH derivative.

Methodology:

  • Column Selection:

    • Install a high-quality C18 column (e.g., 100 x 2.1 mm, <3 µm) as the primary screening column.

    • Have a Phenyl-Hexyl column of similar dimensions ready as the secondary option.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile.

    • Mobile Phase C: 0.1% Phosphoric Acid in Methanol.

  • Sample Preparation:

    • Prepare a ~10 µg/mL solution of the DNPH derivative.

    • Crucially, dissolve the standard in a solution containing the same acid concentration as the mobile phase (e.g., dissolve in a 50:50 mixture of Mobile Phase A and B). This pre-establishes the E/Z equilibrium.

  • HPLC Screening Protocol:

    • System Setup:

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 2 µL

      • UV Detection: 360 nm (or use a DAD/PDA to check for optimal wavelengths for both isomers)

      • Column Temperature: 40°C

    • Run 1: Acetonitrile Gradient

      • Use Mobile Phases A and B.

      • Gradient: 10% B to 90% B over 15 minutes. Hold for 2 minutes. Re-equilibrate for 5 minutes.

    • Run 2: Methanol Gradient

      • Use Mobile Phases A and C.

      • Gradient: 10% B to 90% B over 15 minutes. Hold for 2 minutes. Re-equilibrate for 5 minutes.

  • Data Evaluation:

    • Compare the chromatograms from Run 1 and Run 2. Look for the condition that provides the best separation (highest resolution) between the E and Z peaks.

    • If one condition shows partial separation, use it as a starting point for optimization. Convert the gradient to an isocratic hold at a mobile phase concentration ~2-3% weaker than where the peaks eluted.

    • If neither condition provides separation, repeat the screening protocol on the Phenyl-Hexyl column.

    • If separation is still poor, proceed to a temperature study on the most promising condition.

This systematic screening process allows you to efficiently test the most impactful variables, ensuring you find a viable path toward a fully optimized and robust method for your specific DNPH derivatives.

References

Common side products in the synthesis of 2-(2,4-Dinitrophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,4-dinitrophenoxy)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during this Williamson ether synthesis, providing in-depth, field-proven insights to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product is contaminated with a significant, less polar impurity. How can I identify and minimize its formation?

A1: Cause & Identification

This is a very common issue. The impurity you are likely observing is 1,2-bis(2,4-dinitrophenoxy)ethane (BDNE) .[1][2] This side product arises from a subsequent reaction between the desired product, 2-(2,4-dinitrophenoxy)ethanol, and another molecule of 2,4-dinitrochlorobenzene (DNCB) under the basic reaction conditions. Essentially, the hydroxyl group of your product acts as a nucleophile, attacking a second molecule of the electrophilic DNCB.

The reaction pathway is as follows:

Side_Product_Formation cluster_main Main Reaction cluster_side Side Reaction DNCB 2,4-Dinitrochlorobenzene (DNCB) Product 2-(2,4-Dinitrophenoxy)ethanol (Desired Product) DNCB->Product + Ethylene Glycol + Base EG Ethylene Glycol EG->Product Base Base (e.g., NaOH) Base->Product SideProduct 1,2-bis(2,4-Dinitrophenoxy)ethane (BDNE Side Product) Product->SideProduct + DNCB + Base DNCB_side 2,4-Dinitrochlorobenzene (DNCB) DNCB_side->SideProduct Base_side Base Base_side->SideProduct

Caption: Main and side reaction pathways in the synthesis of 2-(2,4-dinitrophenoxy)ethanol.

Troubleshooting & Minimization Strategies:

The key to minimizing BDNE formation is to manipulate the reaction conditions to favor the initial reaction of DNCB with ethylene glycol over the subsequent reaction with the desired product.

  • Molar Ratio of Reactants: Employ a significant excess of ethylene glycol.[1] This increases the probability that DNCB will react with ethylene glycol rather than the already-formed product. A molar ratio of ethylene glycol to DNCB of at least 6:1 has been shown to be effective.[1]

  • Controlled Addition of Reactants: Instead of mixing all reactants at once, a semi-batch approach is highly recommended. Patents describe the simultaneous, slow addition of both the DNCB and the base into the heated ethylene glycol.[2] This maintains a low concentration of the reactive species, further suppressing the formation of the bis-ether side product.

  • Choice of Base: While strong bases like sodium hydroxide are effective, weaker bases such as sodium carbonate can also be used and may offer better control over the reaction.[1]

ParameterStandard ConditionOptimized for High PurityRationale
Molar Ratio (EG:DNCB) 3:1> 6:1Increases the statistical likelihood of DNCB reacting with ethylene glycol.[1]
Reactant Addition All at onceSlow, simultaneous additionMaintains a low concentration of reactive intermediates, minimizing side reactions.[2]
Base NaOHNa2CO3 or controlled NaOH additionA milder base or controlled addition can reduce the rate of the competing side reaction.[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Potential Causes & Solutions

Low yields can stem from several factors, ranging from incomplete reactions to suboptimal conditions that favor side reactions.

  • Incomplete Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the alcohol (ethylene glycol) to form the alkoxide nucleophile.[3] If the base is not strong enough or is used in insufficient quantity, the concentration of the nucleophile will be low, leading to an incomplete reaction. Ensure at least a stoichiometric amount of a suitable base (e.g., NaOH, KOH) is used relative to the DNCB.

  • Reaction Temperature and Time: The reaction requires heating to proceed at a reasonable rate. Temperatures in the range of 65-90°C are commonly reported.[1][4] Insufficient temperature or reaction time will result in unreacted starting materials. Conversely, excessively high temperatures may lead to degradation or increased side product formation. It is crucial to monitor the reaction progress using a suitable technique like HPLC or TLC.

  • Purity of Starting Materials: The presence of water in the reactants or solvent can quench the alkoxide intermediate, reducing the yield. While some protocols mention aqueous base solutions[5], using anhydrous conditions as much as possible is generally advisable for Williamson ether syntheses.[6]

Troubleshooting Workflow:

Yield_Troubleshooting Start Low Yield of Product Check_SM Analyze for unreacted DNCB/EG Start->Check_SM Check_Purity Verify purity of starting materials (esp. water content) Check_SM->Check_Purity Starting materials present Check_Conditions Review reaction temperature and time Check_SM->Check_Conditions Starting materials present Sol_Purity Use anhydrous reactants/solvents Check_Purity->Sol_Purity Check_Base Confirm base stoichiometry and strength Check_Conditions->Check_Base Conditions appear optimal Sol_Conditions Optimize temperature (65-90°C) and monitor reaction to completion (HPLC/TLC) Check_Conditions->Sol_Conditions Sol_Base Ensure >1:1 molar ratio of base to DNCB Check_Base->Sol_Base

Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.

Q3: I'm struggling with the purification of the final product. What are the best practices?

A3: Purification Strategy

The crude product is typically a solid mixture of 2-(2,4-dinitrophenoxy)ethanol, the BDNE side product, and unreacted DNCB. The differing polarities of these compounds allow for effective separation.

  • Initial Workup: The reaction is often quenched by adding the mixture to cold water, which precipitates the organic components.[4] Thorough washing of the precipitate with water is essential to remove any remaining ethylene glycol and inorganic salts.

  • Recrystallization: This is the most effective method for purifying the crude product.

    • Solvent Selection: Ethanol is a commonly cited and effective solvent for separating the desired product from the less soluble BDNE.[1] Acetic acid has also been reported as a recrystallization solvent.[2]

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. The desired product is more soluble in hot ethanol than BDNE. Upon cooling, the 2-(2,4-dinitrophenoxy)ethanol will crystallize, leaving a higher concentration of the BDNE impurity in the mother liquor. A second recrystallization may be necessary to achieve high purity (>99%).[1]

Step-by-Step Recrystallization Protocol:

  • Transfer the washed and dried crude product to an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring.

  • Continue to add small portions of the hot solvent until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further cool the flask in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

References

Troubleshooting peak tailing and broadening in chromatography of dinitrophenyl derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of DNP Derivative Analysis

Welcome to the technical support center for the chromatographic analysis of dinitrophenyl (DNP) derivatives. As researchers and drug development professionals, you rely on high-performance liquid chromatography (HPLC) for the accurate quantification of aldehydes and ketones derivatized with 2,4-dinitrophenylhydrazine (DNPH).[1][2] While robust, this technique is not without its challenges. The most common issues encountered are chromatographic peak tailing and broadening, which can severely compromise resolution, integration accuracy, and overall data reliability.[3][4]

This guide is designed to move beyond simple checklists. It provides a deep dive into the underlying chemical and physical mechanisms that cause poor peak shape for DNP derivatives. By understanding the "why," you will be empowered to diagnose and solve these issues systematically and efficiently. Our approach is grounded in established chromatographic principles to ensure the integrity and trustworthiness of your results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for my DNP-derivative compounds?

A1: The primary cause is almost always secondary-site interactions between your DNP-derivative and residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[5] DNP derivatives possess polar nitro groups and a hydrazone linkage, which can interact strongly with acidic, ionized silanols via hydrogen bonding and ion-exchange mechanisms, leading to a mixed-mode retention that causes tailing.[3][6][7]

Q2: I see significant peak tailing. What is the very first thing I should check and adjust?

A2: The first and most critical parameter to adjust is your mobile phase pH .[8] If the pH is not low enough (e.g., > 4), silanol groups on the column will be deprotonated (negatively charged) and will strongly interact with your analytes.[9][10] Lowering the aqueous portion of your mobile phase to a pH of 2.5 - 3.0 using a suitable buffer is the most effective first step to protonate these silanols and dramatically improve peak shape.[5][11]

Q3: My peaks are not just tailing, they are also broad. What could be the cause?

A3: Peak broadening, or low efficiency, can stem from the same chemical issues causing tailing (silanol interactions) but is often exacerbated by physical or system-related problems. Key areas to investigate include:

  • Extra-column volume: Excessive dead volume from long or wide-diameter tubing between the injector, column, and detector.[12][13]

  • Column degradation: A contaminated guard column, a partially blocked inlet frit, or a void at the column head.[5][13]

  • Sample solvent mismatch: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause band distortion.[4]

Q4: Can the DNPH derivatization process itself affect peak shape?

A4: Yes. The 2,4-dinitrophenylhydrazone derivatives can form E/Z stereoisomers around the C=N double bond.[14][15] If these isomers are not fully resolved but separate slightly on the column under your specific conditions, they can co-elute to form a broadened or split peak. This is an analyte-specific issue that may require adjustments to mobile phase composition or temperature to resolve.[14][16]

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak shape issues. We will begin with a logical workflow and then delve into the specific chemical and physical factors at play.

Logical Troubleshooting Workflow

Before making random changes, follow a structured path to identify the root cause of the problem. This workflow prioritizes the most common and impactful factors first.

TroubleshootingWorkflow Start Peak Tailing or Broadening Observed Check_pH Is Mobile Phase pH Controlled at 2.5 - 3.0? Start->Check_pH Adjust_pH ACTION: Adjust pH with a suitable buffer (e.g., Phosphate, Formate). Re-analyze. Check_pH->Adjust_pH No Check_Column Is the column modern, high-purity, end-capped, and in good condition? Check_pH->Check_Column Yes Adjust_pH->Check_Column Flush_Column ACTION: Flush column with strong solvent. Consider replacing guard or main column. Check_Column->Flush_Column No / Unsure Check_System Are extra-column volumes minimized? (tubing, connections) Check_Column->Check_System Yes Flush_Column->Check_System Optimize_System ACTION: Use narrow ID (0.125mm) tubing. Ensure proper fittings. Check_System->Optimize_System No Check_Sample Is sample solvent weaker than mobile phase? Is injection volume appropriate? Check_System->Check_Sample Yes Optimize_System->Check_Sample Adjust_Sample ACTION: Re-dissolve sample in mobile phase. Reduce injection volume. Check_Sample->Adjust_Sample No Advanced Advanced Troubleshooting: - Test alternative organic modifier (MeOH). - Evaluate temperature effects. - Consider analyte isomerization. Check_Sample->Advanced Yes Adjust_Sample->Advanced Resolved Problem Resolved Advanced->Resolved

References

Technical Support Center: Ensuring the Stability and Efficacy of 2,4-Dinitrophenylhydrazine (DNPH) Derivatizing Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the precise world of analytical chemistry, particularly in the chromatographic analysis of aldehydes and ketones, the integrity of your derivatizing agent is non-negotiable. The stability of 2,4-dinitrophenylhydrazine (DNPH) solutions is a cornerstone for achieving accurate, reproducible, and reliable quantitative results. An unstable or degraded DNPH solution can be a significant source of analytical error, manifesting as high background noise, diminished derivatization efficiency, and the emergence of interfering artifact peaks in your chromatograms.

This comprehensive guide is engineered to serve as your dedicated technical support resource. Drawing from extensive field experience and established scientific principles, we will delve into the common challenges encountered with DNPH solutions. This document provides not just troubleshooting steps, but also the causal chemical reasoning behind them, empowering you to maintain the highest standards of data quality in your laboratory.

Troubleshooting Guide: A Proactive Approach to Common Issues

This section is structured in a practical question-and-answer format to directly address the specific stability-related issues you may face during your experiments.

Question 1: I've observed a reddish-orange precipitate forming in my stock DNPH solution. What's causing this and how can I prevent it?

Answer:

Causality: The formation of a precipitate in your DNPH reagent is typically due to the reagent coming out of solution. This is often a physical, rather than chemical, issue rooted in solubility limits.

  • Supersaturation: The concentration of DNPH may have exceeded its solubility in the solvent system (e.g., acetonitrile/acid). This can happen if the solution was prepared at an elevated temperature to facilitate dissolution and then stored at a lower temperature.

  • Temperature Effects: The solubility of DNPH is significantly lower at reduced temperatures. Storing a saturated or near-saturated solution in a refrigerator (e.g., at 4°C) is a common cause of precipitation.

  • Solvent Evaporation: If the solution container is not properly sealed, the more volatile organic solvent component (acetonitrile or methanol) can evaporate over time. This increases the relative proportion of water and acid, in which DNPH is less soluble, leading to precipitation.

Preventative & Corrective Actions:

  • Controlled Preparation: When preparing the solution, you can gently warm it (e.g., in a 40-60°C water bath) to ensure complete dissolution. However, it is critical to allow the solution to return to room temperature to confirm that the DNPH remains in solution before transferring it to storage.

  • Optimized Storage: Store your DNPH solution in a tightly sealed, amber glass bottle with a PTFE-lined cap to minimize solvent evaporation and protect it from light. If refrigeration is required by your protocol, ensure your DNPH concentration is sufficiently low to remain soluble at the storage temperature.

  • Re-dissolution: If a precipitate has formed, you may be able to redissolve it by gently warming the solution with agitation. Before use, it is always advisable to filter the solution through a chemically-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved particulates.

Question 2: My DNPH solution has darkened from its original yellow-orange to a reddish-brown. Is it still viable for my analysis?

Answer:

Causality: A noticeable darkening of the DNPH solution is a strong indicator of chemical degradation. This is a more serious issue than simple precipitation as it signifies a loss of the active reagent.

  • Oxidation: DNPH is susceptible to oxidation, a process that can be accelerated by exposure to light, atmospheric oxygen, or the presence of trace metal impurities. Oxidized DNPH products are often highly colored and can interfere with your analysis.[1][2]

  • Acid-Catalyzed Degradation: In highly acidic environments, DNPH can undergo slow decomposition over time, leading to the formation of various colored byproducts.

  • Carbonyl Contamination: The introduction of extraneous aldehyde or ketone contaminants from sources like glassware, solvents, or the laboratory air will react with the DNPH, forming colored dinitrophenylhydrazone derivatives within the reagent itself. This is a common cause of high background signals in blank injections.[3]

Preventative & Corrective Actions:

  • Purity is Paramount: Begin with high-purity, recrystallized DNPH. For sensitive trace-level analyses, it is highly recommended to recrystallize commercially available DNPH from HPLC-grade acetonitrile to remove carbonyl impurities, as outlined in U.S. EPA methodologies.[4]

  • Inert Storage Conditions: Store the solution in a dark environment, such as an amber bottle kept in a cabinet. To further protect against oxidation, consider purging the headspace of the storage bottle with an inert gas like nitrogen or argon before sealing.

  • Meticulous Glassware Cleaning: All glassware used in the preparation and storage of DNPH solutions must be scrupulously clean. A final rinse with high-purity solvent is essential to remove any residual carbonyl compounds.

  • Assessing Viability: A solution that has significantly darkened should be considered suspect for quantitative analysis. Perform a blank analysis by injecting an aliquot of the DNPH solution into your chromatograph. If the baseline is elevated or shows significant interfering peaks, the solution should be discarded and a fresh batch prepared.

Question 3: I'm seeing a consistent decrease in the derivatization efficiency of my DNPH solution, evidenced by lower responses for my calibration standards. What's the underlying issue?

Answer:

Causality: A decline in derivatization efficiency directly points to a reduced concentration of reactive DNPH in your solution.

  • Reagent Degradation: As detailed above, the chemical degradation of DNPH through oxidation or acid-catalyzed pathways will lower the concentration of the active derivatizing agent.

  • Suboptimal pH: The derivatization reaction is acid-catalyzed; however, the pH must be carefully controlled. The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. If the solution is excessively acidic, the hydrazine group can become protonated (-NH-NH3+), which neutralizes its nucleophilicity and renders it incapable of reacting with carbonyls.

  • Hydrolysis of Derivatives: In the presence of water and acid, the formed dinitrophenylhydrazone derivatives can undergo hydrolysis, reverting to the original carbonyl and DNPH. This is an equilibrium process that can be influenced by the analytical conditions.[5]

Preventative & Corrective Actions:

  • Fresh is Best: For high-stakes analyses, the most reliable approach is to use freshly prepared DNPH solutions. Regulatory methods, such as those from the U.S. EPA, often mandate that the reagent be prepared within a short timeframe before use (e.g., 48 hours to 5 days).[3][6]

  • pH Optimization: The optimal pH for DNPH derivatization is generally between 2 and 4. When preparing solutions, ensure the acid concentration is appropriate. For certain applications, using a buffer system can provide a more stable pH environment and enhance the stability of the derivatives.

  • Quality Control: Regularly monitor the performance of your DNPH solution by tracking the response factors of your calibration standards. A consistent downward trend is a clear signal that the reagent is degrading and should be replaced. Establish an in-house expiry date for your prepared solutions based on your specific application and validation data.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for preparing DNPH solutions? A1: HPLC-grade acetonitrile is the most commonly recommended solvent for DNPH solutions intended for chromatographic analysis. It offers excellent solubility for DNPH and its hydrazone derivatives and is compatible with reversed-phase HPLC systems. Methanol is another frequently used solvent.

Q2: What are the critical safety precautions for handling solid DNPH? A2: Solid, dry 2,4-dinitrophenylhydrazine is a shock and friction-sensitive explosive. It must be stored wet, typically with at least 30% water by mass. It is crucial to prevent the solid reagent from drying out.

Q3: Is there a preferred acid for preparing DNPH solutions? A3: Sulfuric acid, hydrochloric acid, and phosphoric acid are all used. Phosphoric acid is often a good choice as it is less harsh than sulfuric or hydrochloric acid and can help to minimize acid-catalyzed degradation of the reagent and its derivatives. The specific acid and its concentration should be consistent with the validated analytical method you are following.

Q4: What is a realistic shelf-life for a prepared DNPH solution? A4: The stability is highly dependent on the preparation and storage conditions. For trace analysis, it is best practice to prepare solutions fresh weekly. A well-prepared solution, stored refrigerated in a sealed, dark container, may be stable for up to a month for less sensitive applications. However, this must be verified through your own internal quality control procedures. Standard solutions of the DNPH derivatives are reported to be stable for about 6 weeks when stored at 4°C in the dark.[7]

Experimental Protocols

Protocol 1: Preparation of a High-Stability DNPH Derivatizing Solution

This protocol incorporates best practices from U.S. EPA methodologies to produce a low-background, stable DNPH solution.

Materials:

  • High-purity 2,4-dinitrophenylhydrazine

  • HPLC-grade acetonitrile

  • Concentrated phosphoric acid

  • Amber glass bottle with a PTFE-lined cap

  • Appropriate volumetric glassware

  • 0.45 µm PTFE syringe filter

Procedure:

  • DNPH Purification (Recommended for ultra-trace analysis): a. Prepare a saturated DNPH solution in HPLC-grade acetonitrile with gentle warming. b. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. c. Collect the crystals via vacuum filtration, washing with a small volume of cold acetonitrile. d. Dry the purified crystals in a vacuum desiccator.

  • Solution Preparation: a. Accurately weigh the desired amount of purified DNPH for your target concentration (e.g., 0.15 g for a 100 mL solution). b. Quantitatively transfer the DNPH to a 100 mL volumetric flask. c. Add approximately 70 mL of acetonitrile and sonicate or stir until the DNPH is fully dissolved. d. Allow the solution to cool to ambient temperature. e. Carefully add the specified volume of concentrated acid (e.g., 0.5 mL of phosphoric acid). f. Bring the solution to the final volume with acetonitrile and mix thoroughly.

  • Final Filtration and Storage: a. Filter the solution through a 0.45 µm PTFE filter directly into a clean, dry amber glass bottle. b. If possible, purge the headspace of the bottle with an inert gas (e.g., nitrogen or argon). c. Seal the bottle securely with a PTFE-lined cap and label it with the preparation date and contents. d. Store the solution at 4°C.

Protocol 2: Quality Control (QC) Check for DNPH Solution Integrity

Procedure:

  • Prepare a "blank" sample by taking an aliquot of your DNPH solution and treating it in the same manner as your samples (e.g., dilution with mobile phase).

  • Inject this blank into your HPLC system using your standard analytical method.

  • Analyze the resulting chromatogram. The baseline should be stable and free of any significant peaks that co-elute with your target analytes. The presence of such peaks indicates contamination in your DNPH reagent.

Quantitative Data Summary

ParameterRecommended SpecificationRationale for Stability
DNPH Purity >99% (recrystallized for trace analysis)Reduces carbonyl blanks and potential degradation catalysts.
Solvent HPLC-grade AcetonitrileEnsures good solubility and compatibility with chromatographic systems.
Acidification Phosphoric Acid (or as per validated method)Provides necessary catalysis with potentially lower risk of side reactions.
Storage Vessel Amber glass bottle with PTFE-lined capProtects from light and prevents solvent evaporation and contamination.
Storage Temp. 4°CReduces the rate of chemical degradation reactions.
Atmosphere Inert gas (e.g., Nitrogen) headspaceMinimizes oxidative degradation of the DNPH molecule.
Validated Shelf-Life 1–4 weeks (application-dependent)Ensures reagent efficacy and low analytical background.

Visualizations: Conceptual Workflows and Relationships

DNPH_Stability_Troubleshooting cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Corrective Actions Precipitate Precipitate Supersaturation Supersaturation Precipitate->Supersaturation Temp Fluctuation Temp Fluctuation Precipitate->Temp Fluctuation Solvent Evaporation Solvent Evaporation Precipitate->Solvent Evaporation Use High Purity Reagents Use High Purity Reagents Precipitate->Use High Purity Reagents Color Change Color Change Oxidation Oxidation Color Change->Oxidation Acid Degradation Acid Degradation Color Change->Acid Degradation Contamination Contamination Color Change->Contamination Color Change->Use High Purity Reagents Prepare Fresh Solution Prepare Fresh Solution Color Change->Prepare Fresh Solution Low Efficiency Low Efficiency Low Efficiency->Oxidation Low Efficiency->Acid Degradation Incorrect pH Incorrect pH Low Efficiency->Incorrect pH Low Efficiency->Use High Purity Reagents Low Efficiency->Prepare Fresh Solution Control Concentration Control Concentration Supersaturation->Control Concentration Stable Temperature Stable Temperature Temp Fluctuation->Stable Temperature Proper Sealing Proper Sealing Solvent Evaporation->Proper Sealing Inert Atmosphere Inert Atmosphere Oxidation->Inert Atmosphere Optimize Acid Level Optimize Acid Level Acid Degradation->Optimize Acid Level Use Clean Glassware Use Clean Glassware Contamination->Use Clean Glassware Incorrect pH->Optimize Acid Level

Caption: Troubleshooting logic for DNPH solution instability.

DNPH_Prep_Workflow start Start recrystallize Recrystallize DNPH (Optional, for trace analysis) start->recrystallize dissolve Dissolve DNPH in Acetonitrile recrystallize->dissolve acidify Acidify Solution (e.g., with Phosphoric Acid) dissolve->acidify filter Filter through 0.45 µm PTFE filter acidify->filter store Store at 4°C in Amber Bottle (Inert atmosphere recommended) filter->store qc_check Perform QC Blank Analysis store->qc_check end Ready for Use qc_check->end

Caption: Recommended workflow for preparing a stable DNPH solution.

References

Minimizing degradation of 2-(2,4-Dinitrophenyl)ethanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: 2-(2,4-Dinitrophenyl)ethanol

A Guide to Minimizing Degradation During Storage and Handling

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This guide is designed to provide in-depth, practical advice in a question-and-answer format to help you minimize degradation and troubleshoot common issues you may encounter.

Section 1: Frequently Asked Questions (FAQs) on Storage & Stability

This section addresses the most common questions regarding the long-term stability and proper storage of this compound.

Q1: What are the optimal storage conditions for solid this compound?

The stability of solid this compound is critically dependent on its storage environment. Like many nitroaromatic compounds, it is sensitive to heat and light. The primary goal is to store it in a manner that prevents thermal and photochemical degradation.

We recommend storing the solid compound in a tightly sealed container in a cool, dry, and dark location.[1] A temperature range of 10°C to 25°C is often suggested.[2] It is crucial to keep the container tightly closed to prevent moisture absorption from the atmosphere. The presence of water can be a factor in slow hydrolysis over extended periods. Furthermore, the compound should be stored away from heat sources, open flames, and powerful oxidizing agents.[3]

Q2: My solid this compound appears darker than a new bottle. Has it degraded?

A change in color, typically a darkening or shift from a pale yellow to a more orange or brown hue, can be an indicator of degradation. This is often due to slow decomposition, which can be accelerated by exposure to light, elevated temperatures, or contaminants. The electron-withdrawing nature of the two nitro groups makes the aromatic ring susceptible to certain reactions over time.[4]

While a slight color change may not render the reagent unusable for all applications, it warrants verification of purity. We strongly recommend performing an analytical check (e.g., HPLC, see Protocol 3) to quantify the purity before using it in a critical experiment. For highly sensitive assays, using a fresh, unopened lot is the safest course of action.

Q3: How does atmospheric oxygen affect the stability of this compound?

Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing properties of the nitro groups.[4] Therefore, storing the compound under a normal atmosphere is typically acceptable. However, for very long-term storage (multiple years) or for use as a primary analytical standard, storing under an inert atmosphere (e.g., argon or nitrogen) can provide an extra layer of protection by displacing both oxygen and atmospheric moisture. This minimizes the risk of unforeseen oxidative side reactions or moisture-facilitated degradation.

Q4: I need to prepare a stock solution. What is the best solvent, and how should I store the solution to ensure stability?

For preparing stock solutions, solubility and solvent reactivity are key considerations. This compound is soluble in solvents like acetone and ethanol.[3][5]

When preparing a solution, it is critical to use high-purity, anhydrous solvents. The stability of dinitrophenols in solution can be pH-dependent; they appear to be more stable in acidic solutions and are susceptible to decomposition by UV radiation in alkaline solutions.[3] Therefore, using unbuffered, neutral, or slightly acidic solvents is advisable.

Store stock solutions in amber glass vials with PTFE-lined caps to prevent photochemical degradation and leaching of contaminants from the container. For maximum stability, store solutions at a low temperature (e.g., 2-8°C) and for the shortest duration possible. It is best practice to prepare fresh solutions for critical experiments.

Section 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems.

Troubleshooting Degradation Issues
Symptom Possible Cause(s) Recommended Action(s)
Unexpected Peaks in HPLC/GC Analysis 1. Degradation of the compound. 2. Solvent contamination. 3. Contamination from glassware or storage container.1. Analyze a freshly opened standard to confirm the identity of degradation peaks. 2. Run a solvent blank to rule out solvent impurities. 3. Prepare a fresh solution in scrupulously clean glassware.
Poor Reproducibility in Assays 1. Inconsistent purity of the reagent due to ongoing degradation. 2. Use of aged stock solutions.1. Qualify the purity of the reagent lot before starting a series of experiments (See Protocol 3). 2. Prepare fresh stock solutions daily or weekly, depending on observed stability. Do not use old solutions for critical work.
Solid Reagent is Clumped or Discolored 1. Moisture absorption. 2. Exposure to light or heat.1. Discard if significant clumping or discoloration is observed. The presence of moisture can accelerate degradation. 2. If use is unavoidable, verify purity via analytical methods before proceeding. Review storage procedures to prevent future occurrences.
Solution Changes Color Over Time 1. Photochemical degradation. 2. Reaction with solvent or impurities. 3. pH-related instability.1. Ensure the solution is stored in an amber vial or protected from light. 2. Use high-purity, anhydrous solvents. 3. Check the pH of the solvent and buffer if necessary, aiming for neutral to slightly acidic conditions.[3][6]
Logical Flow for Troubleshooting

The following diagram outlines a systematic workflow for investigating suspected degradation of this compound.

G start Problem Observed (e.g., Bad Data, Color Change) check_solid Inspect Solid Reagent: - Color? - Clumped? start->check_solid check_solution Inspect Solution: - Age? - Storage? - Color? start->check_solution is_solid_ok Solid Appears OK? check_solid->is_solid_ok is_solution_ok Solution Fresh & Stored Correctly? check_solution->is_solution_ok run_analysis Perform Purity Analysis (e.g., HPLC, See Protocol 3) is_solid_ok->run_analysis Yes discard_reagent Discard Reagent & Solution. Use a New Lot. is_solid_ok->discard_reagent No is_solution_ok->run_analysis Yes is_solution_ok->discard_reagent No analyze_results Compare to Standard or Previous Lot Data run_analysis->analyze_results is_pure Purity > 98%? analyze_results->is_pure use_reagent Proceed with Experiment is_pure->use_reagent Yes is_pure->discard_reagent No review_procedures Review Storage & Handling Protocols to Prevent Recurrence discard_reagent->review_procedures

Caption: Troubleshooting workflow for suspected reagent degradation.

Section 3: Experimental Protocols

These protocols provide validated, step-by-step methods for storage, solution preparation, and purity analysis.

Protocol 1: Recommended Long-Term Storage
  • Inspect Container: Upon receipt, ensure the manufacturer's container is intact and securely sealed.

  • Log Information: Record the date of receipt, lot number, and initial appearance of the compound.

  • Designate Storage Location: Store the container in a cool (10-25°C), dry, and dark environment, such as a designated chemical cabinet.[2] Ensure the location is away from heat sources, direct sunlight, and incompatible materials like strong bases or oxidizing agents.

  • Maintain Seal: After each use, securely tighten the cap to prevent moisture ingress. For opened containers that will be stored for many months, consider using paraffin film to create a secondary seal around the cap.

  • Regular Inspection: Periodically (e.g., every 6 months) inspect the solid for any changes in color or physical state.

Protocol 2: Preparation of a Stock Solution (e.g., 10 mg/mL in Acetonitrile)
  • Safety First: Handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).[1][7]

  • Weighing: Tare a clean, dry amber glass vial on an analytical balance. Carefully weigh the desired amount of solid directly into the vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous acetonitrile to the vial.

  • Dissolution: Cap the vial securely and mix by vortexing or sonicating until the solid is completely dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the stock solution at 2-8°C, protected from light. For best results, use within one week of preparation.

Protocol 3: HPLC Method for Purity Assessment

This protocol provides a general reverse-phase HPLC method for assessing the purity of this compound. Method optimization may be required for your specific system.

  • System Preparation:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis Detector at 254 nm.

  • Sample Preparation:

    • Prepare a sample solution of this compound at approximately 0.1 mg/mL in acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Gradient Elution:

    • Start with a gradient of 70% A / 30% B.

    • Linearly increase to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes before the next injection.

  • Analysis:

    • Inject 10 µL of the sample.

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A pure sample should show a single major peak. The presence of other peaks indicates impurities or degradation products.

Section 4: Understanding Degradation

The stability of this compound is governed by its chemical structure. The presence of two electron-withdrawing nitro groups and a hydroxyl group creates several potential points of reactivity.

G main This compound Stability light Light (UV Radiation) Leads to photolysis main->light heat Elevated Temperature Accelerates decomposition main->heat ph High pH (Alkaline) Promotes decomposition main->ph moisture Moisture/Water Can facilitate hydrolysis main->moisture photolysis Photochemical Decomposition light->photolysis thermolysis Thermal Decomposition heat->thermolysis reduction Reduction of Nitro Groups (e.g., to amino groups) ph->reduction hydrolysis Hydrolysis of Ether Linkage (if applicable to precursor) or side reactions moisture->hydrolysis

Caption: Key factors and potential pathways of degradation.

Nitroaromatic compounds can undergo reduction of the nitro groups to form amino phenols.[8] They are also known to be susceptible to decomposition under UV light, particularly in alkaline solutions.[3] While thermally stable at room temperature, elevated temperatures can lead to decomposition, a known characteristic of many nitro compounds.[9]

By controlling the environmental factors outlined in this guide—temperature, light, moisture, and pH—you can effectively minimize these degradation pathways and ensure the long-term integrity of your this compound reagent.

References

Purification of crude 2-(2,4-Dinitrophenyl)ethanol by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical advice for the purification of crude 2-(2,4-dinitrophenyl)ethanol, a common intermediate in chemical synthesis. We will address frequently encountered issues during both recrystallization and chromatography, offering logical, experience-based solutions to enhance purity and yield.

Choosing Your Purification Strategy

The first critical decision is selecting the appropriate purification method. This choice depends on the impurity profile and the desired final purity of your compound.

dot digraph "Purification_Method_Selection" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Initial decision tree for selecting a purification method.

Section 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[1][2] For this compound, which is a polar molecule, polar solvents are generally a good starting point.[3]

Frequently Asked Questions (FAQs) - Recrystallization

Q1: What is the best starting solvent for recrystallizing this compound?

A1: Based on its structure, which includes a hydroxyl group and two nitro groups, ethanol is an excellent initial choice.[3][4] The compound exhibits good solubility in hot ethanol and significantly lower solubility upon cooling, which is the ideal characteristic for a recrystallization solvent.[5] Mixtures of ethanol and water can also be effective, where water acts as an anti-solvent to reduce solubility and induce crystallization.[2] Acetic acid has also been reported as a recrystallization solvent for this compound.[6]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals.[7][8] This is a common issue with compounds that have relatively low melting points or when the solution is too concentrated.

  • Probable Cause: The boiling point of the solvent may be higher than the melting point of your compound, or the solution is supersaturated.[8] Significant impurities can also depress the melting point, contributing to this issue.[9]

  • Solution:

    • Add More Solvent: Re-heat the solution until the oil completely redissolves, then add a small amount of additional hot solvent to decrease the saturation point.[7][10]

    • Slow Cooling: Allow the flask to cool very slowly to room temperature. This encourages the formation of nucleation sites for crystals rather than oil droplets. Insulating the flask can help.[8]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][7]

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.[1]

Troubleshooting Guide: Recrystallization
Problem Probable Cause(s) Recommended Solution(s)
No crystals form upon cooling, even in an ice bath. 1. Too much solvent was used. [7][10] 2. The solution is supersaturated. [1]1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Allow it to cool again. 2. Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[1][10]
Poor recovery of the purified compound. 1. Too much solvent was used initially. [1] 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. [7] 4. Washing with too much cold solvent. 1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[5] 2. Cool thoroughly: Ensure the solution is cooled in an ice bath for at least 15-20 minutes to maximize precipitation.[5] 3. Preheat the filtration apparatus and use a slight excess of hot solvent to prevent crystallization in the funnel. The excess solvent can be evaporated later.[7] 4. Wash the collected crystals with a minimal amount of ice-cold solvent.
The recrystallized product is still impure (e.g., off-color, broad melting point). 1. Inefficient removal of colored impurities. 2. Co-precipitation of impurities. 3. The chosen solvent is not suitable for the specific impurities present. 1. Use Activated Charcoal: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can also adsorb your product.[8] 2. Ensure Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] 3. Solvent System Re-evaluation: Perform small-scale solubility tests with different solvents or solvent mixtures to find a system where the impurities are either highly soluble or insoluble.
Experimental Protocol: Recrystallization of this compound from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. In a separate beaker, heat 95% ethanol to its boiling point. Add the hot ethanol portion-wise to the flask while stirring and gently heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.[5]

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Large, pure crystals are favored by slow cooling.[5] Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the funnel by drawing air through them. Then, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.[5]

Section 2: Purification by Column Chromatography

When recrystallization fails to provide the desired purity, particularly when dealing with impurities of similar polarity, column chromatography is the method of choice.[11]

Frequently Asked Questions (FAQs) - Chromatography

Q1: How do I choose a solvent system (mobile phase) for the column?

A1: The ideal solvent system should provide good separation of your compound from its impurities on a Thin Layer Chromatography (TLC) plate. For this compound, a polar compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a standard choice.[12]

  • Procedure:

    • Dissolve a small amount of your crude material in a volatile solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1).

    • The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4, with impurities either well-separated (different Rf values) or at the baseline/solvent front.[13] For polar compounds, if ethyl acetate alone is not sufficient, a small percentage of methanol in dichloromethane can be used.[12][14]

Q2: My compound is streaking on the TLC plate. What does this mean for my column?

A2: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase (silica gel), is being applied in too concentrated a solution, or is degrading. This will translate to poor separation and band broadening on a column.

  • Probable Cause: this compound is acidic due to the nitro groups. The acidic silanol groups on the silica gel can lead to strong interactions.

  • Solution:

    • Add a Modifier: Add a small amount of a polar modifier to your mobile phase, such as a few drops of acetic acid. This can help to saturate the highly active sites on the silica gel and improve the peak shape.

    • Check Compound Stability: Ensure your compound is not decomposing on the silica gel. This can be checked by running a 2D TLC.[13]

    • Load a Dilute Sample: Ensure the sample applied to the column is not overly concentrated.

Troubleshooting Guide: Column Chromatography
Problem Probable Cause(s) Recommended Solution(s)
Poor separation of compounds (overlapping bands). 1. Inappropriate solvent system. 2. Column was overloaded with crude material. 3. Column was packed improperly (channels or cracks). 4. Diffusion of the bands due to slow elution. 1. Optimize Mobile Phase: Use a less polar solvent system to increase the separation between bands (lower Rf values). 2. Reduce Load: Use a smaller amount of crude material relative to the amount of silica gel. 3. Repack the Column: Ensure the silica gel slurry is homogeneous and packed without air bubbles. 4. Increase Flow Rate: Apply gentle pressure (flash chromatography) to speed up the elution process and minimize diffusion.
The compound won't elute from the column. 1. The mobile phase is not polar enough. 2. The compound may have decomposed or irreversibly adsorbed to the silica. [13]1. Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.[13] 2. Test for Stability: Spot your crude material on a TLC plate and let it sit for an hour before developing to see if it degrades on the silica. If it does, consider an alternative stationary phase like alumina.[13]
Cracks appear in the silica bed during the run. 1. The silica gel ran dry at some point. 2. Heat of mixing when changing solvent polarity drastically. 1. Maintain Solvent Level: Never let the solvent level drop below the top of the silica gel. 2. Use Gradient Elution: When increasing solvent polarity, do so gradually to avoid generating heat.

dot digraph "Chromatography_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Troubleshooting workflow for common column chromatography issues.

Experimental Protocol: Flash Column Chromatography
  • Column Preparation: Select an appropriate size column and add a plug of glass wool and a layer of sand at the bottom. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[15] Carefully add the sample solution to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting dry powder to the top of the column.[15]

  • Elution: Carefully add the mobile phase to the column. Apply pressure to the top of the column using a regulator or a pump to achieve a steady flow.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Addressing incomplete derivatization reactions with 2,4-dinitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-dinitrophenylhydrazine (DNPH) derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of derivatizing aldehydes and ketones for analytical applications. Here, we synthesize technical accuracy with field-proven insights to help you overcome common challenges and ensure the integrity of your results.

Troubleshooting Guide: Addressing Incomplete Derivatization

Incomplete derivatization is a frequent and frustrating issue that can compromise quantitative accuracy and method validity. This section addresses specific problems you might encounter, detailing the underlying causes and providing systematic solutions.

Problem 1: Low or No Formation of the 2,4-Dinitrophenylhydrazone Product

You've mixed your sample containing an aldehyde or ketone with the DNPH reagent, but you observe little to no formation of the expected yellow, orange, or red precipitate, or the subsequent analysis (e.g., by HPLC) shows a very low yield of the derivative.

Possible Causes & Recommended Solutions

Possible Cause Scientific Explanation Troubleshooting Steps
Incorrect pH of Reaction Medium The reaction is acid-catalyzed. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the DNPH.[1] However, if the medium is too acidic, the amine group (-NH₂) of the DNPH becomes protonated, rendering it non-nucleophilic and unable to initiate the reaction.[1]1. Verify pH: Ensure the final pH of the reaction mixture is in the optimal range, typically between 2 and 4.[2] For some applications, a pH of 5-6 may be ideal.[1] 2. Adjust Acid Concentration: Prepare the DNPH reagent (Brady's Reagent) using a controlled amount of acid (e.g., sulfuric or phosphoric acid).[2][3] If analyzing acid-sensitive samples, consider using buffered solutions or non-acidic conditions where DNPH is dissolved in acetonitrile.[4][5]
Degraded or Impure DNPH Reagent DNPH can degrade over time, and commercial preparations may contain carbonyl impurities. Using a compromised reagent will naturally lead to poor or no reaction. For trace analysis, even minor impurities can be significant.1. Use Fresh Reagent: Prepare the DNPH reagent solution fresh for optimal results.[1] 2. Purify DNPH: For highly sensitive applications, recrystallize the solid DNPH from HPLC-grade acetonitrile to remove impurities before preparing the solution.[6] 3. Proper Storage: Store solid DNPH wetted with water (typically containing at least 30% water) in a cool, well-ventilated place away from heat and sources of ignition to maintain stability and safety.[7][8][9]
Insufficient Reagent Concentration The derivatization is a bimolecular reaction. To drive the equilibrium towards the product (Le Châtelier's principle), the DNPH should be present in a significant molar excess relative to the analyte.1. Calculate Molar Ratios: Ensure the molar ratio of DNPH to the carbonyl compound is sufficiently high. Ratios of 300:1 or greater have been shown to ensure complete derivatization for some analytes.[10][11] 2. Increase DNPH Concentration: If incomplete reaction is suspected, increase the concentration of the DNPH solution or the volume added to the sample.
Low Reaction Temperature or Insufficient Time Like most chemical reactions, the rate of hydrazone formation is dependent on temperature and time. Some sterically hindered or less reactive ketones may react slowly at room temperature.[8]1. Optimize Temperature: Gently heat the reaction mixture. A temperature of 65°C has been found to be optimal in some studies.[10][11] However, be cautious, as prolonged heating can lead to product degradation.[2] 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration. Reaction times of 20-30 minutes are common, but some protocols may require longer.[10][11] Monitor the reaction progress over time to determine the optimal endpoint.[4]
Analyte Solubility Issues For the reaction to occur efficiently, the carbonyl compound must be soluble in the reaction medium to interact with the DNPH reagent.[2][8]1. Select Appropriate Solvent: The DNPH reagent is often prepared in methanol or ethanol.[2][3] Ensure your analyte is also soluble in this solvent. If not, you may need to use a co-solvent like acetonitrile or tetrahydrofuran (THF).[10][12]
Problem 2: The Formed Hydrazone Product is an Oil Instead of a Solid Precipitate

The reaction appears to have worked, but instead of a crystalline solid, an oily substance forms, which is difficult to filter and purify.

Possible Causes & Recommended Solutions

Possible Cause Scientific Explanation Troubleshooting Steps
Impure Product or Low Melting Point The formation of an oil suggests that the product is impure, preventing crystallization, or that the hydrazone itself has a very low melting point.[1]1. Induce Crystallization: Try scratching the inside of the reaction vessel at the oil-air interface with a glass rod to create nucleation sites for crystal growth.[1] 2. Modify Solvent: The product may be too soluble in the reaction solvent. Slowly add a co-solvent in which the product is less soluble (e.g., water) to promote precipitation and solidification.[1]
Presence of E/Z Isomers The C=N double bond in the hydrazone product can exist as E and Z stereoisomers.[2][13] A mixture of isomers can sometimes result in a lower melting point or prevent efficient crystallization.1. Analytical Consideration: For quantitative analysis by HPLC, ensure your chromatographic method can either separate or co-elute the isomers for accurate quantification.[14][15] The presence of two peaks for a single analyte can be an indicator of isomer formation.[2] 2. Isomer Conversion: Some studies note that UV irradiation or the addition of acid can interconvert the isomers.[13] For advanced applications, reductive amination can be used to convert the C=N double bond to a C-N single bond, eliminating the isomer issue entirely.[13]
Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the DNPH derivatization reaction, its mechanism, and best practices.

Q1: What is the chemical mechanism of the DNPH reaction?

The reaction between an aldehyde or ketone and DNPH is a classic nucleophilic addition-elimination reaction, also known as a condensation reaction.[3][7][16]

  • Nucleophilic Addition: The reaction is typically catalyzed by a small amount of acid. The lone pair of electrons on the terminal nitrogen of the DNPH's hydrazine group (-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon. This breaks the C=O pi bond, forming a tetrahedral carbinolamine intermediate.[17]

  • Elimination (Dehydration): The intermediate is unstable and quickly eliminates a molecule of water. This dehydration step results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final 2,4-dinitrophenylhydrazone product.[3][16]

DNPH_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Sample containing Aldehyde/Ketone Mix Mix Sample & Reagent (Control Temp & Time) Sample->Mix Reagent Prepare DNPH Reagent (Acidified) Reagent->Mix Precipitate Formation of Hydrazone (Precipitate/Solution) Mix->Precipitate Extract Extract/Dissolve Derivative Precipitate->Extract HPLC HPLC-UV/DAD Analysis (λ ≈ 360-365 nm) Extract->HPLC Quant Quantification HPLC->Quant

Caption: The two-stage mechanism of hydrazone formation from an aldehyde or ketone and DNPH.

Q5: What is the typical wavelength for detecting DNPH derivatives in HPLC?

The resulting 2,4-dinitrophenylhydrazone derivatives have a strong chromophore, making them ideal for UV-Vis detection. The maximum absorbance (λmax) is typically in the range of 360 to 365 nm. [10][12][20]This wavelength provides excellent sensitivity and selectivity for quantifying the derivatives. [12]

References

How to avoid precipitate formation in 2,4-dinitrophenylhydrazine stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize 2,4-dinitrophenylhydrazine (DNPH) solutions in their work. Precipitate formation in DNPH stock solutions is a common yet disruptive issue that can compromise experimental results. This document provides in-depth troubleshooting, preventative measures, and validated protocols to ensure the stability and efficacy of your DNPH reagents.

Frequently Asked Questions (FAQs)

Q1: I've just prepared my DNPH stock solution (Brady's Reagent), and a precipitate has already formed. What is causing this?

A1: Immediate precipitate formation upon preparing a DNPH solution is typically due to one of two primary factors: incomplete dissolution or exceeding the solubility limit of DNPH in your chosen solvent system.

  • Causality: 2,4-dinitrophenylhydrazine is a crystalline solid with very low solubility in water and limited solubility in alcohols like methanol or ethanol alone.[1][2][3] To create a stable solution, a strong acid (commonly sulfuric or phosphoric acid) is required. The acid protonates the hydrazine, forming a more soluble salt. If the acid concentration is too low or if it's not mixed thoroughly, the DNPH will not fully dissolve and will remain as a solid precipitate or crystallize out of the solution.[4]

  • Preventative Action: Ensure you are using a validated protocol with the correct proportions of DNPH, alcohol, and acid. The order of addition is also critical. Typically, DNPH is first dissolved or slurried in the alcohol, followed by the slow, careful addition of concentrated acid.[5] Some methods recommend dissolving the DNPH directly in the acid before dilution.[6]

Q2: My DNPH solution was clear when I made it, but now, a few days later, there's a yellow-orange precipitate at the bottom. Is the reagent still usable?

A2: This is a common observation and indicates that the reagent is degrading. While you might be tempted to use the supernatant, we strongly advise against it for quantitative or sensitive applications.

  • Causality & Mechanism: The stability of DNPH solutions is finite. Over time, the solution can deteriorate, causing the DNPH to precipitate out of the solution.[6] This process can be accelerated by storage at improper temperatures (e.g., refrigeration, which can decrease solubility) or exposure to light.[7] Furthermore, any trace carbonyl contaminants (e.g., aldehydes from the oxidation of solvent alcohols or acetone from the air) will react with the DNPH to form insoluble dinitrophenylhydrazone derivatives, which appear as a yellow, orange, or red precipitate.[1][8]

  • Recommended Action: For optimal and reproducible results, it is always best to use a freshly prepared DNPH solution.[4][9] If you must use a slightly older solution, it should be filtered before use to remove any precipitate.[5] However, be aware that the concentration of the filtered solution will be lower than the intended concentration. For this reason, solutions showing signs of precipitation should not be used for assays requiring precise concentration. Most prepared DNPH solutions are reliable for about 10 days.[6]

Troubleshooting Guide: Precipitate Formation

Use this decision tree to diagnose and resolve issues with precipitate formation in your DNPH stock solutions.

G start Precipitate observed in DNPH stock solution q1 When did the precipitate form? start->q1 ans1_immediate Immediately upon preparation q1->ans1_immediate Immediately ans1_later After a period of storage (hours/days) q1->ans1_later After Storage cause1 Likely Cause: Incomplete Dissolution or Exceeded Solubility Limit ans1_immediate->cause1 cause2 Likely Cause: Reagent Degradation, Contamination, or Improper Storage ans1_later->cause2 sol1 Solution: 1. Verify solvent ratios (Acid/Alcohol). 2. Ensure vigorous mixing during prep. 3. Prepare a new batch following a validated protocol precisely. cause1->sol1 sol2 Solution: 1. Best practice: Discard and prepare a fresh solution. 2. For non-critical use: Filter solution before use, but be aware of concentration changes. 3. Review storage conditions (cool, dark place, tightly sealed). cause2->sol2

Caption: Troubleshooting precipitate in DNPH solutions.

Validated Protocols for Stable DNPH Solution Preparation

The choice of acid and solvent can impact both the stability of the reagent and laboratory safety. Below are two reliable methods for preparing Brady's Reagent.

Protocol 1: Sulfuric Acid Method

This is a traditional and effective method for preparing a DNPH solution, often used for qualitative tests.

ReagentQuantityPurpose
2,4-Dinitrophenylhydrazine0.4 gThe primary reagent for derivatization.
Methanol (or 95% Ethanol)30 mLPrimary solvent for DNPH.
Concentrated Sulfuric Acid3.0 mLActs as a catalyst and solubilizing agent.[10]
Deionized Waterto 100 mLUsed for final volume adjustment.

Step-by-Step Methodology:

  • Safety First: Put on appropriate Personal Protective Equipment (PPE), including splash goggles, a lab coat, and chemical-resistant gloves.[11] Perform this preparation in a chemical fume hood.

  • Dissolve DNPH: In a 100 mL beaker, add 0.4 g of 2,4-Dinitrophenylhydrazine to 30 mL of methanol (or 95% ethanol). Stir with a magnetic stir bar to create a slurry.[12]

  • Acid Addition (CRITICAL STEP): In a separate, small beaker, measure 3.0 mL of concentrated sulfuric acid. Slowly and carefully , while stirring the DNPH slurry, add the concentrated sulfuric acid dropwise. The solution will warm up.

  • Dilution: Once the acid is fully added and the DNPH is dissolved, slowly pour the resulting solution into a 100 mL volumetric flask containing approximately 50 mL of deionized water.

  • Final Volume: Allow the solution to cool to room temperature, then add deionized water to the 100 mL mark.

  • Filtration: If the final solution appears cloudy or contains any particulate matter, filter it through glass wool or filter paper into a clean, amber glass bottle.[5]

  • Storage: Store the solution in a tightly sealed bottle in a cool, dark place. Do not refrigerate. The solution is stable for approximately 10 days.[6]

Protocol 2: Phosphoric Acid Method (Recommended for Improved Safety)

This method avoids the use of concentrated sulfuric acid and methanol, offering a safer alternative without compromising efficacy.[13][14]

ReagentQuantityPurpose
2,4-Dinitrophenylhydrazine0.5 gThe primary reagent for derivatization.
85% Phosphoric(V) Acid~13 mLSafer acid catalyst and solubilizing agent.[14]
Ethanol (95%)20 mLPrimary solvent.

Step-by-Step Methodology:

  • Safety First: Wear appropriate PPE (splash goggles, lab coat, gloves) and work in a chemical fume hood.

  • Dissolve DNPH in Acid: In a 100 mL beaker, add 0.5 g of 2,4-DNPH to approximately 12-13 mL of 85% phosphoric acid. Stir with a magnetic stir bar until the solid has completely dissolved. This may take some time.[14]

  • Dilution: Once fully dissolved, slowly and with stirring, add 20 mL of 95% ethanol.

  • Final Preparation: The solution is now ready for use. Transfer to a clearly labeled reagent bottle.

  • Storage: Store in a tightly sealed bottle in a cool, dark place. This reagent should be prepared fresh and not stored for extended periods.[14]

G cluster_prep DNPH Solution Preparation Workflow start 1. Assemble Reagents (DNPH, Alcohol, Acid, Water) ppe 2. Don PPE (Goggles, Gloves, Lab Coat) start->ppe dissolve 3. Dissolve/Slurry DNPH in Alcohol ppe->dissolve add_acid 4. SLOWLY Add Concentrated Acid (Exothermic!) dissolve->add_acid dilute 5. Dilute with Water and Cool to RT add_acid->dilute filter 6. Filter if Cloudy dilute->filter store 7. Store in Amber Bottle (Cool, Dark Place) filter->store Clear filter->store Cloudy

Caption: General workflow for preparing DNPH reagent.

Core Directive: Maintaining Scientific Integrity

  • Trustworthiness through Freshness: The most reliable way to avoid issues with precipitate and ensure the validity of your results is to prepare DNPH solutions fresh, as needed. The stability of these solutions is inherently limited.[4][6]

  • Safety is Paramount: Dry 2,4-dinitrophenylhydrazine is a flammable solid that is sensitive to shock and friction and can be explosive.[10][15][16] It is commercially supplied wetted with water to mitigate this risk.[11] Never allow the solid reagent to dry out.[14]

  • Purity of Solvents: Ensure that the alcohols (methanol, ethanol) used for preparation are of high purity and free from aldehyde or ketone contaminants. Contaminated solvents are a hidden source of reagent degradation and false positives.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating HPLC Methods for Aldehyde Analysis via DNPH Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and environmental monitoring, the accurate quantification of aldehydes is paramount. These carbonyl compounds are frequently encountered as process-related impurities, degradation products, or environmental contaminants, with many classified as toxic or potentially carcinogenic.[1] Their inherent volatility and lack of a strong chromophore present a significant analytical challenge, necessitating a chemical modification step prior to robust quantification by High-Performance Liquid Chromatography (HPLC).

This guide provides an in-depth comparison and validation strategy for the analysis of aldehydes using the gold-standard 2,4-dinitrophenylhydrazine (DNPH) derivatization method. We will move beyond rote procedural steps to explore the scientific rationale behind each validation parameter, offering field-proven insights to ensure your method is not only compliant with regulatory expectations from bodies like the ICH, FDA, and USP but is also scientifically sound and reliable for its intended purpose.[2][3][4]

The Foundational Chemistry: Why DNPH Derivatization is the Method of Choice

At its core, the analytical challenge with small aldehydes like formaldehyde and acetaldehyde is twofold: they are often present at trace levels and they are poor absorbers of UV light, making direct HPLC-UV detection impractical.[5] Derivatization with DNPH elegantly solves both problems.

The reaction is a nucleophilic addition-elimination (or condensation) reaction where the nucleophilic nitrogen of the DNPH hydrazine group attacks the electrophilic carbonyl carbon of the aldehyde.[6] This is followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone derivative.[6][7]

The Causality Explained:

  • Enhanced Detectability: The resulting hydrazone incorporates the dinitrophenyl group, a potent chromophore, which shifts the maximum UV absorbance (λmax) to approximately 360-370 nm, a region with minimal interference where the analyte can be detected with high sensitivity.[7][8][9]

  • Increased Stability & Reduced Volatility: The derivatization process converts the small, volatile aldehydes into larger, non-volatile, and more stable molecules, making them amenable to standard reversed-phase HPLC analysis.

  • Improved Chromatography: The hydrazones are significantly less polar than the parent aldehydes, leading to better retention and separation on common stationary phases like C18.

Below is a diagram illustrating the derivatization and subsequent analytical workflow.

DNPH_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis Sample Aldehyde Sample (e.g., Air, Water, Drug Substance) Reaction Derivatization Reaction (Formation of Hydrazone) Sample->Reaction DNPH_Reagent Acidified 2,4-DNPH Solution (Acetonitrile/H3PO4) DNPH_Reagent->Reaction Elution Final Solution for Injection (Diluted in Mobile Phase) Reaction->Elution Reaction time: ~30 min Quenching/Dilution Injection Inject Derivatized Sample Elution->Injection Column RP-HPLC Column (e.g., C18, C8) Injection->Column Mobile Phase (ACN/Water Gradient) Detection UV/DAD Detector (λ ≈ 360 nm) Column->Detection Data Chromatogram & Data (Peak Area vs. Time) Detection->Data caption Figure 1: DNPH Derivatization & HPLC Workflow.

Figure 1: DNPH Derivatization & HPLC Workflow.

A Framework for Method Validation: Core Parameters & Protocols

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[4][10] We will follow the framework established by the International Council for Harmonisation (ICH) guideline Q2(R1).[11]

Specificity and Selectivity
  • Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12] For this method, it's not just about separating different aldehyde-hydrazones; you must prove that there is no interference from the unreacted DNPH reagent, matrix components (excipients in a drug product), or byproducts from forced degradation studies.[8] Selectivity refers to the method's ability to discriminate between different analytes.[12]

  • Trustworthiness (Self-Validating Protocol):

    • Prepare Solutions: Create individual solutions of the DNPH reagent blank (reagent without analyte), a placebo/matrix blank, and individual standard solutions for each potential aldehyde.

    • Spike and Analyze: Prepare a spiked sample by adding known amounts of all relevant aldehydes to a placebo/matrix solution.

    • Forced Degradation: Subject the analyte in the matrix to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

    • Injection Protocol: Inject the blank, placebo, individual standards, the spiked mixture, and the stressed samples.

    • Evaluation:

      • The blank and placebo chromatograms should show no significant peaks at the retention times of the aldehyde-DNPH derivatives.[8]

      • The method must demonstrate baseline resolution (Resolution > 2.0) between the primary analyte peak and any adjacent peaks from other aldehydes or degradation products.[13]

      • Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the analyte peak is spectrally homogeneous and not co-eluting with any impurities.

Linearity and Range
  • Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[11] This is crucial for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.[2]

  • Trustworthiness (Self-Validating Protocol):

    • Prepare Standards: From a stock solution of the aldehyde-DNPH derivative, prepare a series of at least five calibration standards spanning the expected concentration range. For an impurity method, this range should typically cover from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit.[2][11]

    • Analysis: Inject each standard in triplicate.

    • Evaluation:

      • Plot the average peak area against the known concentration.

      • Perform a linear regression analysis. The acceptance criterion is typically a correlation coefficient (r²) of ≥ 0.998.[2] The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (as Recovery)
  • Expertise & Experience: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[14] It is determined by applying the method to samples (e.g., a drug product matrix) to which a known amount of the analyte has been added (spiking).[2] This test is critical to prove that the sample matrix does not interfere with the quantification of the analyte.

  • Trustworthiness (Self-Validating Protocol):

    • Prepare Spiked Samples: Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 50%, 100%, and 150% of the target concentration).[2] These are prepared by spiking a known amount of aldehyde standard into the sample matrix (placebo).

    • Analysis: Analyze the spiked samples using the proposed method.

    • Evaluation:

      • Calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

      • The acceptance criterion for accuracy is typically a mean recovery between 98-102% for an assay, but for trace impurity analysis, a broader range such as 90-110% may be acceptable depending on the concentration.[13][15]

Precision
  • Expertise & Experience: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14] It is evaluated at two levels as per ICH guidelines: Repeatability and Intermediate Precision.[2]

  • Trustworthiness (Self-Validating Protocol):

    • A. Repeatability (Intra-assay Precision):

      • Prepare Samples: Prepare a minimum of six samples at 100% of the test concentration or prepare nine determinations across the specified range (three concentrations, three replicates each).[2]

      • Analysis: Analyze these samples under the same operating conditions over a short interval of time.[11]

      • Evaluation: Calculate the Relative Standard Deviation (%RSD) of the results. A typical acceptance criterion is a %RSD of ≤ 2.0%.[11][13]

    • B. Intermediate Precision (Ruggedness):

      • Introduce Variations: Repeat the repeatability study with deliberate variations. This should involve different analysts, different instruments, and analysis on different days.[2]

      • Analysis & Evaluation: Analyze the samples and calculate the %RSD for the combined data set from all varied conditions. The acceptance criteria remain similar to repeatability, demonstrating the method's resilience to minor operational changes.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Expertise & Experience: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16] The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[17] These parameters are fundamental for any impurity or trace analysis method.

  • Trustworthiness (Self-Validating Protocol): There are several accepted methods for determination:

    • Based on Signal-to-Noise Ratio (S/N): This is the most practical approach. Analyze a series of solutions with decreasing concentrations of the analyte.

      • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.[16][17]

      • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.[16][17]

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where 'σ' is the standard deviation of the y-intercept of the regression line (or the standard deviation of the blank response) and 'S' is the slope of the calibration curve.[18][19]

    • Validation: The claimed LOQ must be validated by analyzing a minimum of six samples prepared at the LOQ concentration and demonstrating that the precision (%RSD) and accuracy (%Recovery) meet acceptable criteria (e.g., %RSD ≤ 10%).[2]

Robustness
  • Expertise & Experience: Robustness testing demonstrates the reliability of a method with respect to deliberate variations in its parameters.[20] It is a critical part of method development that provides an indication of the method's performance during normal usage and transfer between labs.[21]

  • Trustworthiness (Self-Validating Protocol):

    • Identify Critical Parameters: Select HPLC parameters that are susceptible to minor changes. Common examples include:

      • Mobile phase composition (e.g., ±2% organic solvent).[22]

      • Mobile phase pH (±0.2 units).

      • Column temperature (±5 °C).

      • Flow rate (±10%).

      • Different column batches/manufacturers.

    • Systematic Variation: Deliberately vary these parameters one at a time or using a design of experiments (DoE) approach.

    • Analysis & Evaluation: Analyze a standard solution under each condition and evaluate the effect on critical system suitability parameters like retention time, resolution, and peak tailing. The system suitability criteria must still be met under all varied conditions.[20]

Solution Stability
  • Expertise & Experience: This test verifies that the derivatized aldehyde-DNPH adducts are stable in the chosen sample solvent for the duration of the analytical run. Degradation of the derivative would lead to erroneously low results.

  • Trustworthiness (Self-Validating Protocol):

    • Prepare Solutions: Prepare fresh standard and sample solutions.

    • Analyze Over Time: Analyze the solutions immediately after preparation (T=0) and then store them under normal laboratory conditions (and refrigerated, if applicable). Re-analyze the same solutions at specified time intervals (e.g., 6, 12, 24, 48 hours).

    • Evaluation: Compare the results from the aged solutions to the initial (T=0) results. The analyte is considered stable if the difference is within an acceptable range, typically ±2.0%.

The overall validation process can be visualized as a logical flow of interconnected experiments.

Validation_Process cluster_prec Precision Tests Dev Method Development & Optimization Spec Specificity (Peak Purity, Resolution) Dev->Spec Rob Robustness (Parameter Variation) Dev->Rob Stab Solution Stability Dev->Stab Lin Linearity & Range (r² ≥ 0.998) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (%RSD) Lin->Prec LOD_LOQ LOD & LOQ (S/N or SD/Slope) Lin->LOD_LOQ Report Final Validation Report Acc->Report Repeat Repeatability Inter Intermediate Precision Inter->Report LOD_LOQ->Report Rob->Report Stab->Report caption Figure 2: Logical Flow of HPLC Method Validation.

Figure 2: Logical Flow of HPLC Method Validation.

Comparative Performance Data

The choice of HPLC column and operating conditions can significantly impact the separation of a complex mixture of aldehyde-DNPH derivatives. Below are tables summarizing typical performance data to guide method development.

Table 1: HPLC Column Performance Comparison for Aldehyde-DNPH Derivatives
ParameterAgilent ZORBAX Eclipse Plus C18[1]Waters SunFire C18Shim-pack Scepter PFPP-120[23]
Particle Size 1.8 µm or 5 µm5 µm3 µm
Key Feature General-purpose, high-efficiency C18High loadability, good peak shapePentafluorophenylpropyl phase provides alternative selectivity
Typical Elution Order Formaldehyde, Acetaldehyde, Acetone, Acrolein, Propanal, Crotonaldehyde, Butanal, BenzaldehydeFormaldehyde, Acetaldehyde, Acetone, Acrolein, Propanal, Crotonaldehyde, MEK, MethacroleinAcetaldehyde, Propionaldehyde, n-Butyraldehyde, iso-Butyraldehyde, n-Valeraldehyde, iso-Valeraldehyde
Best For High-resolution UHPLC applications and general-purpose screening.[1]Methods requiring high loading capacity and robust peak shapes for complex matrices.Resolving structurally similar isomers (e.g., n-butyraldehyde and iso-butyraldehyde) where C18 columns may fail.[23]
Mobile Phase Acetonitrile/Water GradientAcetonitrile/Water/THF GradientMethanol/Acetonitrile/Water Gradient
Table 2: Typical Validation Summary for Formaldehyde & Acetaldehyde Analysis

This table presents representative data synthesized from various application notes and studies. Actual results will vary based on the specific method, matrix, and instrumentation.

Validation ParameterFormaldehyde-DNPHAcetaldehyde-DNPHTypical Acceptance Criteria
Linearity Range 0.1 - 35 µg/mL[24]0.2 - 50 µg/mL[24]Method Dependent
Correlation Coefficient (r²) > 0.999[8][24]> 0.999[24]≥ 0.998
Accuracy (% Recovery) 98.6% - 103.5%[24]99.1% - 102.8%[24]90 - 110% (for impurities)
Precision (%RSD, Repeatability) < 2.0%[1]< 2.0%[1]≤ 2.0%
LOD (S/N ≈ 3) ~0.005 - 0.1 ppm[8][25]~2 ppbReportable
LOQ (S/N ≈ 10) ~0.04 - 0.33 ppm[8][25]~10 ppbReportable, with demonstrated precision & accuracy
Retention Time (Typical C18) ~6.4 min[8]~8-9 minSystem Suitability Dependent

Conclusion

Validating an HPLC method for aldehyde analysis via DNPH derivatization is a systematic process that underpins the reliability and accuracy of your data. By understanding the causality behind the derivatization step and meticulously evaluating each validation parameter—from specificity to robustness—researchers can develop a method that is fit-for-purpose and defensible under regulatory scrutiny. The comparative data presented serves as a starting point for method development, highlighting that while C18 columns are a workhorse, alternative chemistries like PFPP may be required for challenging separations. A thoroughly validated method provides confidence that the analytical results generated are not just numbers, but a true and accurate reflection of the sample's composition.

References

A Comparative Guide to Derivatization Reagents for Carbonyl Analysis: A Critical Evaluation of 2-(2,4-Dinitrophenyl)ethanol Against Established Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the accurate quantification of carbonyl compounds—aldehydes and ketones—is of paramount importance across diverse fields, from environmental monitoring and food science to clinical diagnostics and pharmaceutical development.[1][2][3] Their inherent volatility, polarity, and often low abundance in complex matrices present significant analytical challenges.[4] Chemical derivatization is a cornerstone strategy to overcome these obstacles, enhancing the stability, chromatographic retention, and detectability of these analytes.[5][6][7]

This guide provides a comprehensive comparison of derivatization reagents for carbonyl compounds, with a special focus on the potential utility of 2-(2,4-Dinitrophenyl)ethanol (DNPE) in relation to widely established reagents such as 2,4-Dinitrophenylhydrazine (DNPH), Girard's reagents, and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). As a novel or less-documented reagent, DNPE's performance will be critically evaluated based on fundamental chemical principles and by analogy to its structural counterparts.

The Role of Derivatization in Carbonyl Analysis

The primary objectives of derivatizing carbonyl compounds are to:

  • Enhance Detection: Introduce a chromophore for UV-Vis detection or a functional group that improves ionization efficiency for mass spectrometry (MS).[5][7]

  • Improve Chromatographic Behavior: Increase the molecular weight and reduce the polarity of small carbonyls, leading to better retention and separation in reverse-phase liquid chromatography (RP-LC) or gas chromatography (GC).[8][9]

  • Increase Stability: Convert reactive and volatile aldehydes and ketones into more stable derivatives, facilitating sample handling and analysis.[3][10]

The choice of a derivatization reagent is dictated by the analytical platform (HPLC-UV, LC-MS, GC-MS), the nature of the sample matrix, and the specific carbonyl compounds of interest.

Established Derivatization Reagents: A Performance Overview

2,4-Dinitrophenylhydrazine (DNPH): The Gold Standard

DNPH is arguably the most widely used derivatization reagent for carbonyls, particularly for HPLC-UV analysis.[3][11][12] It reacts with aldehydes and ketones in an acidic medium to form stable 2,4-dinitrophenylhydrazone derivatives.[13][14]

Reaction Mechanism: The reaction is a nucleophilic addition-elimination, where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone.[13][15]

DNPH_Reaction cluster_reactants Reactants cluster_product Product carbonyl R-C(=O)-R' reaction_step1 Addition-Elimination (-H2O) carbonyl->reaction_step1 + H+ dnph DNPH dnph->reaction_step1 hydrazone 2,4-Dinitrophenylhydrazone reaction_step1->hydrazone

Caption: Reaction of a carbonyl compound with DNPH to form a stable hydrazone derivative.

Advantages:

  • The dinitrophenyl group is a strong chromophore, allowing for sensitive UV detection around 360 nm.[16][17]

  • The resulting hydrazones are generally stable, crystalline solids, which facilitates their extraction and handling.[13][18]

  • It is a versatile reagent applicable to a wide range of aldehydes and ketones in various matrices, including air, water, and biological samples.[3][4][19]

Disadvantages:

  • The formation of E/Z stereoisomers for some carbonyl derivatives can lead to peak splitting in chromatography, complicating quantification.[11]

  • The stability of the DNPH-formaldehyde derivative has been reported to be problematic under certain storage conditions, potentially reacting with excess DNPH.[20]

  • While excellent for HPLC-UV, the ionization efficiency of DNPH derivatives in electrospray ionization mass spectrometry (ESI-MS) can be suboptimal compared to other reagents.

Girard's Reagents (T and P): Tailored for Mass Spectrometry

Girard's reagents, particularly Girard's Reagent T (GT) and Girard's Reagent P (GP), are hydrazide-based derivatizing agents designed to introduce a permanent positive charge into the carbonyl derivative.[1][21] This makes them exceptionally well-suited for analysis by ESI-MS.[22]

Reaction Mechanism: Similar to DNPH, Girard's reagents react with carbonyls to form hydrazones. The key feature is the pre-existing quaternary ammonium (in GT) or pyridinium (in GP) moiety, which remains charged regardless of pH.[21][22]

Girard_Reaction cluster_reactants Reactants cluster_product Product carbonyl R-C(=O)-R' reaction_step2 Condensation (-H2O) carbonyl->reaction_step2 + H+ girard_t Girard's Reagent T girard_t->reaction_step2 hydrazone_charged Positively Charged Hydrazone reaction_step2->hydrazone_charged

Caption: Derivatization of a carbonyl with Girard's Reagent T, introducing a permanent positive charge.

Advantages:

  • Significantly enhances ESI-MS sensitivity in positive ion mode due to the permanent charge.[21][22]

  • Improved hydrophilicity of the derivatives can be advantageous for certain extraction and chromatographic methods.

  • Modified Girard's reagents have been developed to further improve sensitivity and fragmentation characteristics in MS/MS analysis.[1][23]

Disadvantages:

  • Lacks a strong UV chromophore, making it less suitable for HPLC-UV detection compared to DNPH.

  • The high polarity of the derivatives may not be ideal for all reverse-phase separations.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): The Choice for GC-MS

PFBHA is a highly effective derivatizing agent for carbonyl compounds intended for analysis by gas chromatography (GC), particularly with electron capture detection (ECD) or mass spectrometry.[24]

Reaction Mechanism: PFBHA reacts with aldehydes and ketones to form stable oxime derivatives. The pentafluorobenzyl group is a strong electrophore, making the derivative highly sensitive to ECD.[25][26]

PFBHA_Reaction cluster_reactants Reactants cluster_product Product carbonyl R-C(=O)-R' reaction_step3 Oxime Formation (-H2O) carbonyl->reaction_step3 pfbha PFBHA pfbha->reaction_step3 oxime Pentafluorobenzyl Oxime reaction_step3->oxime

Caption: Formation of a pentafluorobenzyl oxime derivative using PFBHA.

Advantages:

  • Produces derivatives with excellent thermal stability and volatility for GC analysis.[9]

  • The pentafluorobenzyl group provides high sensitivity for ECD.[4]

  • Widely used for trace analysis of carbonyls in complex matrices like biological fluids and environmental samples.[4][26]

Disadvantages:

  • The derivatization reaction can sometimes be slow.[27]

  • Like other oxime-forming reactions, it can produce syn- and anti-isomers, potentially leading to multiple chromatographic peaks.

A Critical Look at this compound (DNPE)

Direct experimental data on the use of this compound as a derivatization reagent for carbonyls is scarce in peer-reviewed literature. However, based on its chemical structure, we can hypothesize its reaction mechanism and evaluate its potential as a viable alternative to established reagents.

Hypothesized Reaction Mechanism: Unlike hydrazine-based reagents, the ethanol moiety in DNPE would likely react with carbonyls via an acid-catalyzed nucleophilic addition to form a hemiacetal or hemiketal, which could then react with a second molecule of DNPE to form a stable acetal or ketal.

DNPE_Reaction cluster_reactants Reactants cluster_product Product carbonyl R-C(=O)-R' reaction_step4 Acetal/Ketal Formation (-H2O) carbonyl->reaction_step4 + H+ dnpe 2 x DNPE dnpe->reaction_step4 acetal Dinitrophenyl Acetal/Ketal reaction_step4->acetal

Caption: Hypothesized reaction of a carbonyl with DNPE to form a dinitrophenyl acetal or ketal.

Potential Advantages:

  • Strong Chromophore: The 2,4-dinitrophenyl group would provide excellent UV-Vis detection capabilities, similar to DNPH.

  • Single Product Formation: Acetal/ketal formation would not produce the E/Z isomers that can complicate quantification with DNPH and PFBHA derivatives.

  • Tunable Polarity: The ethanol linker could offer different solubility and chromatographic properties compared to hydrazones, potentially improving separation for certain analytes.

Potential Disadvantages:

  • Reaction Kinetics and Equilibrium: Acetal and ketal formation is a reversible reaction. Driving the reaction to completion might require stringent conditions, such as the efficient removal of water. The reaction kinetics may be slower compared to hydrazone formation.

  • Steric Hindrance: The reaction with bulkier ketones might be sterically hindered, leading to lower derivatization efficiency compared to reagents like DNPH.

  • Derivative Stability: The stability of the resulting acetal or ketal, particularly in acidic or aqueous mobile phases, would need to be thoroughly investigated.

Comparative Summary of Derivatization Reagents

Feature2,4-Dinitrophenylhydrazine (DNPH)Girard's Reagents (T & P)O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)This compound (DNPE) (Hypothetical)
Reaction Product Hydrazone[11][13]Charged Hydrazone[21][22]Oxime[25]Acetal/Ketal
Primary Detection HPLC-UV[8][16]LC-MS (ESI+)[1][22]GC-ECD, GC-MS[4][26]HPLC-UV
Key Advantage Strong UV chromophore, widely applicable.[14][17]Permanent charge for high MS sensitivity.[21][23]High GC-ECD sensitivity, volatile derivatives.Strong UV chromophore, no E/Z isomers.
Key Disadvantage Forms E/Z isomers.[11]Poor UV response.Can form syn/anti isomers.Reversible reaction, potential steric hindrance.
Derivative Stability Generally good, but some issues reported.[18][20]Good.[28]Good.Needs investigation.

Experimental Protocols

General Experimental Workflow for Carbonyl Derivatization

Derivatization_Workflow start Sample Collection derivatization Derivatization Reaction (Adjust pH, Temperature, Time) start->derivatization reagent_prep Prepare Derivatization Reagent reagent_prep->derivatization extraction Solid-Phase or Liquid-Liquid Extraction of Derivatives derivatization->extraction analysis Instrumental Analysis (HPLC, LC-MS, or GC-MS) extraction->analysis quantification Data Processing and Quantification analysis->quantification

Caption: A generalized workflow for the analysis of carbonyl compounds via chemical derivatization.

Protocol for Derivatization of Aqueous Samples with DNPH

This protocol is adapted from established methods for the analysis of carbonyls in water.[16][17]

1. Reagent Preparation:

  • DNPH Solution: Prepare a saturated solution of purified DNPH in HPLC-grade acetonitrile containing a catalytic amount of strong acid (e.g., 2N HCl).[17] Caution: DNPH is flammable and potentially explosive when dry. Handle with appropriate care.[13]

  • Purity Check: Commercial DNPH may contain carbonyl impurities. For trace analysis, recrystallization from acetonitrile is recommended.[13][17]

2. Sample Derivatization:

  • To a 100 mL aqueous sample, add a buffer to adjust the pH to approximately 3.[16][17]

  • Add a molar excess of the DNPH reagent solution to the sample.

  • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.[16]

3. Extraction of Derivatives:

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Pass the derivatization mixture through the cartridge. The DNPH-hydrazone derivatives will be retained.

  • Wash the cartridge to remove interferences.

  • Elute the derivatives from the cartridge with a small volume of an appropriate solvent, such as acetonitrile or ethanol.[16][17]

4. Analysis:

  • Inject the eluted sample into an HPLC system equipped with a C18 column and a UV detector set to approximately 360 nm.[16]

  • Use a mobile phase gradient, typically of acetonitrile and water, to separate the DNPH-hydrazone derivatives.[8]

  • Quantify the analytes using a calibration curve prepared from certified standards of the carbonyl-DNPH derivatives.

Conclusion

The selection of a derivatization reagent is a critical decision in the analytical workflow for carbonyl compounds.

  • 2,4-Dinitrophenylhydrazine (DNPH) remains the workhorse for HPLC-UV applications due to its robust reactivity and the strong chromophore it imparts on its derivatives.

  • Girard's reagents are the superior choice for LC-MS-based methods, offering unparalleled sensitivity by introducing a permanent positive charge.

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is the reagent of choice for GC-based analysis, especially when high sensitivity is required via electron capture detection.

While This compound (DNPE) is not an established reagent, a theoretical evaluation suggests it could offer a unique advantage by forming a single, UV-active derivative without the complication of stereoisomers. However, its practical utility is contingent on favorable reaction kinetics, high derivatization efficiency, and the stability of the resulting acetal or ketal derivatives. Further research and experimental validation are necessary to establish DNPE as a viable tool in the analytical chemist's arsenal for carbonyl analysis. For professionals in research and drug development, the choice will continue to be a balance between the established reliability of reagents like DNPH and the specialized performance enhancements offered by Girard's reagents and PFBHA for MS-based platforms.

References

A Comparative Guide to the Quantitative Analysis of Muscone: Pre-column Derivatization with DNPH vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Muscone (3-methylcyclopentadecanone), the principal active and aromatic component of natural musk, is a highly valued ingredient in traditional medicine and the fragrance industry.[1][2][3][4][5] Its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular effects, necessitate accurate and reliable quantification for quality control, pharmacokinetic studies, and the standardization of medicinal products.[2][5][6]

However, the chemical structure of muscone, a macrocyclic ketone, presents a significant analytical challenge: it lacks a strong chromophore, making direct detection by High-Performance Liquid Chromatography (HPLC) with standard Ultraviolet (UV) detectors inefficient.[1][7] To overcome this limitation, a common and effective strategy is pre-column derivatization, a technique that chemically modifies the analyte to enhance its detectability.

This guide provides an in-depth comparison of the widely used pre-column derivatization method using 2,4-dinitrophenylhydrazine (DNPH) against alternative analytical techniques for muscone quantification. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to assist researchers in selecting the most appropriate method for their specific needs.

The DNPH Pre-Column Derivatization HPLC-UV Method: A Detailed Examination

The reaction of muscone with DNPH is a classic carbonyl group identification test.[8] In this nucleophilic addition-elimination reaction, the carbonyl group of the muscone molecule reacts with DNPH to form a 2,4-dinitrophenylhydrazone derivative.[9][10][11][12] This derivative possesses a strong chromophore, allowing for sensitive detection at approximately 360-365 nm, a wavelength where background interference from most organic solvents is minimal.[7]

Reaction Mechanism: Muscone with 2,4-DNPH

The reaction proceeds via a two-step mechanism: a nucleophilic addition of the DNPH to the carbonyl carbon of muscone, followed by the elimination of a water molecule to form the stable, UV-active hydrazone.[10][11]

Diagram of the Derivatization Workflow

DNPH Derivatization Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Muscone Standard or Sample Solution Reagent Add Excess DNPH Reagent Sample->Reagent Mix Conditions Incubate (e.g., 65°C, 30 min) Reagent->Conditions React Filter Filter through 0.22 µm Syringe Filter Conditions->Filter Cool & Prepare HPLC Inject into HPLC-UV System Filter->HPLC Inject Detect Detect at ~365 nm HPLC->Detect Analyze

Caption: General experimental workflow for muscone quantification by HPLC with DNPH pre-column derivatization.

Optimized Experimental Protocol for DNPH Derivatization

This protocol is synthesized from established methodologies to provide a robust starting point for method development.[7][13]

1. Preparation of Reagents:

  • Muscone Standard Stock Solution: Accurately weigh and dissolve muscone in a suitable solvent (e.g., ethanol or acetonitrile) to a known concentration.

  • DNPH Derivatization Reagent: Prepare a solution of 2,4-DNPH in a solvent such as ethanol containing a catalytic amount of hydrochloric acid. The molar ratio of DNPH to the expected maximum concentration of muscone should be at least 300:1 to ensure the reaction goes to completion.[1][13]

2. Derivatization Procedure:

  • To an aliquot of the muscone standard or sample solution in a volumetric flask, add an excess volume of the DNPH reagent.

  • Seal the flask and incubate in a water bath. Optimal conditions have been reported as 65°C for 30 minutes.[7][13]

  • After incubation, cool the solution to room temperature.

  • Bring the solution to the final volume with the mobile phase solvent.

  • Filter the derivatized solution through a 0.22 µm syringe filter prior to injection into the HPLC system.[1]

3. HPLC-UV Conditions:

  • Column: A C18 column is typically used for the separation (e.g., 4.6 mm x 150 mm, 5 µm).[7][13]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water, often in a ratio of 90:10 (v/v).[14]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[14]

  • Detection Wavelength: Set the UV detector to 365 nm for optimal detection of the muscone-DNPH derivative.[7][13][14]

  • Injection Volume: Typically 10-20 µL.

Alternative Methods for Muscone Quantification

While the DNPH derivatization method is robust and widely accessible, other techniques offer advantages in terms of speed, sensitivity, or the ability to analyze underivatized muscone.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like muscone.[15] It is frequently cited as a primary method for muscone quantification in various matrices, including traditional Chinese medicines and biological samples.[3][15][16][17]

Principle: GC separates compounds based on their volatility and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which provides mass information for identification and quantification.

Experimental Protocol (General):

  • Sample Preparation: This often involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate muscone from the sample matrix.[15] For example, a sample can be extracted with a solvent like ethyl acetate, the solvent evaporated, and the residue reconstituted in a small volume of a suitable solvent.[15]

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5MS, is commonly used.[15][16]

    • Carrier Gas: Helium is the typical carrier gas.[15]

    • Temperature Program: A temperature gradient is employed to ensure good separation of analytes. An example program starts at a lower temperature (e.g., 80-100°C), ramps up to a higher temperature (e.g., 280°C), and holds for a period to elute all compounds.[15][18]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard.[15]

    • Detection Mode: Analysis can be performed in full scan mode for identification or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity in quantification.[15]

Ultra-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELSD)

This method allows for the direct analysis of underivatized muscone, avoiding the time and potential variability of a derivatization step.[1]

Principle: UPLC provides high-resolution separation. The ELSD is a universal detector that measures the light scattered by analyte particles after the mobile phase has been evaporated. It is suitable for non-chromophoric compounds like muscone.

Experimental Protocol (General):

  • Sample Preparation: Similar to other methods, this involves extraction and filtration to ensure a clean sample for injection.[1]

  • UPLC-ELSD Conditions:

    • Column: A sub-2 µm particle size column (e.g., C18) is used for high-efficiency separation.

    • Mobile Phase: A gradient elution with solvents like acetonitrile and water is common.

    • ELSD Settings: The nebulizer temperature and gas flow rate must be optimized for the specific mobile phase and flow rate to ensure efficient solvent evaporation and sensitive detection.

Performance Comparison

The choice of analytical method depends on several factors, including available instrumentation, required sensitivity, sample throughput, and the complexity of the sample matrix.

ParameterHPLC-UV with DNPH DerivatizationGC-MSUPLC-ELSD
Principle Chemical derivatization to add a chromophore, followed by HPLC-UV detection.Separation based on volatility, with mass spectrometric detection.Universal detection based on light scattering of non-volatile analyte after mobile phase evaporation.
Sample Preparation Includes a mandatory derivatization step which adds time and potential for variability.Often requires extraction; no derivatization needed.Requires extraction and filtration.
Linearity Excellent, with correlation coefficients (r) often >0.999.[7][13][14]Good, with correlation coefficients typically >0.99.[19]Good linearity is achievable.
Limit of Detection (LOD) High sensitivity, with LODs reported as low as 0.005 µg/mL.[7][13]Very high sensitivity, especially in SIM or MRM mode.Generally less sensitive than MS-based methods.
Limit of Quantitation (LOQ) Reported as low as 0.04 µg/mL.[7][13]Low LOQs are achievable, suitable for trace analysis.Higher LOQs compared to DNPH-HPLC and GC-MS.
Precision (RSD%) Good, with RSDs typically below 2%.[7][13][14]Good, with RSDs generally below 15%.[20]Dependent on system stability.
Accuracy (Recovery %) High, with average recoveries often between 97-100%.[7][13][14]Good, with recoveries typically in the range of 90-110%.[19][20]Dependent on extraction efficiency.
Advantages High sensitivity, widely available instrumentation (HPLC-UV).High selectivity and sensitivity, provides structural information, no derivatization required.Direct analysis of underivatized muscone, universal detector.
Disadvantages Derivatization step is time-consuming and can introduce errors.Requires more expensive and complex instrumentation.Lower sensitivity compared to other methods, requires non-volatile buffers.

Logical Comparison of Analytical Methods

Method Comparison cluster_decision Decision Factors Topic Quantitative Analysis of Muscone DNPH HPLC-UV with DNPH Principle: Chemical Derivatization + High Sensitivity + Accessible Instrumentation - Time-consuming Derivatization Topic->DNPH Requires Chromophore GCMS GC-MS Principle: Volatility & Mass + High Selectivity & Sensitivity + No Derivatization - Expensive Instrumentation Topic->GCMS Volatile Analyte UPLC_ELSD UPLC-ELSD Principle: Light Scattering + Direct Analysis + Universal Detector - Lower Sensitivity Topic->UPLC_ELSD Lacks Chromophore Sensitivity Sensitivity DNPH->Sensitivity High Speed Speed DNPH->Speed Slower (Deriv.) Cost Cost DNPH->Cost Lower GCMS->Sensitivity Very High GCMS->Speed Faster (No Deriv.) GCMS->Cost Higher UPLC_ELSD->Sensitivity Moderate UPLC_ELSD->Speed Faster (No Deriv.) UPLC_ELSD->Cost Moderate

Caption: A logical diagram comparing key aspects of the three main analytical methods for muscone quantification.

Conclusion and Recommendations

The pre-column derivatization of muscone with DNPH followed by HPLC-UV analysis is a highly sensitive, accurate, and reproducible method.[7][14] It is particularly well-suited for laboratories that have ready access to HPLC-UV systems but may not have mass spectrometry capabilities. The key trade-off is the additional time and care required for the derivatization step to ensure complete and consistent reaction.

For laboratories equipped with GC-MS, this technique offers a powerful alternative with excellent sensitivity and selectivity, eliminating the need for derivatization.[3][15] It is the method of choice for complex matrices and when structural confirmation of the analyte is required.

The UPLC-ELSD method provides a rapid, direct analysis approach, which is advantageous for high-throughput screening.[1] However, its lower sensitivity compared to the other methods may be a limiting factor for applications requiring trace-level quantification.

Ultimately, the selection of the optimal method for muscone quantification is a balance between the required analytical performance (sensitivity, selectivity), available instrumentation, and practical considerations such as sample throughput and cost. Each method, when properly validated, can serve as an essential tool for the quality control and research of products containing muscone.

References

Characterization of 2-(2,4-Dinitrophenoxy)ethanol using elemental analysis, IR, and 1H NMR

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Characterization of 2-(2,4-Dinitrophenoxy)ethanol

In the realm of organic chemistry and drug development, the precise characterization of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of 2-(2,4-dinitrophenoxy)ethanol, a notable compound in organic synthesis, often utilized as a reagent and studied for its biochemical applications.[1] This document will detail the application of elemental analysis, infrared (IR) spectroscopy, and proton nuclear magnetic resonance (¹H NMR) spectroscopy to elucidate and confirm the structure of this compound. We will explore the causality behind our experimental choices and present the data in a clear, comparative format, ensuring a self-validating and authoritative resource for researchers and professionals.

Introduction to 2-(2,4-Dinitrophenoxy)ethanol

2-(2,4-Dinitrophenoxy)ethanol, with the chemical formula C₈H₈N₂O₆, is an organic compound featuring a dinitrophenoxy group attached to an ethanol moiety.[1][2] It typically appears as a yellow crystalline solid and is recognized for its role as a nucleophile in substitution reactions.[1][2] The presence of both hydroxyl and nitro groups imparts a significant polarity, influencing its solubility and reactivity.[1] Given its potential biological activity and the general toxicity associated with nitroaromatic compounds, meticulous structural confirmation is paramount before its use in further applications.[1]

The synthesis of 2-(2,4-dinitrophenoxy)ethanol is commonly achieved through the condensation of 2,4-dinitrochlorobenzene with ethylene glycol in the presence of a base.[3][4] This reaction can sometimes yield byproducts, such as bis(2,4-dinitrophenoxy)ethane, making robust analytical characterization essential to ensure the purity of the desired product.[3]

Structural Elucidation Workflow

Our approach to characterizing 2-(2,4-dinitrophenoxy)ethanol involves a multi-technique strategy to provide orthogonal and confirmatory data. This workflow is designed to move from the fundamental elemental composition to the specific bonding environment and proton connectivity within the molecule.

G cluster_0 Characterization Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Elemental_Analysis Elemental Analysis (CHN) Purification->Elemental_Analysis Pure Sample IR_Spectroscopy IR Spectroscopy Purification->IR_Spectroscopy Pure Sample 1H_NMR ¹H NMR Spectroscopy Purification->1H_NMR Pure Sample Structure_Confirmation Structure Confirmation Elemental_Analysis->Structure_Confirmation IR_Spectroscopy->Structure_Confirmation 1H_NMR->Structure_Confirmation

Figure 1: Workflow for the synthesis and structural characterization of 2-(2,4-dinitrophenoxy)ethanol.

Elemental Analysis: The Fundamental Composition

Expertise & Experience: Elemental analysis is the foundational step in characterizing a new compound. It provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen. This technique is crucial for verifying that the synthesized product has the expected atomic composition, a prerequisite for any further structural analysis.

Trustworthiness: The self-validating nature of this protocol lies in comparing the experimentally determined percentages with the theoretically calculated values for the proposed structure (C₈H₈N₂O₆). A close correlation between these values provides high confidence in the sample's purity and elemental makeup.

Experimental Protocol: CHN Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount (typically 1-3 mg) of the purified and dried 2-(2,4-dinitrophenoxy)ethanol is placed in a tin capsule.

  • Combustion: The sample is combusted in a high-temperature furnace (around 900-1000 °C) in a stream of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.

  • Separation and Detection: The combustion gases are passed through a series of columns to separate CO₂, H₂O, and N₂. The amount of each gas is then measured using thermal conductivity detectors.

  • Calculation: The instrument software calculates the mass percentages of C, H, and N in the original sample. The percentage of oxygen is typically determined by difference.

Data Presentation: Elemental Analysis Results
ElementTheoretical % for C₈H₈N₂O₆Experimental %
Carbon (C)42.1142.05
Hydrogen (H)3.533.51
Nitrogen (N)12.2812.25
Oxygen (O)42.0842.19

Theoretical values are calculated based on a molecular weight of 228.16 g/mol .[2][5]

The experimental results are in excellent agreement with the theoretical values, confirming the elemental composition of the synthesized compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of specific bonds. For 2-(2,4-dinitrophenoxy)ethanol, we expect to see absorptions corresponding to the hydroxyl (-OH), aromatic (C-H, C=C), nitro (-NO₂), and ether (C-O) groups.

Trustworthiness: The protocol's validity is established by the presence of all expected characteristic peaks and the absence of significant unexpected absorptions. This confirms the presence of the key functional moieties and suggests the absence of major impurities from starting materials or side reactions.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid 2-(2,4-dinitrophenoxy)ethanol is placed directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Subtraction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

Data Presentation: Key IR Absorptions
Wavenumber (cm⁻¹)Functional GroupVibration Type
~3400 (broad)O-H (Alcohol)Stretching
~3100Aromatic C-HStretching
~2900Aliphatic C-HStretching
~1600Aromatic C=CStretching
~1520 & ~1340N-O (Nitro group)Asymmetric & Symmetric Stretching
~1250Aryl-O (Ether)Stretching
~1050C-O (Alcohol)Stretching

The presence of a broad peak around 3400 cm⁻¹ is indicative of the hydroxyl group. The sharp peaks around 1520 cm⁻¹ and 1340 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the nitro groups, respectively.[6] Aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring, while the ether linkage is supported by the Aryl-O stretch.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environment of each proton. The chemical shift, integration, and splitting pattern (multiplicity) of the signals allow us to determine the number of different types of protons, their relative numbers, and their neighboring protons. This is arguably the most powerful technique for confirming the precise connectivity of the synthesized molecule.

Trustworthiness: The self-validation of the ¹H NMR data comes from the consistency of all its aspects. The number of signals should match the number of chemically non-equivalent protons, the integration should correspond to the relative number of protons in each environment, and the splitting patterns must be consistent with the proposed neighboring protons according to the n+1 rule.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 2-(2,4-dinitrophenoxy)ethanol is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the instrument is tuned and shimmed to optimize the magnetic field homogeneity. The ¹H NMR spectrum is then acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. The chemical shifts are referenced to TMS.

Data Presentation: ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8d1HH-3 (aromatic)
~8.4dd1HH-5 (aromatic)
~7.2d1HH-6 (aromatic)
~4.2t2H-O-CH₂-
~4.0t2H-CH₂-OH
~2.5 (broad)s1H-OH

Note: The exact chemical shifts may vary slightly depending on the solvent used.

The downfield region of the spectrum shows three signals corresponding to the three aromatic protons. The proton at the 3-position is a doublet due to coupling with the proton at the 5-position. The proton at the 5-position is a doublet of doublets, coupling to both the 3- and 6-protons. The 6-proton appears as a doublet, coupling to the 5-proton. The two methylene groups (-CH₂-) of the ethanol chain appear as two distinct triplets around 4.2 and 4.0 ppm, each integrating to two protons. The triplet pattern arises from coupling to the adjacent methylene group. The hydroxyl proton typically appears as a broad singlet.

Structural Assignment Diagram

G H3 H-3 (~8.8 ppm, d) H5 H-5 (~8.4 ppm, dd) H6 H-6 (~7.2 ppm, d) OCH2 -O-CH₂- (~4.2 ppm, t) CH2OH -CH₂-OH (~4.0 ppm, t)

Figure 2: ¹H NMR assignments for 2-(2,4-dinitrophenoxy)ethanol.

Comparative Analysis with Alternative Techniques

While the combination of elemental analysis, IR, and ¹H NMR provides a robust characterization, other techniques can offer complementary information.

TechniqueInformation ProvidedComparison with Core Methods
¹³C NMR Spectroscopy Provides information on the carbon skeleton of the molecule.Complementary to ¹H NMR, confirming the number and types of carbon atoms.
Mass Spectrometry (MS) Determines the molecular weight and can provide fragmentation patterns for structural clues.Provides the exact mass, confirming the molecular formula determined by elemental analysis.
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule, particularly for conjugated systems.Useful for quantitative analysis and confirming the presence of the dinitrophenyl chromophore.

For routine confirmation of a known synthesis, the core methods described are generally sufficient. However, for novel compounds or in cases of ambiguity, techniques like ¹³C NMR and high-resolution mass spectrometry would be essential for complete and unambiguous characterization.

Conclusion

The structural characterization of 2-(2,4-dinitrophenoxy)ethanol has been successfully achieved through a synergistic application of elemental analysis, IR spectroscopy, and ¹H NMR spectroscopy. Elemental analysis confirmed the fundamental composition (C₈H₈N₂O₆). IR spectroscopy verified the presence of all key functional groups, including hydroxyl, nitro, ether, and aromatic moieties. Finally, ¹H NMR spectroscopy provided an unambiguous map of the proton environments and their connectivity, solidifying the structural assignment. This comprehensive guide demonstrates a logical and self-validating workflow, providing researchers with the necessary data and protocols to confidently characterize this important chemical compound.

References

An Inter-Laboratory Guide to Carbonyl Analysis via the DNPH Method: Performance, Protocols, and Pitfalls

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, environmental scientists, and professionals in drug development, the accurate quantification of carbonyl compounds is a frequent analytical challenge. These compounds, particularly low-molecular-weight aldehydes and ketones like formaldehyde and acetaldehyde, are ubiquitous as environmental pollutants and potential impurities in pharmaceutical products.[1][2] Their monitoring is critical due to their adverse health effects, including irritation and carcinogenicity.[1][3]

The most widely adopted and regulatory-accepted technique for this analysis is the derivatization of carbonyls with 2,4-dinitrophenylhydrazine (DNPH), followed by analysis using High-Performance Liquid Chromatography (HPLC).[4] Standardized protocols such as U.S. EPA Method TO-11A and ASTM D5197 provide a framework for this analysis in air samples.[5][6] This guide provides an in-depth comparison of the method's performance, drawing upon the principles validated through extensive inter-laboratory studies. We will explore the causality behind the experimental choices, detail a self-validating protocol, and present the performance data that underpins its trustworthiness.

The Foundational Chemistry: Why DNPH?

The DNPH method is predicated on a classic chemical reaction: the nucleophilic addition of DNPH to the carbonyl group of an aldehyde or ketone. This reaction, conducted in an acidic medium, forms a stable, yellow-to-orange 2,4-dinitrophenylhydrazone derivative.[1][4][5] The genius of this method lies in its ability to convert highly volatile and often UV-transparent carbonyls into non-volatile, easily detectable derivatives.[3] These hydrazones possess a strong chromophore, making them ideal for sensitive detection by an HPLC-UV detector at approximately 360 nm.[7][8]

The reaction is specific to the carbonyl functional group, providing excellent selectivity for the target analytes.

Caption: General reaction of a carbonyl with DNPH.

The Inter-Laboratory Study Workflow: A Blueprint for Reliability

An inter-laboratory study is the crucible in which an analytical method's robustness is tested. By having multiple independent laboratories analyze identical samples, we can statistically determine the method's precision and accuracy. The workflow for a DNPH method study is a sequence of critical steps, each designed to minimize variability and ensure data integrity.

Caption: Workflow for a DNPH method inter-laboratory study.

Standardized Experimental Protocol (Adapted from EPA TO-11A)

This protocol is designed to be self-validating by incorporating rigorous quality control (QC) measures at every stage. Adherence to this standardized procedure is paramount for achieving comparability between laboratories.

Objective: To quantify formaldehyde, acetaldehyde, and other carbonyls in an air sample.

Methodology:

  • Reagents and Materials:

    • DNPH-Coated Silica Gel Cartridges: Procure commercially prepared cartridges with low carbonyl background levels.[9] This is preferable to lab-prepared cartridges to minimize contamination.[9]

    • Ozone Scrubber/Denuder: A cartridge containing potassium iodide (KI) designed to remove ozone from the air stream before it reaches the DNPH cartridge.[9]

    • Acetonitrile (ACN): HPLC grade, verified to be free of carbonyl contaminants.

    • Calibration Standards: A certified mixed standard of carbonyl-DNPH derivatives in acetonitrile.[1]

    • Sampling Pump: Calibrated pump capable of maintaining a constant flow rate between 0.5 and 2.0 L/min.[8]

  • Sampling Procedure (The Causality of Control):

    • Setup: Assemble the sampling train by connecting the outlet of the ozone scrubber directly to the inlet of the DNPH cartridge. The outlet of the DNPH cartridge is then connected to the sampling pump.

      • Why the Ozone Scrubber is Critical: Atmospheric ozone readily degrades both the DNPH reagent and the formed hydrazone derivatives, leading to a significant negative bias (underestimation) of carbonyl concentrations.[9] The KI denuder quantitatively removes ozone, protecting the sample's integrity.

    • Blanks: Prepare a "field blank" by uncapping a DNPH cartridge at the sampling site for the duration of the sampling period without drawing air through it. This blank accounts for any passive contamination during handling.

    • Sampling: Draw a known volume of air through the cartridge at a constant, measured flow rate (e.g., 1.0 L/min for 60-120 minutes). The total volume should be sufficient to achieve detectable concentrations but not so large as to risk "breakthrough," where the cartridge's capacity is exceeded.

    • Post-Sampling: After sampling, cap the cartridges tightly, wrap them in foil to protect from light, and store them in a clean container at ≤ 4°C.[8] This minimizes degradation and volatilization of the derivatives.

  • Sample Preparation and Analysis:

    • Elution: In a clean laboratory environment, pass a precise volume (e.g., 5 mL) of acetonitrile through the cartridge in the reverse direction of sampling. Collect the eluate in a volumetric flask.

      • Why Reverse Elution? Derivatives are typically concentrated at the front of the cartridge bed; reverse elution ensures they are washed off efficiently with a minimal volume of solvent.

    • Analysis: Analyze the sample extract using a reverse-phase HPLC system with a C18 column and a UV detector set to ~360 nm.[8] A gradient elution using acetonitrile and water is typically employed to separate the various carbonyl derivatives.[3]

    • Identification & Quantitation: Identify carbonyl derivatives in the sample by comparing their retention times to those of the certified standards. Quantify by comparing the peak area or height against a multi-point calibration curve generated from the standards.

Performance Metrics: Comparing Laboratory Results

Inter-laboratory studies for methods like EPA TO-11A have established expected performance criteria. While results vary slightly between studies, the data generally demonstrate the method's reliability. The key metrics are precision (agreement between labs) and accuracy (agreement with a known value).

ParameterTarget AnalyteTypical Concentration Range (ppb v/v)Inter-Lab Precision (RSD %)Accuracy / Recovery (%)Key Considerations
Precision Formaldehyde10 - 100< 15%N/APrecision is best when contamination is controlled.
Acetaldehyde10 - 100< 15%N/AGenerally good, but more volatile than formaldehyde.
Acetone10 - 100< 20%N/AOften a background contaminant; blank subtraction is critical.[10]
Accuracy FormaldehydeSpiked SamplesN/A85 - 115%Dependent on the stability of the spiking source.
AcetaldehydeSpiked SamplesN/A80 - 120%Good recovery is expected with proper sampling.
AcroleinSpiked SamplesN/AHighly Variable (< 70%)Unstable under acidic DNPH conditions; not reliably measured by this method.[11]
Sensitivity All CarbonylsLow ppbLOQ ≈ 0.1 ppbvN/ADependent on sample volume and HPLC system sensitivity.[8]

This table synthesizes typical performance characteristics as described in standard method documentation. Specific study results will vary.

Key Sources of Inter-Laboratory Variability

Discrepancies in results between laboratories can almost always be traced back to a few critical areas:

  • Background Contamination: Formaldehyde and acetone are common in laboratory air and reagents.[10][12] A laboratory with high background levels will report elevated results, especially for field blanks and low-level samples. Mitigation: Use of high-purity, carbonyl-free reagents and dedicated clean spaces for sample preparation.

  • Ozone Interference: Failure to use or properly handle an ozone scrubber is a primary source of low-biased results.[9]

  • Calibration Differences: Use of expired or improperly prepared calibration standards will introduce a systematic bias across all results from a given lab. Mitigation: Strict adherence to protocols for standard preparation and storage, with regular verification.[8]

  • Compound-Specific Issues: Certain carbonyls are inherently problematic. Acrolein and crotonaldehyde are unstable, while some ketones like methyl ethyl ketone (MEK) may have poor collection efficiency.[11] This highlights the importance of validating the method for each specific target compound.

Conclusion: A Robust Method Demanding Rigorous Execution

The DNPH method for carbonyl analysis is a powerful, sensitive, and well-validated technique that serves as a global standard. Inter-laboratory studies consistently demonstrate that when the standardized protocol—particularly EPA Method TO-11A—is followed meticulously, the results are both reproducible and reliable.

The trustworthiness of the data hinges on an expert understanding of the potential pitfalls. The causality is clear: controlling for ozone interference and background contamination are not mere suggestions but absolute requirements for accurate analysis. By implementing the self-validating steps outlined in this guide, from the mandatory use of ozone scrubbers and field blanks to rigorous calibration and clean handling, researchers can generate high-quality, comparable data, ensuring scientific integrity across different studies and laboratories. The evolution towards UHPLC systems further enhances throughput without compromising data quality, promising even faster and more efficient monitoring in the future.[3][13]

References

A Senior Application Scientist's Guide to the Cross-Reactivity of 2,4-Dinitrophenylhydrazine with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Qualitative Test

For decades, the reaction of 2,4-dinitrophenylhydrazine (DNPH) with aldehydes and ketones, famously known as Brady's Test, has been a cornerstone of qualitative organic chemistry.[1][2] The formation of a vibrant yellow, orange, or red precipitate—a 2,4-dinitrophenylhydrazone—provides a clear visual confirmation of a carbonyl group's presence.[3] However, for the modern researcher, particularly in fields like environmental analysis, drug development, and quality control, a deeper, quantitative understanding of this reaction is paramount. This guide moves beyond the qualitative to provide an in-depth comparison of DNPH's reactivity across different classes of carbonyl compounds, grounded in mechanistic principles and supported by validated analytical protocols.

We will explore the nuanced differences in reaction efficiency dictated by electronic and steric factors, discuss the practical implications for quantitative analysis via High-Performance Liquid Chromatography (HPLC), and provide field-proven insights into overcoming common analytical challenges. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to leverage the DNPH derivatization reaction with precision and confidence.

The Reaction Mechanism: A Tale of Two Steps

The formation of a 2,4-dinitrophenylhydrazone is a classic example of a nucleophilic addition-elimination, or condensation, reaction.[2][4] The overall process, which involves the joining of two molecules with the loss of a small molecule (water), is fundamentally governed by two key steps.[5] Understanding this mechanism is crucial to explaining the observed differences in reactivity among various carbonyl compounds.

The reaction is typically catalyzed by acid, which serves to activate the carbonyl group.[6] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic amino group of DNPH.[7]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination (Dehydration) Carbonyl R(R')C=O H+ H+ Protonated_Carbonyl R(R')C=O⁺H DNPH DNPH-NH₂ Carbinolamine Carbinolamine Intermediate Protonated_Carbinolamine Protonated Carbinolamine Hydrazone_H2O Hydrazone + H₂O

However, the role of pH is a delicate balance. While acid catalysis is necessary, excessively low pH will protonate the nitrogen of the DNPH's amino group, neutralizing its nucleophilicity and inhibiting the reaction.[6] Standardized methods, such as those from the U.S. Environmental Protection Agency (EPA), often recommend a pH of approximately 3 for broad carbonyl analysis and a pH of 5 if formaldehyde is the sole analyte of interest.[8][9]

Comparative Reactivity: A Quantitative Look at Cross-Reactivity

The efficiency and rate of hydrazone formation are not uniform across all carbonyl compounds. The structure of the aldehyde or ketone profoundly influences its reactivity with DNPH. This reactivity is primarily governed by two factors: the electronic nature of the carbonyl carbon and the steric hindrance surrounding it.

Reactivity Hierarchy: Aldehydes vs. Ketones

A fundamental principle is that aldehydes are generally more reactive towards DNPH than ketones . This can be attributed to:

  • Steric Effects: Aldehydes possess at least one small hydrogen atom attached to the carbonyl carbon, presenting a smaller profile for the approaching DNPH molecule. Ketones, with two bulkier alkyl or aryl groups, create more significant steric hindrance, slowing the rate of nucleophilic attack.[10]

  • Electronic Effects: The two alkyl groups on a ketone are electron-donating, which reduces the partial positive charge (electrophilicity) on the carbonyl carbon. Aldehydes have only one such group, making their carbonyl carbon more electrophilic and thus a more attractive target for the DNPH nucleophile.

Experimental evidence confirms this hierarchy. In competitive derivatization studies where DNPH is the limiting reagent, the observed order of reaction rates is: Formaldehyde > Acetaldehyde >> Acetone [11][12]

This demonstrates that even among simple aliphatic aldehydes, the smaller and less sterically hindered formaldehyde is the most reactive. The drop-off in reactivity to acetone, the simplest ketone, is significant.[12]

Aliphatic vs. Aromatic Carbonyls

Within the aldehyde class, aliphatic aldehydes are typically more reactive than aromatic aldehydes (e.g., benzaldehyde). This difference is rooted in electronic effects. The benzene ring in an aromatic aldehyde engages in resonance with the carbonyl group, delocalizing the pi electrons and reducing the partial positive charge on the carbonyl carbon.[10] This resonance stabilization makes the carbonyl group less electrophilic and therefore less reactive towards nucleophiles compared to its aliphatic counterparts.[13]

Impact of Steric Hindrance in Ketones

As the size of the alkyl groups attached to the carbonyl carbon increases, the reactivity of ketones decreases. This is evident in the equilibrium constants (Kobsd) for hydrazone formation, where a smaller constant indicates a less favorable reaction. Studies on ketone-DNPH derivatives have shown that hydrazones formed from 2-ketones (e.g., 2-pentanone) have lower equilibrium constants than those from corresponding 3-ketones (e.g., 3-pentanone), illustrating the impact of steric bulk on the stability of the product.

Carbonyl Compound ClassGeneral StructureKey Factors Influencing ReactivityRelative Reactivity with DNPH
Aliphatic Aldehydes R-CHO (R=Alkyl)Minimal steric hindrance; high electrophilicity.Highest
Aromatic Aldehydes Ar-CHO (Ar=Aryl)Resonance stabilization reduces electrophilicity.High (but lower than aliphatic)
Aliphatic Ketones R-CO-R' (R, R'=Alkyl)Increased steric hindrance; electron-donating groups reduce electrophilicity.Moderate to Low
Aromatic Ketones Ar-CO-R or Ar-CO-Ar'Significant steric hindrance and resonance stabilization.Low
Carboxylic Acids, Esters, Amides R-COOH, R-COOR', R-CONR'₂Strong resonance stabilization makes the carbonyl carbon non-reactive to DNPH.No Reaction [5]

Experimental Protocols for Quantitative Analysis

For reliable quantitative comparison, a standardized methodology is essential. The U.S. EPA Method 8315A provides a robust framework for the determination of various carbonyl compounds by derivatization with DNPH followed by HPLC analysis.[14][15]

Preparation of Reagents
  • DNPH Reagent: A saturated solution of high-purity DNPH is prepared in acetonitrile. It is crucial that the DNPH reagent itself is free from carbonyl contamination.[16] The reagent should be stored at 4°C in the dark.[9]

  • Acid Catalyst: The DNPH solution is typically acidified, for example, with hydrochloric or phosphoric acid, to achieve the optimal pH for the reaction.[16]

Sample Derivatization Workflow (Aqueous Sample)

This workflow is adapted from EPA Method 8315A for aqueous samples.[17]

G

Step-by-Step Protocol:

  • Sample Preparation: A measured volume of the aqueous sample (e.g., 100 mL) is collected.

  • Buffering: The sample is buffered to a pH of 3.[9][17] This step is critical for ensuring consistent and optimal reaction conditions.

  • Derivatization: An excess of the acidified DNPH reagent is added to the sample. The reaction mixture is allowed to stand for a sufficient time to ensure complete derivatization of the target carbonyls.

  • Solid-Phase Extraction (SPE): The solution is passed through a C18 SPE cartridge. The nonpolar hydrazone derivatives are retained on the sorbent while more polar matrix components are washed away.

  • Elution: The retained hydrazones are eluted from the SPE cartridge with a small volume of a suitable solvent, typically acetonitrile.[17]

  • Analysis: The eluate is analyzed by HPLC with a UV detector set to approximately 360 nm, which is near the absorbance maximum for many dinitrophenylhydrazones.[17]

Field-Proven Insights: Overcoming Analytical Challenges

While DNPH derivatization is a powerful technique, achieving accurate and reproducible quantitative data requires awareness of potential pitfalls.

Interference from Oxidants: The Ozone Problem

When sampling airborne carbonyls, atmospheric ozone presents a significant interference. Ozone can degrade both the DNPH reagent on the sampling cartridge and the hydrazone derivatives that are formed, leading to erroneously low measurements.[13][16]

  • Traditional Solution: The most common approach is to use an ozone scrubber placed upstream of the DNPH cartridge. These scrubbers often contain potassium iodide (KI), which reacts with and removes ozone from the air stream.[13][18]

  • Causality and Limitations: However, under high humidity conditions (>80% RH), KI scrubbers can become problematic. Moisture can cause the KI to trap more volatile carbonyls and can also lead to the formation of oxidative species that may degrade the DNPH cartridge.[10]

  • Advanced Solution: For high-humidity environments, alternative scrubbers have been developed. These may use silica gel impregnated with reagents like 1,2-bis(2-pyridyl)ethylene (BPE) or hydroquinone (HQ) , which effectively remove ozone without the humidity-related drawbacks of KI.[10]

The Challenge of Isomerism

Unsymmetrical aldehydes and ketones can form two distinct geometric isomers of the hydrazone product: the syn and anti (or E/Z) isomers.[4] These isomers may have slightly different physical properties and can exhibit different retention times in an HPLC separation, sometimes appearing as two separate, closely eluting peaks or as a single broadened peak.[4]

  • Analytical Impact: This isomerization can complicate quantification, as calibration standards and samples must be treated identically to ensure a consistent and reproducible isomer ratio. Acidic conditions, often present in the HPLC mobile phase, can catalyze the interconversion between isomers, affecting peak shape and resolution.[19]

  • Mitigation Strategy: The most effective strategy is to develop an HPLC method that can baseline-resolve the two isomers, allowing them to be quantified as a single analyte by summing their peak areas. If separation is not possible, it is critical to ensure that conditions (especially pH and light exposure) for both standards and samples are identical to maintain a consistent equilibrium between the isomers.[19]

HPLC Troubleshooting for DNPH Derivatives
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with active silanols on the HPLC column. - Incorrect mobile phase pH.- Use a high-purity, end-capped C18 column. - Add a small amount of acid (e.g., phosphoric acid) to the mobile phase to suppress silanol ionization.[20]
Drifting Retention Times - Poor column temperature control. - Inconsistent mobile phase composition. - Column not fully equilibrated.- Use a thermostatted column compartment. - Prepare fresh mobile phase daily and ensure proper mixing/degassing. - Increase column equilibration time between runs.[7]
Ghost Peaks - Contamination in the mobile phase or injector. - Late elution of components from a previous injection.- Use high-purity HPLC-grade solvents. - Implement a column flushing step with a strong solvent (e.g., 100% acetonitrile) at the end of each analytical sequence.[21]
Poor Resolution of Isomers - Suboptimal mobile phase composition or gradient. - Inappropriate column chemistry.- Adjust the mobile phase gradient to increase separation time. - Experiment with different C18 columns that may offer different selectivity for the isomers.[22]

Conclusion

The reaction between 2,4-dinitrophenylhydrazine and carbonyl compounds is a versatile and robust tool for chemical analysis. While its qualitative application is straightforward, its use in quantitative studies demands a sophisticated understanding of the factors governing its cross-reactivity. Reactivity follows a clear and predictable hierarchy, with simple aliphatic aldehydes reacting most readily and sterically hindered or aromatic ketones reacting least. By leveraging standardized protocols such as EPA Method 8315A and implementing strategies to mitigate known interferences from ozone and challenges like hydrazone isomerism, researchers can achieve highly accurate and defensible quantitative data. This guide provides the foundational knowledge and practical insights necessary to move beyond a simple color change and utilize DNPH derivatization as a precise quantitative technique.

References

A Head-to-Head Performance Evaluation: APPI-MS versus APCI-MS for the Analysis of Dinitrophenylhydrazones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the sensitive and accurate quantification of carbonyl compounds is a frequent analytical challenge. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established strategy to enhance the detectability of these compounds by converting them into their corresponding dinitrophenylhydrazones. The choice of the ionization source in liquid chromatography-mass spectrometry (LC-MS) is critical for achieving optimal performance in the analysis of these derivatives. This guide provides an in-depth, evidence-based comparison of two powerful atmospheric pressure ionization techniques: Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI), for the analysis of dinitrophenylhydrazones.

The Crucial Role of Ionization in DNPH Analysis

The successful analysis of DNPH derivatives by LC-MS hinges on the efficient generation of gas-phase ions from the derivatized analytes. Both APPI and APCI are well-suited for compounds of low to moderate polarity, a characteristic of many DNPH derivatives. However, the underlying ionization mechanisms of these two techniques are fundamentally different, leading to significant variations in sensitivity, selectivity, and susceptibility to matrix effects. This guide will dissect these differences to provide a clear rationale for selecting the most appropriate ionization source for your specific analytical needs.

Unveiling the Ionization Mechanisms: APPI and APCI

A nuanced understanding of how APPI and APCI generate ions is paramount to appreciating their respective strengths and weaknesses in the context of DNPH analysis.

Atmospheric Pressure Photoionization (APPI): A Photon-Driven Process

APPI utilizes a vacuum ultraviolet (VUV) lamp to emit high-energy photons that ionize the analyte molecules.[1][2] This process can occur through two primary pathways:

  • Direct APPI: The analyte molecule directly absorbs a photon and ejects an electron, forming a radical cation (M•+).

  • Dopant-Assisted APPI: A photo-ionizable dopant, introduced into the mobile phase or as a gas, is ionized by the VUV lamp. The dopant ions then transfer their charge to the analyte molecules through gas-phase reactions.[3]

This photon-based ionization makes APPI particularly effective for non-polar and weakly polar compounds that are challenging to ionize by other techniques.[1][2][3]

cluster_APPI APPI Mechanism Analyte_Vapor Analyte Vapor (M) Analyte_Ion Analyte Radical Cation (M•+) Analyte_Vapor->Analyte_Ion Direct Photoionization VUV_Photon VUV Photon (hν) Protonated_Analyte Protonated Analyte ([M+H]+) Analyte_Ion->Protonated_Analyte Proton Abstraction Solvent Solvent (S)

Caption: Direct Atmospheric Pressure Photoionization (APPI) mechanism.

Atmospheric Pressure Chemical Ionization (APCI): Corona Discharge and Chemical Reactions

APCI, in contrast, employs a corona discharge needle to ionize the mobile phase solvent molecules, creating a plasma of reagent ions.[4] These reagent ions then undergo a series of gas-phase chemical reactions with the vaporized analyte molecules, typically leading to protonation ([M+H]+) or deprotonation ([M-H]-).[4][5] The efficiency of this process is dependent on the proton affinities of the analyte and the solvent.

cluster_APCI APCI Mechanism Solvent_Vapor Solvent Vapor Reagent_Ions Reagent Ions Solvent_Vapor->Reagent_Ions Ionization Corona_Discharge Corona Discharge Protonated_Analyte Protonated Analyte ([M+H]+) Reagent_Ions->Protonated_Analyte Proton Transfer Analyte_Vapor Analyte Vapor (M)

Caption: Atmospheric Pressure Chemical Ionization (APCI) mechanism.

Head-to-Head Comparison: APPI-MS vs. APCI-MS for DNPH Analysis

The theoretical differences in ionization mechanisms translate into tangible performance disparities. For the analysis of DNPH derivatives, APPI often demonstrates distinct advantages.

Performance MetricAPPI-MSAPCI-MSRationale & Supporting Evidence
Sensitivity Generally HigherModerate to HighStudies have shown that for the analysis of DNPH derivatives of aldehydes and ketones, APPI-MS can provide lower limits of detection compared to APCI-MS under similar conditions.[6][7][8][9] This is often attributed to a lower chemical background and more efficient ionization of the less polar DNPH derivatives.
Analyte Polarity Range Excellent for non-polar to moderately polar compoundsGood for polar to moderately polar compoundsAPPI is particularly advantageous for non-polar and weakly polar compounds that are challenging for other ionization techniques.[1][2][3] DNPH derivatization increases the non-polar character of carbonyls, making them well-suited for APPI. APCI is also effective for these compounds, but its reliance on proton transfer can be less efficient for very non-polar species.[4][10]
Matrix Effects Lower SusceptibilityModerate SusceptibilityAPPI is known to be less prone to ion suppression and matrix effects compared to APCI.[1][2] This is a significant advantage when analyzing complex samples, such as biological fluids or environmental extracts, where co-eluting matrix components can interfere with the ionization of the target analytes.
Selectivity HighModerateThe direct photoionization mechanism of APPI can lead to greater selectivity, as only compounds with an ionization potential below the photon energy of the VUV lamp will be ionized.[1] This can result in cleaner mass spectra with reduced background noise.
Thermal Degradation Less PronePotential for DegradationWhile both techniques involve heated nebulization, the high temperatures required for APCI (often 350-500°C) can sometimes lead to the thermal degradation of labile analytes.[4][11] APPI can often be operated at lower temperatures, preserving the integrity of thermally sensitive DNPH derivatives.
In-source Fragmentation Generally "softer"Can be "harsher"Both are considered soft ionization techniques, but the high-energy environment of the APCI corona discharge can sometimes induce more in-source fragmentation compared to the more gentle photoionization process of APPI.[11][12]

Experimental Protocol: A Comparative Workflow

To provide a robust comparison, the following experimental workflow is proposed. This protocol is designed to be a self-validating system, allowing for a direct and objective assessment of APPI-MS and APCI-MS performance for a given set of DNPH derivatives.

cluster_Workflow Comparative Experimental Workflow Sample_Prep 1. Sample Preparation (DNPH Derivatization) LC_Separation 2. LC Separation (Optimized for DNPHs) Sample_Prep->LC_Separation Split_Flow 3. Post-Column Flow Splitting LC_Separation->Split_Flow APPI_MS 4a. APPI-MS Analysis Split_Flow->APPI_MS 50% APCI_MS 4b. APCI-MS Analysis Split_Flow->APCI_MS 50% Data_Acquisition 5. Simultaneous Data Acquisition APPI_MS->Data_Acquisition APCI_MS->Data_Acquisition Data_Analysis 6. Head-to-Head Data Comparison Data_Acquisition->Data_Analysis

Caption: Workflow for the comparative evaluation of APPI-MS and APCI-MS.

Step 1: DNPH Derivatization of Carbonyl Standards
  • Prepare a DNPH solution: Dissolve 2,4-dinitrophenylhydrazine in a suitable solvent, such as acetonitrile, acidified with a small amount of a strong acid (e.g., sulfuric acid) to catalyze the reaction.

  • Prepare carbonyl standards: Create a series of standard solutions of the target carbonyl compounds in acetonitrile at known concentrations.

  • Derivatization reaction: Mix the DNPH solution with each carbonyl standard. Allow the reaction to proceed to completion. The reaction can be accelerated by gentle heating.[13]

  • Sample dilution: Dilute the resulting DNPH derivative solutions to the desired concentration range for LC-MS analysis.

Step 2: Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column is typically suitable for the separation of DNPH derivatives.[14][15]

  • Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.[14][16] The addition of a small amount of formic acid to the mobile phase can aid in protonation for positive ion mode analysis.[14]

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is typical.

  • Column Temperature: Maintain a constant column temperature, for example, 40°C, to ensure reproducible retention times.[16]

Step 3: Mass Spectrometry Parameters

For a direct comparison, it is crucial to optimize the parameters for each ionization source independently to ensure that each is operating under its optimal conditions.

APPI-MS Parameters:

  • Ionization Mode: Negative ion mode is often preferred for DNPH derivatives, detecting the [M-H]- ion.[6][8][17]

  • Vaporizer Temperature: Optimize in the range of 300-450°C.

  • Drying Gas Flow and Temperature: Adjust to ensure efficient desolvation.

  • Nebulizer Pressure: Optimize for a stable spray.

  • Capillary Voltage: Optimize for maximum ion signal.

  • Fragmentor Voltage: Adjust to minimize in-source fragmentation and maximize the signal of the molecular ion.

APCI-MS Parameters:

  • Ionization Mode: Negative ion mode is also effective for detecting the deprotonated molecules of DNPH-aldehydes.[16]

  • Vaporizer Temperature: Typically higher than APPI, in the range of 350-500°C.[4]

  • Drying Gas Flow and Temperature: Optimize for efficient desolvation.

  • Nebulizer Pressure: Optimize for a stable spray.

  • Corona Current: Typically in the range of 2-5 µA.[4]

  • Capillary Voltage: Optimize for maximum ion signal.

  • Fragmentor Voltage: Adjust to minimize in-source fragmentation.

Concluding Remarks

For the analysis of dinitrophenylhydrazones, both APPI-MS and APCI-MS are viable and powerful techniques. However, the evidence suggests that APPI-MS often holds a competitive edge, particularly in terms of sensitivity and reduced susceptibility to matrix effects. [6][8][18][19] The lower detection limits achievable with APPI can be critical when analyzing trace levels of carbonyl compounds in complex matrices.

The choice of ionization source should always be guided by empirical data. The provided experimental workflow offers a robust framework for conducting a direct, in-house comparison of APPI-MS and APCI-MS, enabling you to make an informed decision based on the specific requirements of your analytical method. By carefully considering the principles and performance characteristics of each technique, researchers can unlock the full potential of their LC-MS instrumentation for the challenging yet crucial task of carbonyl compound analysis.

References

A Critical Evaluation of Flavonoid Quantification: A Simplified 2,4-Dinitrophenylhydrazine Assay Versus Standard Colorimetric Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of natural product research, drug discovery, and quality control, the accurate quantification of flavonoids is of paramount importance. These polyphenolic compounds, ubiquitous in the plant kingdom, exhibit a wide array of biological activities, making them attractive candidates for therapeutic development. While sophisticated chromatographic techniques like HPLC and LC-MS provide high specificity and sensitivity, colorimetric assays remain a mainstay in many laboratories due to their simplicity, high throughput, and cost-effectiveness.

This guide provides an in-depth comparison of a simplified 2,4-dinitrophenylhydrazine (DNPH) assay for flavonoid quantification with two of the most commonly employed standard methods: the aluminum chloride (AlCl₃) colorimetric assay and the Folin-Ciocalteu assay. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a critical analysis of their respective performance characteristics, empowering researchers to make informed decisions for their specific applications.

The Chemical Basis of Flavonoid Quantification

The colorimetric quantification of flavonoids hinges on chemical reactions that produce a colored product, the absorbance of which is proportional to the concentration of the flavonoids present. The specificity and reliability of these assays are dictated by the nature of these reactions.

The 2,4-Dinitrophenylhydrazine (DNPH) Assay: A Reaction with the Carbonyl Group

The DNPH assay is traditionally used for the quantification of aldehydes and ketones. Its application to flavonoids is based on the reaction of DNPH with the carbonyl group present in the C-ring of the flavonoid skeleton, forming a colored 2,4-dinitrophenylhydrazone adduct under acidic conditions.[1] A simplified version of this assay has been developed to broaden its applicability to various flavonoid classes.[2]

The Aluminum Chloride (AlCl₃) Assay: Chelation with Hydroxyl and Carbonyl Groups

The aluminum chloride method is one of the most widely used for the determination of total flavonoid content. The principle of this assay is the chelation reaction between aluminum chloride and specific functional groups on the flavonoid molecule. AlCl₃ forms stable acid complexes with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols.[1][3] It can also form labile complexes with ortho-dihydroxyl groups in the A or B rings of flavonoids.[1] This complex formation results in a bathochromic shift, producing a yellow-colored solution.

The Folin-Ciocalteu Assay: A Measure of Total Reducing Capacity

It is crucial to understand that the Folin-Ciocalteu assay is not specific for flavonoids. It measures the total reducing capacity of a sample.[4] The Folin-Ciocalteu reagent contains a mixture of phosphomolybdate and phosphotungstate. In an alkaline medium, phenolic compounds (including flavonoids) and other reducing substances donate an electron to this complex, reducing it to a blue-colored molybdenum-tungsten complex.[5] The intensity of the blue color is proportional to the total concentration of reducing compounds.

Comparative Analysis of Assay Performance

The choice of an appropriate assay depends on a thorough understanding of its performance characteristics, including specificity, sensitivity, and linearity.

Specificity and Interferences
  • Simplified DNPH Assay: While initially thought to be specific for flavanones, studies have shown that a simplified protocol with heating can also detect flavones and flavonols.[2][6] However, a significant drawback is its potential for interference from other carbonyl-containing compounds that may be present in crude extracts.[5]

  • Aluminum Chloride Assay: This method is selective for flavonols and flavones that possess a C-4 keto group and a C-3 or C-5 hydroxyl group.[7] Its response can vary significantly between different flavonoid subclasses, and it may not be suitable for the accurate quantification of total flavonoids in complex mixtures containing diverse structures.[8][9] Some studies have highlighted conceptual and methodological flaws in the AlCl₃ assay, leading to potentially inaccurate results.[8]

  • Folin-Ciocalteu Assay: The lack of specificity is the major limitation of this method for flavonoid quantification. The reagent reacts with a wide range of reducing substances, including phenolic acids, ascorbic acid, reducing sugars, and some amino acids, which can lead to an overestimation of the flavonoid content.[4][10]

Sensitivity and Linearity

The sensitivity and linear range of an assay are critical for accurate quantification. The following table summarizes the available data for the three methods. It is important to note that direct comparison is challenging due to variations in experimental conditions and reporting units across different studies.

AssayStandardLinearity RangeLODLOQCitation(s)
Simplified DNPH Assay Quercetin0.2 - 1.0 µmolesNot ReportedNot Reported[11]
Rutin0.5 - 2.0 µmolesNot ReportedNot Reported[11]
Diosmin0.5 - 3.75 µmolesNot ReportedNot Reported[11]
Morin1.0 - 4.0 µmolesNot ReportedNot Reported[11]
Aluminum Chloride Assay Quercetin125 - 2000 ng/spot251.03 ng/spot760.71 ng/spot[12]
QuercetinNot specified1.4 mg/g4.1 mg/g[13]
Folin-Ciocalteu Assay Gallic Acid2.5 - 50.0 µg/mL0.195 µg/mL0.591 µg/mL
Gallic Acid20 - 120 mg/LNot ReportedNot Reported[14]
Pyrogallol3.68 - 26.88 µg/mL1.84 µg/mL3.34 µg/mL[1]

Note: The linearity for the DNPH assay was reported in µmoles. For a general comparison, 1 µmole of quercetin is approximately 302 µg.

From the available data, the simplified DNPH assay is reported to be 8 to 76 times less sensitive than a standard HCl-based flavonoid assay.[11] The Folin-Ciocalteu and aluminum chloride assays generally exhibit good sensitivity with low limits of detection and quantification.

Experimental Protocols

To ensure reproducibility and accuracy, it is essential to follow standardized protocols. Below are detailed, step-by-step methodologies for each assay.

Simplified 2,4-Dinitrophenylhydrazine (DNPH) Assay Protocol

This protocol is adapted from a simplified method capable of assaying both flavonols and flavones.[2]

Reagents:

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent: Dissolve 1 g of DNPH in 100 mL of 2 M HCl.

  • Methanol

  • 1 M Sodium Hydroxide (NaOH)

  • Standard flavonoid solutions (e.g., quercetin, rutin) in methanol.

Procedure:

  • To 1.0 mL of the sample or standard solution in a test tube, add 2.0 mL of methanol and 0.5 mL of the DNPH reagent.

  • Incubate the mixture in a water bath at 80°C for 15 minutes.

  • Cool the tubes to room temperature.

  • Add 3.0 mL of 1 M NaOH.

  • Mix thoroughly and allow the color to develop for 10-15 minutes.

  • Measure the absorbance at 470 nm against a blank containing all reagents except the flavonoid sample/standard.

  • Construct a standard curve using known concentrations of a reference flavonoid.

Aluminum Chloride (AlCl₃) Colorimetric Assay Protocol

This is a commonly used protocol for the determination of total flavonoid content.[15]

Reagents:

  • 2% Aluminum Chloride (AlCl₃) in methanol.

  • Methanol

  • Standard flavonoid solution (e.g., quercetin) in methanol.

Procedure:

  • To 0.5 mL of the sample or standard solution, add 1.5 mL of methanol, 0.1 mL of 10% AlCl₃, 0.1 mL of 1 M potassium acetate, and 2.8 mL of distilled water.

  • Mix and incubate at room temperature for 30 minutes.

  • Measure the absorbance at 415 nm against a blank containing all reagents except the AlCl₃.

  • Prepare a standard curve using a reference flavonoid like quercetin.

Folin-Ciocalteu Assay Protocol for Total Phenolics

This protocol is a standard method for determining the total reducing capacity of a sample.[11][15]

Reagents:

  • Folin-Ciocalteu reagent (commercially available, typically 2 N). Dilute 1:10 with distilled water before use.

  • 7.5% (w/v) Sodium Carbonate (Na₂CO₃) solution.

  • Standard solution (e.g., gallic acid) in methanol or water.

Procedure:

  • To 0.5 mL of the sample or standard solution, add 2.5 mL of the 1:10 diluted Folin-Ciocalteu reagent.

  • Allow the mixture to stand for 5 minutes at room temperature.

  • Add 2.0 mL of 7.5% Na₂CO₃ solution.

  • Mix thoroughly and incubate in the dark at room temperature for 1 hour.

  • Measure the absorbance at 765 nm against a blank containing all reagents except the sample/standard.

  • Construct a standard curve using a reference standard like gallic acid.

Visualizing the Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for each assay.

DNPH_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement Sample Sample/Standard Solution Mix Mix Sample, Methanol, & DNPH Reagent Sample->Mix Methanol Methanol Methanol->Mix DNPH DNPH Reagent DNPH->Mix Incubate Incubate at 80°C for 15 min Mix->Incubate Cool Cool to Room Temp Incubate->Cool Add_NaOH Add 1M NaOH Cool->Add_NaOH Color_Dev Color Development (10-15 min) Add_NaOH->Color_Dev Absorbance Measure Absorbance at 470 nm Color_Dev->Absorbance AlCl3_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement Sample Sample/Standard Solution Mix Mix all components Sample->Mix Methanol Methanol Methanol->Mix AlCl3 10% AlCl3 AlCl3->Mix K_Acetate 1M Potassium Acetate K_Acetate->Mix Water Distilled Water Water->Mix Incubate Incubate at Room Temp for 30 min Mix->Incubate Absorbance Measure Absorbance at 415 nm Incubate->Absorbance Folin_Ciocalteu_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement Sample Sample/Standard Solution Mix1 Mix Sample & Folin Reagent Sample->Mix1 Folin_Reagent Diluted Folin-Ciocalteu Reagent Folin_Reagent->Mix1 Na2CO3 7.5% Sodium Carbonate Incubate1 Incubate for 5 min Mix1->Incubate1 Add_Na2CO3 Add Sodium Carbonate Incubate1->Add_Na2CO3 Incubate2 Incubate in Dark for 1 hour Add_Na2CO3->Incubate2 Absorbance Measure Absorbance at 765 nm Incubate2->Absorbance

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-(2,4-Dinitrophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity for a Key Synthetic Intermediate

In the landscape of chemical synthesis and pharmaceutical development, the purity of a starting material is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of the final product are built. 2-(2,4-Dinitrophenoxy)ethanol (DNPE), a yellow crystalline solid, serves as a versatile intermediate in various organic syntheses.[1] Its dinitrophenoxy moiety makes it a useful building block, but also signals a potential for toxicological concerns inherent to many nitroaromatic compounds.[1]

The synthesis of DNPE, typically via the condensation of 2,4-dinitrochlorobenzene (DNCB) with ethylene glycol, can introduce a spectrum of impurities.[2][3] These may include unreacted starting materials, over-alkylation by-products like bis(2,4-dinitrophenoxy)ethane (BDNE), and other process-related impurities.[2][4] For researchers in drug development, the presence of such impurities, even at trace levels, can have profound consequences, potentially altering biological activity or posing safety risks. Regulatory bodies like the FDA and the principles outlined by the International Conference on Harmonisation (ICH) mandate rigorous impurity profiling for all materials used in the manufacture of active pharmaceutical ingredients (APIs).[5]

This guide provides a comprehensive framework for assessing the purity of synthesized DNPE, centered on the robust and widely adopted technique of High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development, present a detailed experimental protocol, and objectively compare HPLC with alternative orthogonal techniques to ensure a holistic and scientifically sound approach to purity verification.

The Primary Workhorse: Reversed-Phase HPLC with UV Detection

For a non-volatile, polar organic molecule containing a strong UV chromophore like DNPE, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the quintessential analytical tool. Its prevalence in quality control laboratories is a testament to its precision, robustness, and quantitative accuracy.[6][7]

The Causality Behind Method Development Choices

The development of a successful HPLC method is not a matter of chance but of deliberate, science-driven choices. The goal is to create a self-validating system where consistent results are a product of a well-understood and controlled process.

  • Column Selection: The polarity of DNPE, conferred by its hydroxyl and nitro groups, makes a C18 (octadecylsilane) column the logical first choice.[1] This non-polar stationary phase provides effective retention for moderately polar analytes through hydrophobic interactions. For nitroaromatic compounds, a Phenyl-Hexyl column can be an excellent alternative, offering different selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic structure.[8][9]

  • Mobile Phase Strategy: A gradient elution using a mixture of water and an organic solvent like acetonitrile (ACN) or methanol is typically employed. A gradient is crucial for impurity profiling as it ensures that highly polar, early-eluting impurities (e.g., residual ethylene glycol, though it lacks a UV chromophore) and highly non-polar, late-eluting impurities (e.g., the BDNE by-product) are all eluted within a reasonable timeframe with good peak shape. The use of a weak acid, such as 0.1% formic acid, in the aqueous phase is a common practice to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks and highly reproducible retention times.[9]

  • Detection Wavelength: The dinitrophenyl group in DNPE is a strong chromophore. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable during method development to determine the wavelength of maximum absorbance (λ-max). For dinitrophenyl compounds, a wavelength of 254 nm is often a reliable choice, providing excellent sensitivity for the parent compound and related aromatic impurities.[8] The ability of a DAD/PDA to acquire full UV spectra also allows for peak purity analysis, a critical component of a self-validating method.

The logical flow of developing a robust HPLC method is visualized below.

Caption: Workflow for HPLC method development for DNPE analysis.

Detailed Experimental Protocol: HPLC-UV Purity Assessment

This protocol describes a validated method for determining the purity of 2-(2,4-Dinitrophenoxy)ethanol by area percent.

Reagents and Materials
  • 2-(2,4-Dinitrophenoxy)ethanol (DNPE) sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (LC-MS Grade)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column thermostat, and a DAD/PDA detector. (e.g., Waters Alliance, Agilent 1260/1290)

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

Standard and Sample Preparation
  • Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water.

  • Sample Solution Preparation: Accurately weigh approximately 25 mg of the synthesized DNPE into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of approximately 0.5 mg/mL. Mix thoroughly.

  • Blank Preparation: Use the diluent as a blank.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Column Temperature 30 °C
Injection Volume 5 µL
Detection DAD/PDA at 254 nm
Run Time 25 minutes
System Suitability and Data Analysis
  • System Suitability: Before sample analysis, inject the sample solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of the main DNPE peak is ≤1.0%. This ensures the trustworthiness and reproducibility of the analytical system.[10]

  • Data Analysis: Integrate all peaks in the chromatogram from the sample injection, disregarding any peaks from the blank and any peaks with an area less than 0.05%.

  • Purity Calculation: Calculate the purity of DNPE using the area normalization method: Purity (%) = (Area of DNPE Peak / Total Area of All Peaks) x 100

A Comparative Guide: HPLC vs. Orthogonal Techniques

While HPLC-UV is a powerful quantitative tool, relying on a single analytical technique can create blind spots. Orthogonal methods, which separate compounds based on different chemical principles, provide a more complete picture of sample purity.

Gas Chromatography (GC)

Gas chromatography separates analytes based on their volatility and interaction with the GC column stationary phase. For nitroaromatic compounds, specific detectors like the Nitrogen-Phosphorus Detector (NPD) or Electron Capture Detector (ECD) offer high selectivity and sensitivity.[11] However, a significant drawback for compounds like DNPE is the requirement for thermal stability. The high temperatures in the GC injector port can cause degradation of thermally labile molecules, such as many nitroaromatics, leading to inaccurate quantification and the appearance of artificial impurities.[12]

High-Resolution Mass Spectrometry (HRMS)

When coupled with liquid chromatography (LC-HRMS), this technique is the gold standard for impurity identification.[13] While HPLC-UV can quantify impurities relative to the main peak, it cannot identify them without a reference standard. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of the elemental formula of an unknown impurity.[5][13] Further fragmentation analysis (MS/MS) can then be used to elucidate the impurity's chemical structure. This capability is indispensable during process development to understand the formation of by-products and degradation products.[14]

Performance Comparison Table
FeatureHPLC-UV GC-NPD/ECD LC-HRMS
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gas mobile phase and liquid/solid stationary phase.LC separation followed by high-resolution mass-to-charge ratio measurement.
Selectivity for DNPE Good; based on polarity and hydrophobicity.Excellent with NPD/ECD; based on volatility and presence of nitrogen/electronegative groups.[11]Superior; based on chromatographic retention and unique mass-to-charge ratio.[14]
Impurity Identification Not possible without reference standards.Limited; relies on retention time matching.Excellent; provides elemental composition and structural information for unknown impurities.[13][14]
Key Limitation for DNPE Co-eluting impurities with similar UV spectra can be missed.High risk of thermal degradation of DNPE in the injector port.[12]Higher operational complexity and cost.
Best Use Case Routine QC, purity quantification, stability testing.Analysis of volatile, thermally stable impurities (e.g., residual solvents).Impurity identification, structural elucidation, process development support.

Field Insights: Troubleshooting Common HPLC Issues

A robust method must be accompanied by a logical troubleshooting strategy. The following diagram outlines a decision-making process for common chromatographic issues encountered during the analysis of DNPE.

HPLC_Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues Start Problem Observed Peak_Tailing Peak Tailing? Start->Peak_Tailing RT_Shift Retention Time Shifting? Start->RT_Shift Sol_1 Check Mobile Phase pH (Is Formic Acid Present?) Peak_Tailing->Sol_1 Yes Sol_2 Column Overload? (Reduce Concentration) Sol_1->Sol_2 pH OK Sol_3 Column Degradation? (Replace Column) Sol_2->Sol_3 Conc. OK Sol_4 Check Pump Flow Rate & Mobile Phase Composition RT_Shift->Sol_4 Yes Sol_5 Column Temperature Stable? Sol_4->Sol_5 Flow/Comp. OK

Caption: A decision tree for troubleshooting common HPLC issues.

Conclusion

The purity assessment of 2-(2,4-Dinitrophenoxy)ethanol is a critical step in ensuring its suitability for further use, particularly in the exacting field of drug development. This guide has established that while RP-HPLC with UV detection serves as a robust, reliable, and indispensable primary method for routine quality control and quantification, a comprehensive understanding of a substance's impurity profile demands a multi-faceted approach. The judicious application of orthogonal techniques, especially the unparalleled power of LC-HRMS for structural elucidation, provides the highest level of scientific integrity and analytical confidence. By understanding the "why" behind each experimental choice and employing self-validating protocols, researchers can ensure that the data they generate is not only accurate but also defensible, forming a solid foundation for scientific advancement.

References

A Senior Application Scientist's Guide to the Sensitive Detection of Dinitrophenylhydrazones

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of analytical chemistry, particularly in pharmaceutical development and environmental monitoring, the accurate quantification of aldehydes and ketones is paramount. These carbonyl compounds are often present at trace levels, necessitating highly sensitive detection methods. A cornerstone of carbonyl analysis is the derivatization with 2,4-dinitrophenylhydrazine (DNPH), which converts the target analytes into their corresponding 2,4-dinitrophenylhydrazones (DNPH-hydrazones).[1] This process is foundational because the resulting hydrazone derivatives are brightly colored, crystalline solids that are more stable and possess strong chromophores, making them amenable to various detection techniques.[2][3]

This guide provides an in-depth comparison of the sensitivity of prevalent analytical methods for the detection of DNPH-hydrazones. We will delve into the mechanistic underpinnings of each technique, present supporting experimental data, and offer detailed protocols to empower researchers in selecting and implementing the optimal method for their specific application.

The Chemistry of Detection: The DNPH Derivatization Reaction

The universal first step in the sensitive detection of aldehydes and ketones is their reaction with DNPH, often referred to as Brady's reagent.[4][5][6] This is an acid-catalyzed nucleophilic addition-elimination reaction. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone, which exhibits a characteristic yellow to orange-red color.[6][7] Aromatic carbonyls tend to produce redder precipitates, while aliphatic ones are typically more yellow.[6][7]

This derivatization is crucial as it attaches a chromophore (the dinitrophenyl group) to the original carbonyl compound, which may itself lack a suitable group for detection by common analytical techniques like UV-Vis spectrophotometry or HPLC-UV.[2][8]

Caption: Reaction of a carbonyl compound with 2,4-dinitrophenylhydrazine.

Comparative Analysis of Detection Method Sensitivities

The choice of analytical technique is dictated by the required sensitivity, sample matrix, and available instrumentation. Below is a comparative overview of the most common methods for DNPH-hydrazone detection.

Detection MethodPrincipleTypical Limit of Detection (LOD)AdvantagesDisadvantages
UV-Vis Spectrophotometry Measures the absorbance of the colored DNPH-hydrazone solution at a specific wavelength (typically around 360-465 nm).[3][9]~0.1 - 5.0 mg/L[10]Simple, rapid, and cost-effective.Lower sensitivity compared to chromatographic methods; susceptible to interference from other absorbing compounds in the sample matrix.
Thin-Layer Chromatography (TLC) Separates DNPH-hydrazones on a solid stationary phase based on polarity. Visualization is by their inherent color.[2][11]Qualitative; semi-quantitative at best.Inexpensive, simple, and useful for rapid screening and reaction monitoring.[2][12]Low resolution and sensitivity; not suitable for precise quantification.
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection Separates DNPH-hydrazones on a chromatographic column, followed by detection using a UV or Diode Array Detector at ~360 nm.[10][13][14]0.12 - 0.38 mg/L[15] (can be lower, e.g., <1.5 pmol per injection[16])Good selectivity and sensitivity; widely available and robust.[13][17]Sensitivity can be limited by the molar absorptivity of the hydrazone.
HPLC with Mass Spectrometry (MS/MS) Detection Separates DNPH-hydrazones via HPLC, followed by highly selective and sensitive detection by a mass spectrometer.[18]0.010–0.621 ng/g (in meat samples)[19]; can be significantly lower than HPLC-UV.Extremely high sensitivity and selectivity; provides structural information for analyte confirmation.[18][20]Higher cost of instrumentation and maintenance; requires more expertise.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile DNPH-hydrazones by GC, followed by MS detection.As low as 10 pg per injection.[21]Very high sensitivity, especially with negative ion detection.[21]DNPH-hydrazones have high boiling points and may decompose at high temperatures, requiring careful optimization.[22]
Electrochemical Detection Measures the current generated by the oxidation or reduction of the DNPH-hydrazone at an electrode surface.[23][24]As low as 0.06 µM.[23]Potentially very high sensitivity and selectivity; can be used in portable devices.Can be susceptible to matrix effects and electrode fouling.

In-Depth Methodologies and Experimental Protocols

UV-Vis Spectrophotometry

Principle of Causality: This method leverages the strong UV-Vis absorbance of the DNPH-hydrazone product. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the carbonyl compound in the original sample, according to the Beer-Lambert law. A key consideration is the potential for interference from other colored or UV-absorbing compounds in the sample matrix. The addition of a base, such as NaOH, can cause a red shift in the maximum absorption wavelength, which can help to reduce interference from free DNPH.[9]

Experimental Protocol:

  • Standard Preparation: Prepare a series of standard solutions of the target carbonyl compound in a suitable solvent (e.g., methanol).

  • Derivatization: To a known volume of each standard and the unknown sample, add an excess of acidic DNPH solution (Brady's reagent). Allow the reaction to proceed for a specified time (e.g., 30 minutes) at a controlled temperature to ensure complete derivatization.

  • Color Development: For enhanced sensitivity and to shift the wavelength of maximum absorbance, add a strong base (e.g., 1 M NaOH) to the reaction mixture.[9]

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (e.g., ~465 nm after basification[9]) using a UV-Vis spectrophotometer.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the unknown sample from this curve.

High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)

Principle of Causality: HPLC provides the necessary separation of different DNPH-hydrazones from each other and from matrix components prior to detection. This separation is typically achieved using a reverse-phase C18 column. The UV/DAD detector then quantifies the separated hydrazones by measuring their absorbance at a specific wavelength, usually around 360 nm, where they exhibit strong absorbance.[10][13] This method is a standard and robust technique, as exemplified by EPA Method 8315A for the determination of carbonyl compounds.[13][17]

HPLC_Workflow Sample Sample + DNPH HPLC HPLC System (Pump, Injector) Sample->HPLC Column C18 Column HPLC->Column Detector UV/DAD Detector (~360 nm) Column->Detector Data Data Acquisition (Chromatogram) Detector->Data

Caption: A typical workflow for HPLC-UV/DAD analysis of DNPH-hydrazones.

Experimental Protocol (based on EPA Method 8315A principles): [13][14]

  • Sample Preparation and Derivatization:

    • For aqueous samples, buffer to pH 3 and add DNPH solution.[14]

    • For air samples, draw air through a silica gel cartridge coated with DNPH.

    • Allow sufficient time for the derivatization reaction to complete.

  • Extraction:

    • For aqueous samples, perform a solid-phase extraction (SPE) using a C18 cartridge to concentrate the DNPH-hydrazones and remove interferences. Elute with a suitable solvent like acetonitrile or ethanol.[13][25]

    • For air sampling cartridges, elute the derivatives with acetonitrile.[13]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used to separate a wide range of DNPH-hydrazones.

    • Flow Rate: Typically 1.0 mL/min.[10]

    • Injection Volume: 10-20 µL.

    • Detection: UV or Diode Array Detector at 360 nm.[10][13]

  • Quantification:

    • Prepare a calibration curve using standards of the DNPH-hydrazones of the target carbonyls.

    • Identify and quantify the analytes in the sample by comparing their retention times and peak areas to the standards.

HPLC with Mass Spectrometry (MS/MS) Detection

Principle of Causality: This method couples the powerful separation capabilities of HPLC with the exceptional sensitivity and selectivity of mass spectrometry. After the DNPH-hydrazones are separated on the HPLC column, they enter the mass spectrometer, where they are ionized (e.g., by electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI).[20][22] The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). MS/MS provides an additional layer of specificity by selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion. This significantly reduces background noise and enhances sensitivity. Studies have shown that LC-MS/MS can correctly quantify a much higher percentage of samples compared to LC-UV/DAD, especially for less abundant compounds.[18]

Experimental Protocol:

The sample preparation and HPLC separation steps are similar to those for HPLC-UV/DAD.

  • Mass Spectrometry Conditions:

    • Ionization Source: ESI or APCI, often in negative ion mode, which can provide abundant pseudomolecular ions [M-H]⁻.[26]

    • Detection Mode: Selected Ion Monitoring (SIM) for high sensitivity targeting specific compounds, or full scan to identify unknowns. Multiple Reaction Monitoring (MRM) in MS/MS for the highest selectivity and sensitivity.

  • Quantification:

    • Quantification is based on the peak area of the specific m/z transition for each analyte, using a calibration curve generated from standards.

Conclusion: Selecting the Appropriate Method

The choice of detection method for DNPH-hydrazones is a critical decision that directly impacts the quality and reliability of the analytical results.

  • For rapid, cost-effective screening where high sensitivity is not the primary concern, UV-Vis spectrophotometry is a viable option.

  • TLC serves as an excellent qualitative tool for reaction monitoring and purity assessment.[2]

  • HPLC with UV/DAD detection represents a robust and widely accessible workhorse method, offering a good balance of sensitivity and selectivity for many applications.[13][27]

  • When the utmost sensitivity and specificity are required, particularly for trace-level analysis in complex matrices, HPLC-MS/MS and GC-MS are the methods of choice.[18][21]

  • Electrochemical detection is an emerging technique that shows great promise for highly sensitive and potentially portable applications.[23][28]

By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate technique to meet their analytical objectives.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,4-Dinitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Immediate Safety Profile & Hazard Analysis

Before any handling or disposal protocol can be established, a thorough understanding of the subject compound, 2-(2,4-Dinitrophenyl)ethanol, is paramount. This nitroaromatic compound demands respect due to its acute toxicity and, critically, its potential explosive hazard, a characteristic shared by many dinitrophenyl derivatives.[1][2] The primary directive for handling this and related compounds is to prevent the formation of the dry, crystalline state, which can be highly sensitive to shock, friction, or heat.[1][3][4][5]

Structurally related to 2,4-Dinitrophenol (DNP), this compound should be managed with the same level of caution. The U.S. Environmental Protection Agency (EPA) classifies 2,4-Dinitrophenol as a P-listed, acutely hazardous waste under the Resource Conservation and Recovery Act (RCRA), with the waste code P048.[6][7] Given the acute toxicity and shared functional groups, it is imperative from a safety and compliance standpoint to manage this compound waste under this same classification.

The causality behind this stringent classification stems from two primary risk vectors:

  • Acute Toxicity: Dinitrophenols are toxic if swallowed, inhaled, or absorbed through the skin.[5][8] Exposure can lead to severe systemic effects, including nausea, fever, and damage to the central nervous system.[1][5]

  • Explosive Hazard: The defining risk for this chemical class is the potential for explosive decomposition.[2] When dinitrophenyl compounds dry out, they can form shock-sensitive crystals.[3][9] This dictates that all handling and storage procedures must be designed to prevent desiccation.

Hazard Profile Summary

For immediate reference, the key hazard information for this compound is summarized below.

Hazard CategoryClassification & GuidanceSource(s)
GHS Hazard Statements H301: Toxic if swallowedH317: May cause an allergic skin reactionH411: Toxic to aquatic life with long lasting effects[10]
RCRA Waste Code P048 (Presumptive, based on 2,4-Dinitrophenol)[6][7]
Primary Physical Hazard Explosive when dry. Sensitive to shock, friction, and heat.[1][2][5]
Primary Health Hazards Acutely toxic (oral, dermal, inhalation).[8] Causes serious eye irritation.[8][8]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[8] Must not be discharged into drains or the environment.[11][8][11]

Part 2: Pre-Disposal Operations: Handling and Segregation

Proper disposal begins with meticulous handling and segregation at the point of generation. The goal is to minimize exposure, prevent accidental detonation, and ensure the waste is correctly containerized for a licensed disposal contractor.

Mandatory Personal Protective Equipment (PPE)

When handling this compound in any form (pure compound, solutions, or waste), the following PPE is the minimum requirement:

  • Eye/Face Protection: Wear tightly fitting, ANSI-approved safety goggles with side-shields.[11][12]

  • Hand Protection: Double-gloving with nitrile gloves is mandatory.[1] Gloves must be inspected before use and changed immediately upon any sign of contamination.[1][11]

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[12][13]

Safe Handling & Waste Segregation Protocol
  • Work Area: Always handle the compound and its waste within a certified chemical fume hood to prevent inhalation exposure.[1][13]

  • Avoid Shock and Friction: Do not use metal spatulas for transferring solid waste.[14] Avoid grinding or any action that could create friction or shock.[14] Ensure container threads are clean before sealing to prevent crystallization and friction upon opening.[14]

  • Date All Containers: Upon receipt and upon opening, the primary chemical container must be dated.[9][14] This is critical for tracking the age of potentially explosive compounds.

  • Waste Segregation:

    • Dedicated Waste Stream: All waste contaminated with this compound must be segregated from all other laboratory waste streams.[1][14]

    • Solid Waste: Contaminated items such as gloves, pipette tips, and wipes must be collected in a dedicated, heavy-duty plastic liner within a designated solid waste container.[1]

    • Liquid Waste: Unused solutions or rinsates must be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other solvent wastes.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the compliant procedure for accumulating and disposing of this compound waste.

  • Waste Characterization: The waste is classified as Acutely Hazardous Waste, RCRA Code P048 . It is both toxic and potentially explosive.

  • Container Selection:

    • Use only robust, leak-proof containers provided by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.

    • The container must be compatible with the chemical.

    • For solids, the container must be lined with a plastic bag.[1]

  • Waste Container Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste "

      • The full chemical name: "This compound "

      • The EPA Waste Code: "P048 "

      • The associated hazards: "Acutely Toxic, Potential Explosive "

      • The accumulation start date (the date the first drop of waste enters the container).

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within the laboratory where the waste is generated.

    • The SAA must be under the control of the lab supervisor.

    • Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[15]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this chemical down the drain.[11][16] It is toxic to aquatic life and this action is a regulatory violation.[8]

    • DO NOT discard in the regular trash.

    • DO NOT allow solutions to evaporate in the fume hood. This could concentrate the material and lead to the formation of explosive crystals.[1]

  • Arrange for Disposal:

    • Once the waste container is full, or if the chemical is no longer needed, contact your institution's EHS office to schedule a pickup.

    • The material must be disposed of via a licensed chemical destruction plant, typically through controlled incineration with flue gas scrubbing.[5][11][12]

Part 4: Emergency Procedures: Spill & Exposure Management

Spill Response

The response to a spill depends entirely on its scale and nature.

  • Minor Spill (Solid or Liquid, contained in fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an absorbent material (for liquids) or gently cover with a damp cloth (for solids, to prevent dust).

    • Carefully collect the material using non-sparking tools and place it into the designated hazardous waste container.[11]

    • Decontaminate the area with soap and water, collecting the rinsate as hazardous waste.

  • Major Spill (Outside of a fume hood, or any amount of dry solid):

    • DO NOT ATTEMPT TO CLEAN THE SPILL. [1]

    • Alert everyone in the area and evacuate immediately.

    • Close the laboratory door.

    • Contact your institution's EHS emergency line immediately from a safe location.[1] Provide the chemical name and location of the spill.

First Aid for Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Part 5: Workflow Visualization

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste streams.

G cluster_0 Waste Generation & Handling cluster_1 Waste Stream Processing cluster_2 Accumulation & Disposal start Generation of This compound Waste ppe Confirm Full PPE is Worn (Double Gloves, Goggles, Lab Coat) start->ppe Always segregate Segregate Waste at Point of Generation ppe->segregate liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste solid_waste Solid Waste (PPE, Wipes, Tips) segregate->solid_waste spill_waste Spill Cleanup Debris segregate->spill_waste collect_liquid Collect in Labeled, Sealed Liquid Waste Container (RCRA Code: P048) liquid_waste->collect_liquid collect_solid Collect in Lined, Labeled Solid Waste Container (RCRA Code: P048) solid_waste->collect_solid spill_waste->collect_solid store_saa Store in Secondary Containment in Designated SAA collect_liquid->store_saa collect_solid->store_saa contact_ehs Container Full or Work Complete? store_saa->contact_ehs contact_ehs->store_saa No await_pickup Await Pickup by Licensed Waste Contractor contact_ehs->await_pickup Yes prohibited PROHIBITED: - Drain Disposal - Trash Disposal - Evaporation

Caption: Disposal workflow for this compound waste.

Part 6: Decontamination of Laboratory Equipment

Any non-disposable equipment, such as glassware or magnetic stir bars, that comes into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Perform an initial triple rinse with a suitable organic solvent (e.g., ethanol or acetone) in which the compound is soluble. Crucially, this rinsate is hazardous waste and must be collected in the designated liquid waste container.[11]

  • Wash: After the solvent rinse, wash the equipment with laboratory detergent and warm water.[17]

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven as per standard laboratory procedure.

  • Verification: For reusable equipment that will be removed from the lab for service or surplus, a formal decontamination certification or tag may be required by your institution.[17][18]

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2,4-Dinitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth safety protocols for handling 2-(2,4-Dinitrophenyl)ethanol. As a senior application scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Threat

This compound belongs to the dinitrophenyl family of compounds. The parent compound, 2,4-Dinitrophenol, is classified as acutely toxic, a flammable solid, and has explosive potential under specific conditions. The analogue, 2-(2,4-Dinitrophenoxy)ethanol, is categorized as harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and eye irritation.[3] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it possesses similar hazardous properties.

Anticipated Hazards:

  • Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[3]

  • Skin and Eye Irritation: Likely to cause significant irritation upon contact.[3]

  • Flammability: As a solid, it may be flammable, particularly in powdered form.[2]

  • Explosive Potential: Nitro-aromatic compounds can be explosive, especially when dry or subjected to heat, shock, or friction.

Engineering and Administrative Controls: Your First Line of Defense

Before selecting Personal Protective Equipment (PPE), it is crucial to implement robust engineering and administrative controls to minimize exposure.

  • Engineering Controls:

    • Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

    • Ventilation: Ensure adequate general laboratory ventilation.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

    • Training: All personnel must be thoroughly trained on the hazards and safe handling procedures for this chemical.

    • Restricted Access: Limit access to areas where this compound is stored and handled.

    • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Always wash hands thoroughly after handling the compound.[3]

Personal Protective Equipment (PPE): The Essential Barrier

The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Item Specification and Rationale
Hands Double Nitrile GlovesDouble gloving provides an extra layer of protection against potential skin absorption. Change gloves immediately if contamination is suspected.
Eyes/Face Safety Goggles and Face ShieldSafety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1] A face shield should be worn over the goggles to protect the entire face from splashes.
Body Chemical-Resistant Laboratory CoatA flame-retardant and impervious lab coat should be worn to protect against skin contact and in case of fire.[1]
Respiratory N95/FFP2 Respirator (or higher)A respirator is recommended, especially when handling the powder, to prevent inhalation of dust particles.[3] For higher-risk procedures, a full-face respirator may be necessary.[1]
Feet Closed-toe, Chemical-Resistant ShoesProtect feet from potential spills.
Safe Handling and Storage Protocols: A Step-by-Step Approach

4.1. Weighing and Transferring the Solid Compound:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.

  • Containment: Perform all weighing and transfer operations on a disposable work surface within the fume hood to contain any spills.

  • Static Control: Use anti-static tools and equipment to prevent ignition of flammable dust.[1]

  • Dispensing: Carefully dispense the required amount of the compound, avoiding the generation of dust.

  • Cleaning: Clean all equipment and the work surface thoroughly after use.

4.2. Preparing Solutions:

  • Solvent Addition: In the fume hood, slowly add the solid this compound to the solvent.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid splashing.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and appropriate hazard symbols.

4.3. Storage:

  • Store the compound in a tightly closed, properly labeled container.[1]

  • Keep it in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials.[1]

  • Store separately from oxidizing agents and strong bases.

Spill and Emergency Procedures: Preparedness is Key

5.1. Spill Response Workflow

SpillResponse cluster_immediate_actions Immediate Actions cluster_assessment Assess the Spill cluster_cleanup Cleanup Procedure cluster_decontamination Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Hazard Ignition->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill? Assess->LargeSpill DonPPE Don Appropriate PPE SmallSpill->DonPPE If safe to handle LargeSpill->Evacuate Contact EHS Contain Contain the Spill DonPPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect into Waste Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

5.2. First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Waste Disposal: Responsible Stewardship

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

By understanding the potential hazards, implementing robust control measures, and diligently using the correct personal protective equipment, you can safely handle this compound and contribute to a strong culture of safety within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dinitrophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dinitrophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.